Givinostat

Catalog No.
S548078
CAS No.
497833-27-9
M.F
C24H27N3O4
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Givinostat

CAS Number

497833-27-9

Product Name

Givinostat

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H27N3O4/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

YALNUENQHAQXEA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Givinostat ; gavinostat; ITF2357; ITF 2357; ITF-2357.

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO

The exact mass of the compound Givinostat is 421.20016 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Givinostat HDAC inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Givinostat's core mechanism involves inhibiting Class I and II histone deacetylases (HDACs) [1] [2]. In DMD, HDAC activity is constitutively increased, leading to a more closed chromatin structure and repression of genes crucial for muscle repair [3] [4]. This compound inhibits these HDACs, particularly targeting HDAC1, HDAC2, HDAC3, and HDAC8 [1] [4].

  • Increased Histone Acetylation: Inhibition of HDAC enzymes allows for increased acetylation of histone proteins [5]. This promotes an "open" chromatin configuration, facilitating gene transcription [3] [5].
  • Promotion of Myogenesis: The open chromatin state enables expression of key genes for muscle regeneration. A critical effect is the transcription of follistatin, an antagonist of myostatin which negatively regulates muscle growth [4]. This promotes the differentiation of satellite cells into mature muscle fibers and increases myofiber cross-sectional area [3] [4].
  • Reduction of Inflammation and Fibrosis: this compound modulates the expression of cytokines and inflammatory mediators, reducing chronic inflammation in muscle tissue [3] [4]. It also downregulates pro-fibrotic gene expression, helping prevent the accumulation of fibrotic tissue [4].

The diagram below summarizes this multi-targeted mechanism of action.

G HDAC_Overactivity HDAC Overactivity in DMD Open_Chromatin Open Chromatin Structure HDAC_Overactivity->Open_Chromatin  Leads to This compound This compound (HDAC Inhibitor) This compound->Open_Chromatin  Inhibits Inflammation Chronic Inflammation ↓ This compound->Inflammation  Directly Reduces Fibrosis Fibrosis & Fat Infiltration ↓ This compound->Fibrosis  Directly Reduces Follistatin Follistatin Expression ↑ Open_Chromatin->Follistatin  Promotes Myostatin Myostatin Activity ↓ Follistatin->Myostatin  Antagonizes MyoDiff Myogenic Differentiation ↑ Follistatin->MyoDiff  Promotes MuscleFiber Muscle Fiber Size ↑ MyoDiff->MuscleFiber

This compound's multi-targeted mechanism of action in DMD.

Quantitative HDAC Inhibition Profile

The following table summarizes the inhibitory concentration (IC₅₀) of this compound against specific HDAC enzymes.

HDAC Class Specific HDAC IC₅₀ (nM) Biological Consequence in DMD
Class I [1] HDAC1 198 nM Modulates transcription of key genes involved in myogenesis and control of fibrosis [4].
Class I [1] HDAC3 157 nM Regulates inflammatory pathways and muscle metabolism [4].
Class I [4] HDAC8 Targeted (specific IC₅₀ not detailed) Promotes myoblast differentiation; its selective inhibition can rescue DMD phenotype in models [4].
Class II [1] Primarily Class II Active (specific IC₅₀ not detailed) Contributes to the regulation of muscle fiber type and differentiation [3].

Preclinical Evidence from Murine Models

Preclinical studies in DMD murine models provide evidence for this compound's efficacy in improving muscle function and histology.

  • Animal Models: Studies used mdx mice (mild phenotype, resembles human IAAM LTBP4 haplotype) and D2.B10 mice (severe phenotype, resembles human VTTT LTBP4 haplotype) [6].
  • Treatment Protocol: Mice were treated with this compound administered orally for 15 weeks [6].
  • Functional Outcomes: Grip strength and run-to-exhaustion tests were performed [6]. This compound treatment increased maximal normalized strength to levels comparable to healthy mice in both models, with a dose-dependent effect [6]. In the more severe D2.B10 model, this compound at its highest dose outperformed steroid treatment (prednisone and deflazacort) [6].
  • Histological Outcomes: Analysis of skeletal muscles showed this compound was effective in reducing fibrosis in both models [6].

Clinical Trial Evidence in DMD

The efficacy of this compound in humans is supported by clinical trials, leading to its FDA approval in 2024 for patients aged 6 and older [3] [7] [8].

  • Phase 3 EPIDYS Trial: A multicenter, randomized, double-blind, placebo-controlled study involving 179 ambulant boys with DMD [4]. At 72 weeks (18 months), the this compound group showed a statistically significant and clinically meaningful delay in disease progression compared to placebo [4].
  • Phase 2 Trial: An open-label study involving 20 boys with DMD focused on histological changes after ≥12 months of treatment [4]. Muscle biopsies from the brachial biceps showed increased myofiber cross-sectional area and muscle fiber area fraction, alongside reduced fibrosis, necrosis, and fat deposition [4].
  • Long-Term Extension Study: An ongoing open-label study with data up to >8 years of exposure suggests long-term administration delays major disease progression milestones, such as loss of ambulation, by a median of 2.0-3.3 years compared to natural history data [2].

The table below summarizes key efficacy outcomes from the EPIDYS trial.

Functional Assessment Result with this compound Result with Placebo
4-Stair Climb (primary endpoint) +1.25 seconds [7] [4] +3.03 seconds [7] [4]
North Star Ambulatory Assessment (NSAA) Total Score -2.66 points [4] -4.58 points [4]
Time to Rise from Floor +9.33 seconds [4] +12.61 seconds [4]
6-Minute Walk Test -38.4 meters [4] -48.4 meters [4]

Research and Clinical Considerations

For researchers and clinicians, understanding the practical aspects of this compound is crucial.

  • Pharmacokinetics: this compound is an oral suspension taken with food [7]. It reaches peak plasma concentration in 2-3 hours, has an apparent elimination half-life of ~6 hours, and achieves steady state within 5-7 days with twice-daily dosing [7]. It is highly protein-bound (~96%), extensively metabolized, and excreted minimally in urine (<3%) [7].
  • Dosing: The approved dose is weight-based and administered as a flexible dosing regimen to optimize tolerability and efficacy [9] [8].
  • Safety and Monitoring: Common adverse reactions include diarrhea, abdominal pain, nausea/vomiting, and thrombocytopenia [9] [8]. This compound can cause dose-related thrombocytopenia and increases in blood triglycerides [9] [8]. It can also cause QTc prolongation [7] [8]. Clinical protocols require regular monitoring of platelet counts, triglycerides, and ECGs in at-risk patients [9] [8].

References

Givinostat molecular targets Class I and II HDACs

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets of Givinostat

This compound primarily functions by inhibiting zinc-dependent Class I and Class II HDACs [1] [2]. The table below summarizes its targets based on current evidence:

HDAC Class Specific Members Evidence for this compound Inhibition
Class I HDAC1, HDAC2, HDAC3, HDAC8 Supported by mechanistic data and its classification as a pan-HDAC inhibitor [1] [2] [3].
Class IIa HDAC4, HDAC5, HDAC7, HDAC9 Inhibition inferred from its pan-HDAC activity and functional studies in DMD [1] [3].
Class IIb HDAC6, HDAC10 Inhibition inferred from its pan-HDAC activity [1] [3].
Class III SIRT1-7 (NAD+-dependent) Not targeted, as this compound inhibits zinc-dependent HDACs [4] [5].
Class IV HDAC11 Status unclear; may be inhibited due to its zinc-dependent nature [5].
Other Non-HDAC Targets CGGBP1 (DNA-binding protein), JAK2 [2] [6] Research indicates this compound can directly inhibit CGGBP1-DNA interaction and is annotated as a JAK2 inhibitor [2] [6].

Mechanisms of HDAC Inhibition and Therapeutic Action

Epigenetic Regulation via Histone Acetylation

  • In healthy cells, balance between Histone Acetyltransferases (HATs) and HDACs regulates gene expression [5]
  • HATs add acetyl groups to lysine residues on histone proteins, neutralizing positive charge and relaxing chromatin structure to facilitate gene transcription [5]
  • HDACs remove acetyl groups, restoring positive charge and promoting condensed chromatin that suppresses gene expression [5]
  • This compound inhibits HDACs, shifting balance toward histone hyperacetylation, promoting open chromatin and activation of gene expression [4] [5]

Regulation of Non-Histone Proteins HDACs also deacetylate numerous non-histone proteins [4]. This compound-induced HDAC inhibition increases acetylation of key signaling proteins:

  • Transcription factors: p53, RUNX3, E2F, NF-κB [4]
  • Cytosolic signaling proteins: HSP90, α-tubulin, STAT3 [4]

This broad activity underpins this compound's multi-targeted therapeutic effects.

Application in Duchenne Muscular Dystrophy

In DMD, constitutive HDAC overactivity contributes to failed muscle regeneration, chronic inflammation, and fibrosis [1]. This compound's multi-targeted action addresses these pathological processes as shown in the following pathway:

G HDAC_Inhibition This compound inhibits Class I & II HDACs Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Induces NonHistone_Hyperacetylation Non-Histone Protein Hyperacetylation HDAC_Inhibition->NonHistone_Hyperacetylation Induces Altered_Transcription Altered Transcription of Myogenic and Inflammatory Genes Histone_Hyperacetylation->Altered_Transcription Promotes open chromatin HSP90_Disruption Disruption of signaling client protein stability NonHistone_Hyperacetylation->HSP90_Disruption e.g., HSP90 Functional_Outcome Improved Muscle Regeneration Reduced Inflammation & Fibrosis Enhanced Muscle Function Altered_Transcription->Functional_Outcome HSP90_Disruption->Functional_Outcome

This compound's multi-targeted mechanism of action in DMD. HDAC inhibition leads to epigenetic and signaling changes that improve muscle pathology.

Key therapeutic effects in DMD models include [1] [7] [8]:

  • Improved muscle morphology: Reduced fibrotic scars and fatty infiltration, increased muscle fiber cross-sectional area
  • Enhanced muscle function: Improved endurance performance in treadmill tests, increased membrane stability, increased normalized grip strength
  • Reduced inflammation: Decreased inflammatory infiltrate in muscles
  • Promotion of regeneration: Positive impact on satellite cells and fibro-adipogenic progenitors (FAPs)

Quantitative Profiling of HDAC Inhibition

The efficacy of an HDAC inhibitor is characterized by its potency against different HDAC classes. The following table summarizes key quantitative data from preclinical studies, primarily in DMD murine models:

HDAC Class Experimental Measure Reported Outcome/Value
Efficacy (in vivo) Optimal dose range (mdx mice) 5 - 10 mg/kg/day [7]
Effective dose (mdx mice) 5 mg/kg/day [8]
Functional Outcomes Maximal normalized grip strength Increased to levels comparable to healthy mice [8]
Fibrotic area reduction Significant reduction in skeletal muscle [8]
Cross-sectional area (CSA) Significant increase in myofibers [8]
Pharmacokinetics Apparent elimination half-life (human) ~6 hours [2]
Time to steady-state (human) 5-7 days (with twice-daily dosing) [2]

Experimental Protocols for Preclinical Research

For researchers aiming to validate this compound's activity, here are key methodologies from published preclinical studies.

1. In Vivo Dosing and Treatment Protocol [7]

  • Model: C57BL6J mdx mice (DMD model)
  • Administration: Oral gavage
  • Dosage: 1, 5, and 10 mg/kg/day, dissolved in 0.01% methylcellulose
  • Treatment Duration: 3.5 months (starting from 1.5 months of age)
  • Control: Vehicle (0.01% methylcellulose) alone

2. Functional Assessment: Exhaustion Treadmill Test [7]

  • Equipment: Six-lane motorized treadmill with shocker plates
  • Protocol:
    • Acclimatization run at 0° inclination, 8 cm/s for 5 minutes
    • Speed increased by 2 cm/s every 2 minutes up to 9 m/min
    • Test endpoint: Mouse remains on shocker plate for >10 seconds
    • Primary metric: Time to exhaustion from test start
  • Frequency: Perform tests monthly

3. Histological and Morphometric Analysis [7]

  • Tissue Preparation:
    • Harvest muscles (e.g., Tibialis Anterior)
    • Pre-fix in 0.5% PFA, incubate in 20% sucrose overnight
    • Snap-freeze in liquid nitrogen-cooled isopentane
    • Cut 10 µm transverse cryosections
  • Staining Techniques:
    • H&E: General morphology and necrosis
    • Oil Red O: Lipid/fatty infiltration
    • Masson's Trichrome: Collagen and fibrotic area
    • Immunofluorescence (e.g., anti-MPO): Inflammatory infiltrate
  • Quantitative Analysis:
    • Muscle Cross-Sectional Area (CSA): Measure using ImageJ software
    • Fibrotic Area: Calculate using color deconvolution algorithms in ImageJ

This compound represents a promising multi-targeted therapeutic agent. Its development for DMD demonstrates how targeting Class I and II HDACs can address complex disease pathologies beyond oncology.

References

Mechanism of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Givinostat is an orally administered inhibitor of class I and II HDAC enzymes. Its therapeutic effects in DMD are mediated through addressing several core pathological processes [1] [2] [3].

The diagram below illustrates the multi-targeted mechanism of action by which this compound counteracts the pathological cascade in DMD.

G cluster_pathological Pathological Consequences cluster_therapeutic Therapeutic Effects DystrophinLoss Loss of Functional Dystrophin HDACoveractivity Constitutive HDAC Overactivity DystrophinLoss->HDACoveractivity RepressedRepair Repressed Muscle Repair & Regeneration HDACoveractivity->RepressedRepair ChronicInflammation Chronic Inflammation HDACoveractivity->ChronicInflammation Fibrosis Fibrosis & Adipogenesis HDACoveractivity->Fibrosis MitochondrialDysfunction Mitochondrial Dysfunction HDACoveractivity->MitochondrialDysfunction This compound This compound (HDAC Inhibitor) MuscleRepair Improved Muscle Fiber Regeneration This compound->MuscleRepair ReducedInflammation Reduced Inflammation This compound->ReducedInflammation ReducedFibrosis Reduced Fibrosis & Fat Infiltration This compound->ReducedFibrosis MitochondrialBiogenesis Promoted Mitochondrial Biogenesis This compound->MitochondrialBiogenesis RepressedRepair->MuscleRepair Reversed by RepressedRepair->ReducedInflammation Reversed by RepressedRepair->ReducedFibrosis Reversed by RepressedRepair->MitochondrialBiogenesis Reversed by ChronicInflammation->MuscleRepair Reversed by ChronicInflammation->ReducedInflammation Reversed by ChronicInflammation->ReducedFibrosis Reversed by ChronicInflammation->MitochondrialBiogenesis Reversed by Fibrosis->MuscleRepair Reversed by Fibrosis->ReducedInflammation Reversed by Fibrosis->ReducedFibrosis Reversed by Fibrosis->MitochondrialBiogenesis Reversed by MitochondrialDysfunction->MuscleRepair Reversed by MitochondrialDysfunction->ReducedInflammation Reversed by MitochondrialDysfunction->ReducedFibrosis Reversed by MitochondrialDysfunction->MitochondrialBiogenesis Reversed by

This compound's multi-targeted mechanism counteracts DMD pathology.

  • Epigenetic Regulation & Muscle Regeneration: In dystrophic muscle, disrupted dystrophin-associated glycoprotein complex (DAPC) leads to constitutive overactivity of HDACs. This represses transcription of muscle repair factors (e.g., follistatin, IGF-1) and impairs muscle stem cell differentiation [3]. This compound inhibits HDACs, restoring the epigenetic balance and promoting the expression of pro-regenerative genes [1] [3].

  • Anti-inflammatory Effects: this compound reduces production of key pro-inflammatory cytokines, including TNF, IL-1α, IL-1β, and IL-6 [2] [3]. This helps resolve the chronic inflammation characteristic of DMD muscle.

  • Anti-fibrotic & Metabolic Modulation: By inhibiting HDACs, this compound influences fibro-adipogenic progenitor (FAP) cell differentiation, reducing the conversion of muscle tissue into fibrotic and adipose tissue [3]. It also positively regulates the epigenetic profile of the PGC-1α promoter, supporting mitochondrial biogenesis and improving the function of oxidative muscle fibers [4].

Clinical Trial Data & Efficacy

The approval of this compound was primarily based on an 18-month, multicenter, randomized, double-blind, placebo-controlled Phase 3 study (EPIDYS, NCT02851797) [2] [5].

Table 1: Key Efficacy Outcomes from the Phase 3 EPIDYS Trial (18 Months) [4] [5]

Functional Endpoint This compound + Corticosteroids (n=118) Placebo + Corticosteroids (n=61) Treatment Effect

| 4-Stair Climb (4SC) Primary Endpoint | +1.25 seconds | +3.03 seconds | Statistically significant less decline | | North Star Ambulatory Assessment (NSAA) Secondary Endpoint | Less worsening | Greater worsening | Nominally significant (not statistically significant after pre-specified adjustment) |

The study enrolled 179 ambulant males aged 6 years and older with a genetically confirmed DMD diagnosis who were on a stable corticosteroid regimen [4] [2]. The primary analysis population was defined based on a pre-specified range of baseline muscle fat fraction measured by MRI [4]. Only 2% of patients discontinued the study due to adverse reactions [4].

Experimental Protocols & Methodologies

For professionals, the key methodologies from the pivotal clinical trial and recent analyses are detailed below.

1. Primary Efficacy Assessment: 4-Stair Climb (4SC)

  • Objective: To quantify lower limb function and mobility by measuring the time taken to ascend four standard steps [5].
  • Procedure: The time (in seconds) for a patient to climb four stairs as quickly and safely as possible is recorded. The change in time from baseline to Month 18 is the primary outcome measure [4] [5].

2. Secondary Functional Assessment: North Star Ambulatory Assessment (NSAA)

  • Objective: To comprehensively evaluate motor function in ambulatory DMD patients [5].
  • Procedure: A 17-item rating scale where each item is scored on a 3-point scale (0="Unable to achieve", 1="Modified method but achieves goal", 2="Normal"). The total score is the sum of all item scores. The change from baseline to Month 18 is analyzed [4] [5].

3. Pharmacodynamic & Disease Progression Biomarker: Vastus Lateralis Fat Fraction (VLFF)

  • Objective: To quantify muscle degeneration and fat infiltration non-invasively [6].
  • Procedure: VLFF is measured in the vastus lateralis muscle using magnetic resonance spectroscopy (MRS) or MRI. A post-hoc analysis of the EPIDYS trial correlated changes in VLFF with functional efficacy endpoints (4SC, NSAA) at 18 months [6].

4. Flexible Dosing Strategy in EPIDYS Trial

  • Objective: To manage tolerability while maintaining efficacy through weight-based flexible dosing [6].
  • Procedure: Patients received weight-based this compound plus standard of care corticosteroids at one of two initial dose levels. Doses were adjusted (e.g., from Dose A to B, or B to C) based on predefined rules related to tolerability (e.g., platelet counts, triglyceride levels, diarrhea) to achieve the highest tolerated dose for each patient [6].

Safety Profile & Pharmacokinetics

Safety Overview The most common adverse reactions are primarily gastrointestinal and hematological [7] [4].

Table 2: Common Adverse Reactions (≥5%) in the Pivotal Trial [4] [8]

Adverse Reaction This compound (n=118) Placebo (n=61)
Diarrhea 37% 20%
Abdominal Pain 34% 25%
Thrombocytopenia 33% 0%
Nausea/Vomiting 32% 18%
Hypertriglyceridemia 23% Not Specified

Serious warnings include dose-related thrombocytopenia, elevated triglycerides, gastrointestinal disturbances (diarrhea, vomiting), and QTc prolongation [7] [8]. The prescribing information mandates regular monitoring of platelet counts and triglyceride levels before and during treatment, with dose modification or discontinuation protocols for managing these events [8] [5].

Pharmacokinetic Profile [9]

  • Absorption: Time to peak concentration (T~max~) is 2-3 hours. Administration with a high-fat meal increases AUC by 40% and delays T~max~.
  • Distribution: Apparent volume of distribution is high (~643 L), with ~96% plasma protein binding.
  • Metabolism & Elimination: Extensively metabolized to several inactive metabolites. The apparent elimination half-life is ~6 hours. Urinary excretion of the parent drug is minimal (<3%).

Future Research & Conclusions

This compound represents a significant advancement as a first-in-class, nonsteroidal therapy for DMD. Its multi-targeted mechanism addresses key pathological processes like failed regeneration, chronic inflammation, and fibrosis.

Recent data presented in 2025 continue to inform its clinical use, with analyses on flexible dosing, characterization of thrombocytopenia, and correlations between VLFF and functional outcomes [6]. The European Medicines Agency (EMA) granted a conditional marketing authorization for Duvyzat in the EU in June 2025, requiring further studies to confirm long-term efficacy and safety [10].

References

Givinostat epigenetic modulation explained

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Findings

For research and development purposes, the methodologies from foundational studies are crucial for replicating or designing experiments with givinostat.

Cytotoxic Activity in Glioblastoma Cancer Stem Cells (GSCs) [1]

This protocol assessed this compound's efficacy against highly resistant cancer stem cells.

  • Cell Culture: Human GBM Cancer Stem Cells (CSCs) were isolated from nine patient-derived glioma specimens and cultured in serum-free medium supplemented with bFGF and EGF to maintain stemness. Differentiated GBM cells and normal human mesenchymal stem cells (MSCs) were used as controls.
  • Treatment: Cells were treated with This compound (ITF2357) across a range of concentrations. Control groups received DMSO vehicle.
  • Viability Assay: Cell viability was measured using the MTS assay after this compound exposure.
  • Sphere-Formation Assay: Self-renewal capacity was evaluated by measuring the ability of single cells to form new tumor spheres in non-adherent conditions after treatment.
  • Key Findings: this compound significantly reduced viability and self-renewal in all nine GBM CSC cultures in a dose-dependent manner. Conversely, it showed minimal cytotoxic activity against differentiated GBM cells and normal MSCs, indicating selective targeting of the stem cell population.
Comparative Epigenetic Profiling in Melanoma [2]

This study compared the immunomodulatory signatures induced by different classes of epigenetic drugs in melanoma.

  • Cell Lines & Treatment: A panel of 14 melanoma cell lines, characterized for mutational and differentiation profiles, was treated with various epigenetic inhibitors:
    • DNMT inhibitor: Guadecitabine
    • HDAC inhibitor: this compound
    • BET inhibitors: JQ1, OTX015
    • EZH2 inhibitor: GSK126
  • Dosing: Cells were treated twice (at 24h and 72h) and evaluated at 144h. Drug doses were tailored to each cell line to achieve a response of >60% of control in an MTT viability assay.
  • Gene Expression Analysis: Transcriptomic profiles were analyzed to identify modulated genes and pathways. Upstream Regulator (UR) analysis was used to identify master molecules explaining the changes.
  • Key Findings: this compound frequently upregulated immune-related genes, though to a lesser extent than the DNMT inhibitor guadecitabine. In contrast, BET inhibitors mostly downregulated such genes. This positioned this compound as a more favorable immunomodulatory agent compared to BET or EZH2 inhibition in the context of combination immunotherapy.

Quantitative Data from Recent Clinical Studies

Recent analyses from the clinical development of this compound in DMD provide concrete efficacy and safety data, valuable for a comprehensive profile of the drug.

Study / Analysis Focus Key Quantitative Findings

| Phase 3 EPIDYS Trial (Flexible Dosing) [3] [4] | At 72 weeks, the placebo-corrected difference in 4-stair climb (4SC) time was:

  • Dose A: -2.61 seconds (95% CI: -4.97, -0.26)
  • Dose B: -1.35 seconds (95% CI: -3.25, 0.54)
  • Dose C: -1.90 seconds (95% CI: -4.48, 0.67) | | Long-Term Extension Study [5] | Maximum this compound exposure >8 years. Post-hoc comparisons with natural history data showed this compound + corticosteroids delayed loss of ability to rise from the floor, loss of 4-stair climb ability, and loss of ambulation by 2.0-3.3 years (all nominal p<0.05). | | Safety (Thrombocytopenia) [3] [4] | 32.2% of this compound-treated patients experienced thrombocytopenia/decreased platelet count (vs. 0% on placebo). All events were Grade 1 or 2. Median time to platelet nadir: 85.0 days; median time to recovery: 26.0 days. | | Efficacy by Biomarker (VLFF) [3] [4] | Reductions in vastus lateralis fat fraction (VLFF) at 18 months were correlated with improvements in functional endpoints (4SC, 6-minute walk test, NSAA), suggesting VLFF is a clinically meaningful biomarker of response. |

This compound's Mechanism in Disease Context

The diagrams below illustrate the core mechanism of action of this compound and its investigated role in cancer therapy based on the search results.

givinostat_mechanism This compound This compound HDACs HDACs This compound->HDACs Inhibits Chromatin (Relaxed) Chromatin (Relaxed) This compound->Chromatin (Relaxed) Promotes Histones Histones HDACs->Histones Deacetylates Chromatin (Tight) Chromatin (Tight) Histones->Chromatin (Tight) Gene Transcription Gene Transcription Chromatin (Tight)->Gene Transcription Suppresses Chromatin (Relaxed)->Gene Transcription Enables Altered Gene Expression Altered Gene Expression Gene Transcription->Altered Gene Expression

This compound inhibits HDACs, preventing histone deacetylation. This promotes an open chromatin state that facilitates gene transcription [1] [6].

cancer_context cluster_gbm Glioblastoma Cancer Stem Cells (GSCs) cluster_mel Melanoma Immunomodulation This compound This compound GSC GSC This compound->GSC Melanoma Melanoma This compound->Melanoma ↓ Viability ↓ Viability GSC->↓ Viability Induces ↓ Self-Renewal ↓ Self-Renewal GSC->↓ Self-Renewal Induces Apoptosis Apoptosis GSC->Apoptosis Activates Autophagy Autophagy GSC->Autophagy Activates (Pro-Survival) Immune-Related Genes Immune-Related Genes Melanoma->Immune-Related Genes Upregulates

In cancer research, this compound shows context-specific effects: it directly kills glioblastoma stem cells while upregulating immune genes in melanoma, suggesting potential for combination immunotherapy [2] [1].

References

Mechanism of Action and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic effects of givinostat in DMD stem from its activity as a pan-HDAC inhibitor. The diagram below illustrates the core molecular and pathological pathways it influences.

G cluster_effects Key Pharmacodynamic Effects DystrophinLoss Loss of Functional Dystrophin HDACActivity Constitutive HDAC Overactivity DystrophinLoss->HDACActivity PathogenicCascade Pathogenic Cascade HDACActivity->PathogenicCascade Epigenetic Epigenetic Modulation HDACActivity->Epigenetic MuscleRegen Promotion of Muscle Regeneration HDACActivity->MuscleRegen AntiFibrosis Reduction of Fibrosis HDACActivity->AntiFibrosis AntiInflammatory Anti-inflammatory Action HDACActivity->AntiInflammatory Mitochondrial Improved Mitochondrial Function HDACActivity->Mitochondrial This compound This compound (HDAC Inhibitor) This compound->HDACActivity

This compound's multi-targeted mechanism of action in DMD.

  • Epigenetic Modulation and Gene Expression: this compound inhibits class I and II HDACs, altering chromatin structure and promoting transcription of genes crucial for muscle maintenance and repair [1] [2] [3]. This includes genes involved in myogenesis and suppression of pro-fibrotic pathways.
  • Reduction of Fibrosis: A key pathological feature in DMD is fibrosis. This compound counters this by modulating the TGF-β pathway, reducing collagen deposition and fibrotic scar formation in muscle tissue [4] [5].
  • Anti-inflammatory Effects: this compound significantly reduces inflammatory infiltrates in muscle, including neutrophils and monocytes, contributing to a less degenerative muscle environment [5].
  • Promotion of Muscle Regeneration: Treatment leads to an increase in the cross-sectional area (CSA) of muscle fibers and supports the muscle stem cell (satellite cell) function, enhancing muscle repair capacity [4] [5].
  • Improvement of Mitochondrial Function: this compound positively influences the epigenetic profile of the PGC-1α promoter, supporting mitochondrial biogenesis and function, which is impaired in dystrophic muscles [6].

Quantitative Pharmacokinetic and Efficacy Data

The tables below summarize key quantitative data from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound

Parameter Preclinical Data (Rat, 10 mg/kg oral) Clinical Data (Human, therapeutic dose)
Bioavailability Not fully determined (study established assay) [7] Not fully determined [3]
Tmax Information not explicitly stated in results 2-3 hours [3]
Protein Binding Information not explicitly stated in results ~96% [3]
Apparent Half-life (t1/2) In vitro metabolic t1/2: 92.87 min (in rat liver microsomes) [7] ~6 hours [3]
Clearance (CL) In vitro intrinsic CL: 14.92 μL/min/mg protein (slow) [7] Apparent oral CL: 121 L/h [3]
Steady-State Information not available for rats Achieved in 5-7 days (with twice-daily dosing) [3]
Food Effect Information not available for rats High-fat meal increases AUC by 40% [3]

Table 2: Efficacy Outcomes from Preclinical and Clinical Studies

Model / Study Dose & Regimen Key Efficacy Outcomes
mdx mice (Preclinical) [5] 1, 5, 10 mg/kg/day (oral gavage) for 3.5 months Dose-dependent improvement: 5-10 mg/kg optimal. Increased muscle fiber CSA, reduced fibrosis/inflammation, improved endurance [5].
mdx & D2.B10 mice (Preclinical) [4] 4 dose levels for 15 weeks Improved muscle function: Increased normalized grip strength, reduced run-to-exhaustion time. Reduced fibrosis in skeletal muscles [4].
DMD Patients (Phase 3 Clinical) [6] [8] Weight-based, oral, twice daily for 18 months Delayed disease progression: Mean 4-stair climb (4SC) time change: +1.25s (this compound) vs +3.03s (Placebo). Slowed loss of ambulation and other mobility functions [6] [8].

Detailed Experimental Protocols

The diagram and text below detail a standard in vivo protocol for evaluating this compound in murine DMD models.

G cluster_func Functional Test Battery cluster_analysis Analysis Endpoints Start Start: Murine DMD Model (e.g., mdx or D2.B10) Treatment Oral Administration (Gavage) Duration: 15 weeks - 3.5 months Start->Treatment FuncTest Functional Tests Treatment->FuncTest SampleColl Terminal Sample Collection (Blood, Muscles) FuncTest->SampleColl Grip Grip Strength Test (Maximal normalized force) Exhaust Treadmill Exhaustion Test (Run time/distance to fatigue) Analysis Histological & Molecular Analysis SampleColl->Analysis PK Pharmacokinetic Analysis SampleColl->PK Histo Histology: Fibrosis area (e.g., Masson's Trichrome), CSA, centralized nuclei Inflamm Inflammation: Immunofluorescence (e.g., MPO+ cells) Molecular Molecular: HDAC activity, gene expression, protein levels

Standard in vivo protocol for this compound efficacy assessment.

  • Animal Models: Studies use male C57BL10ScSn-Dmdmdx/J (mdx) mice (milder phenotype, models human IAAM LTBP4 haplotype) and D2.B10-Dmdmdx/J (D2.B10) mice (more severe phenotype, models human VTTT LTBP4 haplotype) [4]. Animals are typically 1.5 months old at treatment start.
  • Dosing and Administration: this compound is administered daily via oral gavage for extended periods (e.g., 15 weeks to 3.5 months). Doses are often prepared in a vehicle like 0.01% methylcellulose [5]. Efficacy is typically observed within a window of 5 to 10 mg/kg/day [5].
  • Functional Outcome Measures:
    • Grip Strength: Measures limb force; normalized to body weight [4].
    • Treadmill Exhaustion Test: Assesses endurance; the speed is gradually increased, and the time/distance until the mouse can no longer run is recorded [5].
  • Histological and Molecular Analysis:
    • Muscle Collection: Key muscles (e.g., Tibialis Anterior, Diaphragm) are collected, frozen, and sectioned [5].
    • Fibrosis Quantification: Stained with Masson's Trichrome (collagen appears blue) or similar. The fibrotic area percentage is quantified using image analysis software (e.g., ImageJ) [4] [5].
    • Cross-Sectional Area (CSA): Measured from stained sections (e.g., Hematoxylin and Eosin) to determine muscle fiber size [5].
    • Inflammation Assessment: Immunofluorescence with antibodies against markers like Myeloperoxidase (MPO) for neutrophils and monocytes [5].
  • Bioanalytical Method for PK/PD:
    • Sample Preparation: Rat plasma samples are prepared via protein precipitation using acetonitrile [7].
    • UPLC-MS/MS Analysis:
      • Column: Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) [7].
      • Mobile Phase: Gradient elution with 0.1% formic acid (A) and acetonitrile (B) [7].
      • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode with transitions m/z 422.01→186.11 for this compound and m/z 405.40→84.10 for the internal standard (eliglustat) [7] [9].
    • Method Validation: The assay demonstrated linearity from 2–4000 ng/mL, with precision (RSD%) <15% and accuracy (RE%) of 95.8–108.6% [7].

Conclusion

This compound presents a promising, multi-targeted pharmacological approach for DMD. Its efficacy in improving muscle histology and function in preclinical models, coupled with positive clinical trial results, underscores its potential. The established bioanalytical methods and detailed preclinical protocols provide a robust framework for ongoing and future research and development.

References

Givinostat molecular pathway analysis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of Givinostat

This compound is an orally administered, small-molecule inhibitor of histone deacetylases (HDACs), approved for treating Duchenne Muscular Dystrophy (DMD) in patients aged 6 years and older [1]. Its mechanism is independent of the specific dystrophin gene mutation [2].

  • Target and Action: this compound is a pan-HDAC inhibitor, meaning it targets both Class I and Class II HDAC enzymes [3]. In DMD, there is characteristic excessive HDAC activity in muscle tissue. By inhibiting these enzymes, this compound helps restore the expression of key genes and biological processes essential for muscle maintenance and repair [2] [1].
  • Molecular Consequences: The precise therapeutic mechanism is not fully known, but it is believed to counteract the pathological processes in DMD by reducing fibrosis and promoting muscle regeneration [4]. Preclinical studies also suggest it can induce potent apoptosis (programmed cell death) in certain leukemia cell lines, showcasing its ability to alter critical cell survival pathways [3].

Clinical Efficacy and Pharmacological Data

The efficacy and safety of this compound are supported by clinical trials, including the pivotal EPIDYS Phase 3 trial and its open-label extensions [4] [2] [5].

Key Efficacy Outcomes from Clinical Trials

The table below summarizes the primary efficacy findings from the EPIDYS trial and other analyses.

Endpoint / Analysis Findings with this compound Comparison / Significance
North Star Ambulatory Assessment (NSAA) [4] 1.9 points higher at 18 months Placebo group (P=0.03)
Muscle Fat Infiltration (via MRI) [4] 40% lower vs. placebo at 18 months Significant reduction (P<0.05)
4-Stair Climb (4SC) Time [1] Mean change: +1.25 seconds at 18 months Placebo: +3.03 seconds
Long-Term Safety [2] Tolerability profile maintained for up to 8+ years Consistent with shorter-term studies
Efficacy by Age (Post-hoc) [2] Consistent treatment effect Observed in age groups 6-7 and >7 years
Pharmacokinetics and Pharmacodynamics

A summary of how this compound is processed by the body (pharmacokinetics) and its biological effects (pharmacodynamics) is provided below.

Property Profile
Bioavailability & Tmax Absolute bioavailability not determined; Tmax is 2-3 hours post-dose [1].
Food Effect High-fat meal increases AUC by 40% and delays Tmax [1].
Protein Binding Highly bound (~96%) to plasma proteins [1].
Metabolism Extensively metabolized to several inactive metabolites [1].
Half-Life & Clearance Apparent elimination half-life is ~6 hours; apparent oral clearance is 121 L/h [1].
QTc Prolongation Can cause QTc interval prolongation; use with caution in patients at risk [1].

Safety Profile and Management

This compound's safety profile is well-characterized. The most common adverse reactions are gastrointestinal, thrombocytopenia, and hypertriglyceridemia [5].

Common Adverse Reactions and Management

The following table details the frequency and clinical management of key adverse events.

Adverse Reaction Frequency in Trials Clinical Management
Thrombocytopenia 33% of patients [5] Monitor blood counts (e.g., every 2 weeks for first 2 months); modify dose for confirmed thrombocytopenia [5].
Diarrhea 37% of patients [5] Consider antidiarrheal medications; modify dose for moderate/severe cases [5].
Abdominal Pain 34% of patients [5] --
Nausea/Vomiting 32% of patients [5] Consider antiemetic medications [5].
Hypertriglyceridemia 23% of patients [5] Monitor triglycerides (e.g., at 1, 3, 6 months); manage with diet, dose adjustment, or discontinuation if elevated [5].

This compound Molecular Pathway Diagram

The DOT code below generates a diagram illustrating the proposed molecular pathway of this compound in Duchenne Muscular Dystrophy.

G This compound Molecular Pathway in DMD cluster_legend Key DMD Duchenne Muscular Dystrophy (DMD) ExcessHDAC Excessive HDAC Activity DMD->ExcessHDAC Gene_Expr Restoration of Gene Expression ExcessHDAC->Gene_Expr Represses This compound This compound Administration Oral HDAC Inhibitor HDAC_Inhibition Inhibition of Class I/II HDACs This compound->HDAC_Inhibition Targets HDAC_Inhibition->Gene_Expr Reverses Muscle_Processes Activation of Muscle Maintenance & Repair Processes Gene_Expr->Muscle_Processes Outcomes Functional Outcomes • Reduced Muscle Fat Infiltration • Slowed Decline in Motor Function Muscle_Processes->Outcomes Pathological Pathological Step Therapeutic Therapeutic Intervention Mechanism Drug Mechanism Beneficial Beneficial Outcome

This compound counteracts pathological HDAC activity in DMD muscle cells.

Discussion for Researchers

This compound represents a paradigm shift in DMD management as the first non-steroidal drug approved for all genetic variants of the disease [4] [1]. Its mechanism offers a mutation-agnostic approach, targeting the downstream disease pathology of chronic inflammation and impaired muscle regeneration.

For the research community, several areas are of particular interest:

  • Combination Potential: Its mechanism is complementary to genetic-based therapies (e.g., exon-skipping, gene therapy), suggesting strong potential for future combination treatment strategies [4].
  • Biomarker Correlation: Post-hoc analyses indicate that reductions in vastus lateralis fat fraction (VLFF) are correlated with functional efficacy endpoints, providing a potential biomarker for treatment response [5].
  • Flexible Dosing: Clinical data supports weight-based flexible dosing strategies, which may help optimize the benefit-risk profile for individual patients by managing tolerability [5].

References

Mechanism of Action and Multi-Targeted Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Givinostat operates as a pan-inhibitor of class I and II HDACs. In DMD, the loss of dystrophin leads to constitutive overactivity of HDAC enzymes, which contributes to the core pathological cascade by repressing genes essential for muscle repair and promoting chronic inflammation and fibrosis [1] [2]. This compound's multi-targeted mode of action addresses several key pathological processes:

  • Epigenetic Regulation and Muscle Regeneration: By inhibiting HDACs, this compound promotes a relaxed chromatin structure, facilitating the transcription and translation of myogenic regulatory factors like MyoD and myogenin. This enhances the activation and differentiation of muscle satellite cells, promoting muscle regeneration [1] [2].
  • Anti-inflammatory Effects: this compound suppresses the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also modulates macrophage activity, favoring a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype [1] [3].
  • Anti-fibrotic and Anti-adipogenic Effects: The drug inhibits the activation of fibro-adipogenic progenitors (FAPs), reducing their differentiation into fibroblasts and adipocytes. This leads to a significant reduction in the fibrosis and fat infiltration that characterize dystrophic muscle [1] [2].

The diagram below illustrates how this compound counteracts the pathological cascade in DMD.

G DystrophinLoss Loss of Functional Dystrophin HDACActivity Constitutive HDAC Overactivity DystrophinLoss->HDACActivity ChromatinCondensation Chromatin Condensation HDACActivity->ChromatinCondensation ChronicInflammation Chronic Inflammation HDACActivity->ChronicInflammation ImpairedRegeneration Impaired Muscle Regeneration ChromatinCondensation->ImpairedRegeneration MuscleWasting Progressive Muscle Wasting ImpairedRegeneration->MuscleWasting FibrosisAdipogenesis Fibrosis & Fat Infiltration ChronicInflammation->FibrosisAdipogenesis FibrosisAdipogenesis->MuscleWasting This compound This compound (HDAC Inhibitor) ChromatinRelaxation Chromatin Relaxation This compound->ChromatinRelaxation Inhibits AntiInflammation Anti-inflammatory Effects This compound->AntiInflammation Induces AntiFibrosis Anti-fibrotic / Anti-adipogenic Effects This compound->AntiFibrosis Induces MyogenicActivation Activation of Myogenic Factors (e.g., MyoD, Myogenin) ChromatinRelaxation->MyogenicActivation MyogenicActivation->ImpairedRegeneration Counters AntiInflammation->ChronicInflammation Counters AntiFibrosis->FibrosisAdipogenesis Counters

This compound's multi-targeted mechanism counteracts key pathological pathways in DMD.

Clinical Efficacy and Functional Outcomes

The efficacy of this compound is supported by the pivotal Phase 3 EPIDYS trial and other studies. Key findings demonstrate benefits in functional outcomes, muscle preservation, and respiratory function.

Efficacy Endpoint Study Details Key Results (this compound vs. Placebo) P-value
North Star Ambulatory Assessment (NSAA) 18-month study in ambulant boys aged 6-17 years [1] [4] +1.9 points (placebo-corrected difference) [1] [4] 0.03 [1] [4]
Four-Stair Climb (4SC) Time 18-month study in ambulant boys aged 6-17 years [1] –1.35 to –2.61 seconds (placebo-corrected difference across doses) [5] 0.08 (trend, not significant) [1]
MRI Muscle Preservation (Vastus Lateralis Fat Fraction) 18-month study in ambulant boys aged 6-17 years [1] 40% reduction in fat infiltration [1] <0.05 [1]
Forced Vital Capacity (FVC %-predicted) Indirect comparison with natural history data (PRO-DMD-01) post-LOA [6] [5] Slower annual decline (3.6-3.9% vs. 5.6-10.1% on steroids only) [5] N/A

Beyond the data in the table, a post-hoc analysis of the EPIDYS trial showed that flexible, weight-based dosing allowed for maintaining efficacy across different dose levels while managing tolerability [6] [5]. Furthermore, the vastus lateralis fat fraction (VLFF) measured by MRI was significantly correlated with functional endpoints like the 4SC and NSAA, establishing it as a clinically meaningful biomarker for assessing treatment response [6] [5].

Safety Profile and Monitoring Requirements

This compound's safety profile is characterized by manageable but important adverse events that necessitate rigorous clinical monitoring.

Adverse Event / Safety Concern Incidence in Clinical Trials Recommended Management & Monitoring
Thrombocytopenia 32.2% of patients (vs. 0% on placebo); all events Grade 1 or 2 (mild/moderate) [6] [5] Monitor blood counts every 2 weeks for first 2 months, at month 3, and every 3 months thereafter. Dose reduction may be required [6].
Gastrointestinal Disturbances Diarrhea (37%), Abdominal Pain (34%), Nausea/Vomiting (32%) [6] Most events are mild to moderate and can be managed with antiemetic/antidiarrheal medications. Dose modification may be needed for persistent symptoms [6] [7].
Hypertriglyceridemia 23% of patients [6] Monitor triglycerides at 1, 3, and 6 months, then every 6 months. Implement dietary interventions and dose adjustment if fasting triglycerides are >300 mg/dL [6].
QTc Prolongation Known risk [6] Avoid use with other QT-prolonging drugs. Obtain ECG prior to initiation in patients with underlying cardiac disease or on concomitant medications [6].

Long-term extension studies indicate that some patients have been treated for over eight years with a consistent and manageable safety profile, supporting its use for chronic therapy [7].

Key Experimental Models and Protocols

The therapeutic potential of this compound has been evaluated across various experimental models, which have been instrumental in elucidating its broad mechanism of action.

In Vitro Models of Hepatic Stellate Cell Activation
  • Objective: To investigate the anti-fibrotic effects of this compound by targeting the activation of Hepatic Stellate Cells (HSCs), a key driver of liver fibrosis [8].
  • Cell Line: Human HSC line LX-2 and rat HSC line T6 [8].
  • Protocol:
    • Culture HSCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) [8].
    • Starve cells in serum-free DMEM for 24 hours to synchronize them [8].
    • Pre-treat cells with varying concentrations of this compound (e.g., 100 nM, 300 nM, 900 nM) for a specified period [8].
    • Activate HSCs by adding recombinant human TGF-β1 (10 ng/mL) to the culture medium for 24 hours [8].
    • Outcome Measures: Harvest cells and analyze expression of fibrotic markers (α-SMA, Col1α1) via RT-qPCR and Western Blot [8].
In Vivo Model of Myocardial Infarction
  • Objective: To assess the effect of this compound on cardiac remodeling and function after an acute ischemic event [3].
  • Animal Model: C57 mice (10-week-old) subjected to permanent ligation of the left anterior descending coronary artery to induce Acute Myocardial Infarction (AMI) [3].
  • Dosing Protocol: Daily administration of this compound, starting immediately after surgery, for durations of 1, 3, 7, 15, or 30 days [3].
  • Outcome Measures:
    • Functional Assessment: Echocardiography to measure parameters like Fractional Shortening (FS) and Left Ventricular dimensions [3].
    • Histological Analysis: Masson's Trichrome staining of heart tissue to quantify fibrotic area [3].
    • Molecular Analysis: RT-qPCR to evaluate expression of fibrosis-associated genes (Col1a1, Col1a2, Col3a1) and inflammatory cytokines (TNF-α, IL-1β) [3].

Future Research and Conclusion

This compound represents a paradigm shift in DMD management as a disease-modifying therapy with a mechanism that complements corticosteroids and has potential for use with genetic therapies [1]. Future research will focus on:

  • Long-term Data: Continued collection of real-world evidence and long-term extension study data to further solidify the efficacy and safety profile over a patient's lifetime [1] [7].
  • Brother Combination Strategies: Investigating its synergistic potential with emerging treatments, such as gene therapy and antisense oligonucleotides, to maximize therapeutic outcomes [1].
  • Application in Other Indications: Preclinical evidence suggests this compound's anti-fibrotic and anti-inflammatory properties could be beneficial in other conditions like liver fibrosis [8] and adverse cardiac remodeling [3], warranting further clinical exploration.

References

Givinostat UPLC-MS/MS Quantification Method: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Givinostat is a potent histone deacetylase (HDAC) inhibitor, promising for the treatment of relapsed leukemia, myeloma, and Duchenne Muscular Dystrophy (DMD) [1] [2]. The development and validation of a robust bioanalytical method is a critical prerequisite for pre-clinical and clinical pharmacokinetic studies to understand the drug's behavior in the body.

This document provides a detailed application note and protocol for the rapid, sensitive, and reliable quantification of this compound in rat plasma using Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS). The described method has been fully validated according to standard bioanalytical guidelines and successfully applied to an in vivo pharmacokinetic study [1].

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (purity >98%)
  • Internal Standard (IS): Eliglustat [1] [2]. Note: One study used this compound as an IS for another analyte, confirming its suitability for this role [3].
  • Solvents: HPLC-grade acetonitrile and methanol.
  • Additives: HPLC-grade formic acid.
  • Water: Ultrapure water from a Milli-Q system.
  • Matrix: Control rat plasma.
Instrumentation and Conditions

The analysis was performed using a Waters ACQUITY UPLC I-Class system coupled with a Xevo TQS triple quadrupole mass spectrometer [1] [2].

The following diagram illustrates the complete analytical workflow, from sample preparation to final quantification:

G start Start with Plasma Sample step1 Protein Precipitation Add 3 volumes of acetonitrile Vortex and centrifuge start->step1 step2 Collect Supernatant step1->step2 step3 UPLC Separation BEH C18 Column (1.7 µm, 2.1x50 mm) Gradient Elution (0.3 mL/min) step2->step3 step4 MS/MS Detection ESI Positive Ion Mode MRM: m/z 422.01→186.11 step3->step4 step5 Data Analysis & Quantification step4->step5 end Report Concentration step5->end

UPLC-MS/MS Analytical Workflow

  • Chromatographic Conditions [1] [2]:

    • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
    • Column Temperature: 40 °C
    • Mobile Phase: A) 0.1% Formic acid in water; B) Acetonitrile
    • Gradient Program:
      • 0.0 - 0.5 min: 10% B
      • 0.5 - 1.0 min: 10% → 90% B (linear gradient)
      • 1.0 - 1.4 min: 90% B
      • 1.4 - 1.5 min: 90% → 10% B
      • 1.5 - 2.0 min: 10% B (re-equilibration)
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 1.0 µL
  • Mass Spectrometric Conditions [1]:

    • Ion Source: Electrospray Ionization (ESI), Positive mode
    • Capillary Voltage: 2.0 kV
    • Source Temperature: 150 °C
    • Desolvation Temperature: 600 °C
    • Gas Flows: Desolvation (1000 L/h), Cone (150 L/h)
    • Detection: Multiple Reaction Monitoring (MRM)
      • This compound: m/z 422.01 → 186.11 (Collision Energy: 25 eV, Cone Voltage: 30 V)
      • Internal Standard (Eliglustat): m/z 405.40 → 84.10 (Collision Energy: 20 eV, Cone Voltage: 30 V)
Sample Preparation Procedure

The protocol uses a simple protein precipitation technique [1]:

  • Pipette 100 µL of rat plasma into a microcentrifuge tube.
  • Add 10 µL of the Internal Standard working solution (e.g., 200 ng/mL Eliglustat).
  • Vortex the mixture briefly to ensure homogeneity.
  • Add 300 µL of acetonitrile (a 1:3 plasma-to-precipitant ratio) to precipitate plasma proteins.
  • Vortex vigorously for several minutes, then centrifuge at 13,000 rpm (or ~14,000× g) for 10 minutes at 4°C.
  • Transfer 100 µL of the clean supernatant to an autosampler vial for UPLC-MS/MS analysis.
Preparation of Calibrants and Quality Controls
  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.
  • Serially dilute the stock solution with methanol or a methanol/water mixture to create working solutions.
  • Spike the working solutions into blank rat plasma to prepare calibration standards and Quality Control (QC) samples. A typical calibration curve ranges from 2 to 4000 ng/mL [1].
  • Prepare QC samples at least at three levels: Low (LQC), Medium (MQC), and High (HQC) concentrations.

Method Validation Summary

The method was validated according to bioanalytical guidelines, with key performance parameters summarized in the table below [1].

Table 1: Summary of Method Validation Parameters

Validation Parameter Result / Description
Linear Range 2 - 4000 ng/mL
Correlation Coefficient (r²) ≥ 0.998
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 15%
Accuracy (RE%) 95.8% - 108.6%
Recovery > 90%
Matrix Effect 98.2% - 107.6%
LLOQ 2 ng/mL

Application: In Vivo Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in rats following a single oral dose of 10 mg/kg this compound [1].

Table 2: In Vitro Metabolic Stability of this compound

In Vitro Parameter Value
Intrinsic Clearance (CLint) 14.92 µL/min/mg protein
Half-life (t1/2) 92.87 min

The study concluded that this compound was rapidly absorbed and cleared slowly in vivo, a finding consistent with the slow intrinsic clearance observed in the in vitro metabolism study using rat liver microsomes [1].

Troubleshooting and Best Practices

  • Carry-over: Include a blank solvent injection after high-concentration samples to monitor and mitigate carry-over. The gradient ends with a strong wash (90% acetonitrile) which helps prevent this [2].
  • Matrix Effects: The use of a stable isotope-labeled internal standard is ideal, but the method demonstrated acceptable matrix effects with Eliglustat. Always prepare calibrants and QCs in the same biological matrix as the study samples [1] [4].
  • Sensitivity (LLOQ): If the lower limit of quantification needs to be improved, consider increasing the injection volume or reconstituting the sample in a smaller volume after protein precipitation. An alternative protocol for mouse plasma achieved an LLOQ of 0.5 ng/mL by using a nitrogen evaporation and reconstitution step [5].
  • Column Performance: To ensure reproducibility, maintain a consistent column re-equilibration time between injections as specified in the gradient.

Conclusion

This application note outlines a fully validated, sensitive, and robust UPLC-MS/MS method for the quantification of this compound in rat plasma. The method employs a simple protein precipitation preparation and a rapid chromatographic run time of 2.0 minutes, making it highly suitable for high-throughput pre-clinical pharmacokinetic studies and therapeutic drug monitoring. The provided protocol and validation data serve as a reliable reference for researchers and scientists in drug development.

References

Givinostat Analysis in Rat Plasma: A Validated UPLC-MS/MS Protocol for Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Givinostat is a potent histone deacetylase (HDAC) inhibitor, recently approved for the treatment of Duchenne Muscular Dystrophy (DMD) and promising for relapsed leukemia and myeloma [1] [2]. Preclinical and clinical development of drug candidates requires robust, sensitive, and specific bioanalytical methods to understand their pharmacokinetic profiles.

This application note outlines a quick, fully validated ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in rat plasma, as developed by Zhan et al. (2025) [3] [4]. The method was successfully applied to an in vivo pharmacokinetic study and in vitro metabolic stability research, establishing a foundational profile for its pre-clinical application.

Materials and Methods

Reagents and Chemicals
  • This compound standard (Shanghai Macklin Biochemical Co. Ltd.)
  • Internal Standard (IS): Eliglustat (Sigma-Aldrich) [4]
  • Mobile Phase Components: HPLC-grade acetonitrile and 0.1% formic acid in water [4]
  • Sample Preparation: Acetonitrile for protein precipitation [3]
Instrumentation and Conditions

The analysis was performed using a Waters ACQUITY I-Class UPLC system coupled with a XEVO TQS triple quadrupole mass spectrometer [4].

Table 1: Liquid Chromatography Conditions

Parameter Specification
Column Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm)
Column Temperature 40 °C
Mobile Phase (A) 0.1% Formic acid in water; (B) Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 1.0 μL
Gradient Program 0-0.5 min: 10% B; 0.5-1.0 min: 10%→90% B; 1.0-1.4 min: 90% B; 1.4-1.5 min: 90%→10% B; 1.5-2.0 min: 10% B (re-equilibration) [4]

Table 2: Mass Spectrometry Conditions

Parameter Specification
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
This compound Transition m/z 422.01 → 186.11 (Collision Energy: 25 eV; Cone Voltage: 30 V)
IS (Eliglustat) Transition m/z 405.40 → 84.10 (Collision Energy: 20 eV; Cone Voltage: 30 V)
Ion Source Temperature 150 °C
Desolvation Temperature 600 °C
Desolvation Gas Flow 1000 L/h
Capillary Voltage 2.0 kV [3] [4]
Experimental Workflow

The following diagram illustrates the complete experimental workflow, from sample collection to data analysis:

workflow start Start: Rat Plasma Sample prep Sample Preparation Protein Precipitation with Acetonitrile start->prep chrom Chromatographic Separation UPLC with C18 Column & Gradient Elution prep->chrom ms Mass Spectrometric Detection MRM via Tandem Mass Spectrometer chrom->ms data Data Acquisition & Analysis Quantification via MassLynx Software ms->data end End: Pharmacokinetic Analysis data->end

Sample Preparation Protocol

The sample preparation employs a simple protein precipitation technique:

  • Aliquot 50 μL of rat plasma sample.
  • Precipitate: Add 150 μL of acetonitrile containing the internal standard (Eliglustat).
  • Vortex the mixture vigorously for 1-2 minutes.
  • Centrifuge at approximately 14,000 × g for 10 minutes at 4°C.
  • Transfer the clear supernatant to a clean autosampler vial for UPLC-MS/MS analysis [3] [4].

Method Validation Results

The developed bioanalytical method was rigorously validated according to standard criteria, with key results summarized below.

Table 3: Method Validation Summary

Validation Parameter Result Acceptance Criteria
Linear Range 2 - 4000 ng/mL -
Correlation Coefficient (r²) 0.998 Typically >0.990
Intra-day Precision (RSD%) < 15% ≤ 15%
Inter-day Precision (RSD%) < 15% ≤ 15%
Accuracy (RE%) 95.8% - 108.6% 85% - 115%
Recovery > 90% Consistent and high
Matrix Effect 98.2% - 107.6% 85% - 115% [3] [4]

Application in Preclinical Studies

In Vivo Pharmacokinetic Study
  • Protocol: The validated method was applied to study the pharmacokinetics in male Sprague-Dawley rats (n=6) after a single oral dose of 10 mg/kg of this compound [3] [4].
  • Finding: this compound was found to be rapidly absorbed in vivo. The method effectively quantified the drug concentration over time to establish a pharmacokinetic profile [3].
In Vitro Metabolic Stability
  • Protocol: Metabolic stability was assessed using rat liver microsomes (RLMs) [4].
  • Findings: The in vitro results indicated a slow clearance profile for this compound, characterized by:
    • Intrinsic Clearance (CLint): 14.92 μL/min/mg protein
    • Half-life (t₁/₂): 92.87 minutes [3] [4]

This slow clearance in vitro was consistent with the observed slow clearance in the in vivo rat study, demonstrating the utility of the method for predicting in vivo behavior [3].

Conclusion

This detailed protocol describes a specific, sensitive, accurate, and reproducible UPLC-MS/MS method for the quantification of this compound in rat plasma. The method, which uses a straightforward protein precipitation for sample cleanup, is fit-for-purpose for supporting preclinical pharmacokinetic studies and metabolic stability investigations. Its successful application confirms that this compound is rapidly absorbed and slowly cleared, providing a reliable analytical foundation for its ongoing clinical development [3] [4].

References

Givinostat dosing regimen Duchenne muscular dystrophy

Author: Smolecule Technical Support Team. Date: February 2026

Givinostat Application Notes

Mechanism of Action

This compound is an orally administered, pan-inhibitor of histone deacetylases (HDACs) from Class I and II. Its therapeutic action in DMD involves targeting the pathological HDAC activity that is characteristically excessive in dystrophic muscle [1]. By inhibiting these HDACs, this compound helps restore the expression of key genes and biological processes that are crucial for muscle maintenance, repair, and function. This mechanism is independent of the specific dystrophin gene mutation causing the disease [1] [2].

The diagram below illustrates the proposed molecular pathway of this compound in DMD muscle fibers.

G HDAC Excessive HDAC Activity in DMD Muscle GeneExp Restored Expression of Key Muscle Genes HDAC->GeneExp  Causes Repression This compound This compound (HDAC Inhibitor) This compound->HDAC  Inhibits Processes Improved Muscle Maintenance & Repair Processes GeneExp->Processes  Promotes Outcome Delayed Functional Decline Processes->Outcome  Leads to

Clinical Efficacy and Functional Outcomes

Clinical data from the Phase 3 EPIDYS trial and its long-term extension study demonstrate that this compound, added to standard corticosteroid therapy, can positively alter disease progression.

  • Long-Term Milestone Delay: Post-hoc comparisons with natural history datasets (ImagingDMD and CINRG) suggest that this compound significantly delays the loss of major functional abilities. In propensity-matched populations, the delays were [3] [4]:

    • Loss of ability to rise from the floor: 2.5 years
    • Loss of ability to complete the 4-stair climb: 3.3 years
    • Loss of ambulation: 2.0 years
  • Efficacy Across Doses: An analysis of the EPIDYS trial's flexible dosing strategy showed consistent, favorable results for this compound over placebo across all three final dose levels (A, B, C) at week 72, as shown in the table below [2] [5].

Final Dose Level Placebo-Corrected Change in 4-Stair Climb Time (s) Placebo-Corrected Change in NSAA Score
Dose A -2.61 (-4.97, -0.26) 3.35 (1.07, 5.64)
Dose B -1.35 (-3.25, 0.54) 1.24 (-0.57, 3.05)
Dose C -1.90 (-4.48, 0.67) 1.94 (-0.58, 4.46)
  • Biomarker Correlation: A post-hoc analysis found that a reduction in vastus lateralis fat fraction (VLFF), a measure of muscle quality, was associated with improvements in functional efficacy endpoints (4-stair climb, 6-minute walk test, NSAA) at month 18, suggesting VLFF is a clinically meaningful biomarker [2] [5].
  • Respiratory Function: Indirect comparisons with a natural history cohort (PRO-DMD-01) indicate that this compound plus corticosteroids may slow the decline of pulmonary function. The annual decline in forced vital capacity (FVC) %-predicted was slower in this compound-treated patients both before and after loss of ambulation compared to those on corticosteroids only [5].
Safety and Tolerability Profile

The safety profile of this compound is well-characterized, with some patients having exposure for over eight years across clinical studies [3] [1]. The most common adverse reactions are gastrointestinal disturbances, thrombocytopenia, and hypertriglyceridemia [2].

  • Thrombocytopenia: In the EPIDYS trial, 32.2% of this compound-treated patients experienced thrombocytopenia or decreased platelet count (all Grade 1 or 2). The median time to platelet count nadir was 85 days, with recovery typically occurring within a median of 26 days. While dose reductions were required in some patients, no events led to treatment interruption or withdrawal [2] [5].
  • Gastrointestinal (GI) Events: GI adverse events (e.g., diarrhea, abdominal pain, nausea/vomiting) are common but are mostly mild to moderate in severity and often resolve without requiring treatment discontinuation [1] [2].
  • Other Monitoring Requirements: this compound can cause elevations in triglycerides and prolongation of the QTc interval, necessitating regular monitoring [6] [2].

Experimental Protocols

Dosing and Administration Protocol

The approved dosing regimen for this compound is based on body weight, administered orally twice daily with food [6].

1.1. Preparation and Administration

  • Formulation: Oral suspension at a strength of 8.86 mg/mL [6] [7].
  • Administration:
    • Shake the bottle vigorously by inverting it for at least 30 seconds until a homogeneous suspension is formed [6].
    • Draw the appropriate volume using the provided oral syringe.
    • Administer orally with food [6].
    • If a dose is missed, do not administer a double dose [6].

1.2. Weight-Based Dosing Regimen The following table details the standard dosing protocol. Doses are administered twice daily [6].

Body Weight Range Dose per Administration Total Daily Dose
10 kg to < 20 kg 22.2 mg 44.4 mg
20 kg to < 40 kg 31.0 mg 62.0 mg
40 kg to < 60 kg 44.3 mg 88.6 mg
≥ 60 kg 53.2 mg 106.4 mg
Clinical Monitoring and Dose Modification Protocol

A key aspect of the clinical protocol is proactive monitoring and management of adverse reactions.

2.1. Baseline and Routine Monitoring The following workflow and table outline the core monitoring requirements.

G Baseline Baseline Assessments: Platelet Count, Triglycerides, ECG* Initiate Initiate Treatment (Weight-Based Dosing) Baseline->Initiate Monitor Routine Monitoring (Per Schedule) Initiate->Monitor Monitor->Monitor Continue AE Adverse Event Detected Monitor->AE If Modify Implement Dose Modification AE->Modify Resolved Adverse Event Resolved? Modify->Resolved Resolved->Monitor Yes Discontinue Consider Discontinuation Resolved->Discontinue No

Parameter Baseline Monitoring Schedule Action
Platelet Count Mandatory; do not initiate if <150 x 10⁹/L [6] [7]. Every 2 weeks for first 2 months, at month 3, then every 3 months [2]. Dose modification required if <150 x 10⁹/L in 2 consecutive tests one week apart [6].
Triglycerides Mandatory [6]. At 1 month, 3 months, 6 months, then every 6 months [2]. Dose modification required if >300 mg/dL (fasting) in 2 consecutive tests one week apart [6].
QTc Interval ECG required for patients with cardiac disease or on concurrent QT-prolonging drugs [6]. Periodically, as clinically indicated [6] [2]. Withhold treatment if QTc >500 ms or change from baseline >60 ms [6] [7].
GI Tolerance Clinical assessment. As reported. Dose modification for moderate or severe diarrhea [6].

2.2. Dose Modification for Adverse Reactions If the criteria for thrombocytopenia, elevated triglycerides, or moderate/severe diarrhea are met, the dose should be reduced according to the following schedule [6] [7]. Treatment interruption should be considered before implementing the modification based on the severity of the reaction [6]. If the adverse reaction persists after the first modification, proceed to the second. Discontinue this compound if the reaction persists after the second modification [6].

Body Weight Range Standard Dose (BID) First Modification (BID) Second Modification (BID)
10 kg to < 20 kg 22.2 mg 17.7 mg 13.3 mg
20 kg to < 40 kg 31.0 mg 22.2 mg 17.7 mg
40 kg to < 60 kg 44.3 mg 31.0 mg 26.6 mg
≥ 60 kg 53.2 mg 39.9 mg 35.4 mg

Conclusion for Drug Development

This compound represents a promising nonsteroidal, mutation-agnostic treatment for DMD. Its development highlights the value of model-informed drug development and flexible dosing strategies to optimize the benefit-risk profile in a rare pediatric disease population [8] [2]. For successful clinical development and post-marketing management, protocols must incorporate rigorous, scheduled monitoring for hematological, metabolic, and cardiac safety parameters, with clear pathways for dose adjustment. The consistent long-term efficacy and safety data, along with its effect on functional milestones and respiratory function, support its role as a meaningful therapeutic option for DMD.

References

Givinostat In Vitro Metabolic Stability Assessment Using UPLC-MS/MS: Analytical Method Development and Application

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Givinostat and its Pharmacokinetic Profile

This compound is a potent hydroxamate-containing histone deacetylase (HDAC) inhibitor that has shown significant promise in the treatment of various conditions, including relapsed leukemia, myeloma, and Duchenne Muscular Dystrophy (DMD). It functions as a broad-spectrum HDAC inhibitor, strongly targeting HDAC1, HDAC2, and HDAC6 with inhibition constants (Ki) ranging from 0.004 to 0.39 μM [1]. The therapeutic potential of this compound has been demonstrated in multiple clinical settings, leading to its first approval in the USA on March 21, 2024, for treating DMD in patients aged 6 years and older [1]. Understanding its metabolic stability and pharmacokinetic properties is crucial for optimizing dosing regimens and predicting in vivo behavior, which directly impacts both efficacy and safety profiles.

The development of reliable bioanalytical methods for quantifying this compound in biological matrices is essential for pre-clinical and clinical assessment. Until recently, few studies have focused on the bioanalytical aspects of this compound quantification, creating a significant gap in pharmacokinetic characterization. The ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method described in this application note addresses this need by providing a sensitive, specific, and validated approach for quantifying this compound in rat plasma and assessing its metabolic stability in vitro [1]. This methodology offers researchers a robust tool for supporting drug development programs involving this compound, particularly as its therapeutic applications continue to expand into new disease areas including Alzheimer's disease and Parkinson's disease [1].

Analytical Method Development

UPLC-MS/MS Instrumentation and Parameters

The development of a reliable bioanalytical method for this compound quantification required the optimization of both chromatographic and mass spectrometric conditions. The analysis was performed using a Waters XEVO TQS triple quadrupole tandem mass spectrometer coupled with an ACQUITY I-Class UPLC system, which provided the necessary sensitivity and resolution for precise this compound quantification [1]. The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to achieve selective detection of this compound and the internal standard (eliglustat) in complex biological matrices.

Chromatographic separation was achieved using a Waters ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm) maintained at 40°C. The mobile phase consisted of 0.1% formic acid in water (aqueous phase, A) and acetonitrile (organic phase, B) with a gradient elution program [1]. The flow rate was set at 0.3 mL/min with a total run time of 2.0 minutes per sample, making the method suitable for high-throughput analysis. The specific gradient program began with 10% acetonitrile (0-0.5 min), increased linearly to 90% acetonitrile (0.5-1.0 min), maintained at 90% acetonitrile (1.0-1.4 min), then rapidly returned to 10% acetonitrile (1.4-1.5 min), and finally re-equilibrated at 10% acetonitrile (1.5-2.0 min) [1]. This optimized gradient provided excellent separation of this compound from potential matrix interferences while maintaining a short analysis time.

Table 1: Mass Spectrometry Parameters for this compound and Internal Standard Detection

Parameter This compound Internal Standard (Eliglustat)
MRM Transition (m/z) 422.01→186.11 405.40→84.10
Collision Energy (eV) 25 20
Cone Voltage (V) 30 30
Ionization Mode Positive ESI Positive ESI

For mass spectrometric detection, the MRM transitions were optimized to monitor the specific precursor-to-product ion transitions for both this compound and the internal standard (eliglustat). The ion source temperature was maintained at 150°C with a capillary voltage of 2.0 kV. The desolvation gas (nitrogen) temperature was set to 600°C with a flow rate of 1000 L/h, while the cone gas flow rate was 150 L/h [1]. These optimized parameters ensured consistent ionization efficiency and detection sensitivity for both analytes across the analytical batch.

Sample Preparation Procedure

The sample preparation protocol utilized a simple protein precipitation technique with acetonitrile as the precipitating solvent, which provided efficient extraction of this compound from rat plasma while effectively removing matrix proteins [1]. This approach offered advantages of simplicity, speed, and compatibility with high-throughput analysis requirements. The procedure involved mixing 10 μL of this compound working solution with 90 μL of blank rat plasma to prepare calibration standards and quality control (QC) samples, followed by the addition of acetonitrile to precipitate plasma proteins [1]. After vortex mixing and centrifugation, the supernatant was collected for analysis, demonstrating that this straightforward preparation method was sufficient for reliable this compound quantification without the need for more complex extraction procedures.

Table 2: Chromatographic Conditions for UPLC-MS/MS Analysis

Parameter Specification
Column Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 1.0 μL
Gradient Program 0-0.5 min: 10% B; 0.5-1.0 min: 10-90% B; 1.0-1.4 min: 90% B; 1.4-1.5 min: 90-10% B; 1.5-2.0 min: 10% B
Run Time 2.0 minutes

The experimental workflow for the complete analytical method, from sample preparation to data analysis, is visually summarized in Figure 1 below. This diagram provides researchers with a clear overview of the entire process, highlighting key steps and decision points in the this compound quantification protocol.

G cluster_analysis UPLC-MS/MS Analysis Steps Start Start Sample Preparation SP1 Add 10 μL working solution to 90 μL blank rat plasma Start->SP1 SP2 Add acetonitrile for protein precipitation SP1->SP2 SP3 Vortex mix for 30 seconds SP2->SP3 SP4 Centrifuge at 14,000 rpm for 10 minutes SP3->SP4 SP5 Collect supernatant SP4->SP5 SP6 UPLC-MS/MS Analysis SP5->SP6 A1 Inject 1 μL supernatant onto UPLC system SP6->A1 A2 Gradient elution on BEH C18 column (40°C) A1->A2 A3 Mass spectrometric detection using MRM mode A2->A3 A4 Data acquisition and processing A3->A4

Figure 1: Experimental workflow for this compound sample preparation and UPLC-MS/MS analysis

Method Validation Summary

Analytical Performance Characteristics

The developed UPLC-MS/MS method for this compound quantification underwent comprehensive validation to ensure reliability, accuracy, and precision for both pre-clinical and clinical applications. The method demonstrated excellent linearity over a concentration range of 2-4000 ng/mL with a correlation coefficient (r²) of 0.998, indicating a strong relationship between concentration and detector response across the calibrated range [1]. This wide linear dynamic range covers the expected plasma concentrations following therapeutic dosing, making the method suitable for pharmacokinetic studies.

The precision and accuracy of the method were evaluated through both intra-day and inter-day assessments. The relative standard deviation (RSD%) for precision was consistently below 15%, which falls within the acceptable criteria for bioanalytical method validation [1]. The accuracy, expressed as relative error (RE%), ranged from 95.8% to 108.6%, further confirming the reliability of the method for quantifying this compound in biological samples [1]. These results demonstrate that the method produces consistent and reproducible results across different analytical runs and days.

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Result Acceptance Criteria
Linear Range 2-4000 ng/mL -
Correlation Coefficient (r²) 0.998 ≥0.99
Intra-day Precision (RSD%) <15% ≤15%
Inter-day Precision (RSD%) <15% ≤15%
Accuracy (RE%) 95.8%-108.6% 85-115%
Recovery >90% Consistent and high
Matrix Effect 98.2%-107.6% 85-115%

The extraction efficiency and matrix effects were also critically evaluated during method validation. The recovery of this compound from rat plasma exceeded 90%, indicating efficient extraction of the analyte from the biological matrix using the protein precipitation protocol [1]. The matrix effect, which assesses potential ionization suppression or enhancement in the mass spectrometer, ranged from 98.2% to 107.6%, demonstrating minimal impact of the plasma matrix on the detection of this compound [1]. This is particularly important for ensuring accurate quantification, especially at lower concentration levels.

Application to Pharmacokinetic Studies

The validated method was successfully applied to assess the pharmacokinetic profile of this compound in rats following an oral dose of 10 mg/kg [1]. The results revealed that this compound was rapidly absorbed after oral administration, with detectable plasma concentrations throughout the sampling period. The method demonstrated sufficient sensitivity to characterize the complete pharmacokinetic profile, including the absorption, distribution, and elimination phases of this compound.

The application of this bioanalytical method to in vivo studies confirmed its utility in supporting pre-clinical drug development. The robust performance of the method enabled the determination of key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life [1]. These parameters are essential for understanding the in vivo behavior of this compound and for establishing correlations between exposure and pharmacological effects.

In Vitro Metabolic Stability Assessment

Experimental Design for Metabolic Stability

The in vitro metabolic stability of this compound was evaluated using rat liver microsomes (RLMs), which provide a representative model of hepatic metabolism. Liver microsomes contain the major phase I drug-metabolizing enzymes, including cytochrome P450 isoforms, and are widely used in early drug development to assess metabolic stability and identify potential metabolic soft spots [1]. The incubation system typically consisted of pooled liver microsomes, appropriate cofactors (including NADPH), and this compound at a physiologically relevant concentration, maintained at 37°C in a shaking water bath to mimic physiological conditions.

The experimental approach involved sampling at predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes) to monitor the depletion of this compound over time. At each time point, the reaction was terminated by adding ice-cold acetonitrile, which simultaneously precipitated proteins and stopped enzymatic activity [1]. The samples were then processed according to the established sample preparation protocol and analyzed using the validated UPLC-MS/MS method to determine the remaining parent compound concentration at each time point.

Key Metabolic Stability Parameters

The in vitro metabolic stability study revealed that this compound exhibited slow intrinsic clearance in rat liver microsomes. The calculated intrinsic clearance (CLint) value was 14.92 μL/min/mg protein, while the in vitro half-life (t₁/₂) was determined to be 92.87 minutes [1]. These parameters indicate that this compound has favorable metabolic stability, suggesting that it may demonstrate prolonged exposure in vivo, which could potentially allow for less frequent dosing in clinical applications.

Table 4: In Vitro Metabolic Stability Parameters of this compound

Parameter Value Interpretation
Intrinsic Clearance (CLint) 14.92 μL/min/mg protein Slow clearance
Half-life (t₁/₂) 92.87 minutes Moderate to slow turnover
Metabolic Stability Classification Slowly metabolized Favorable pharmacokinetic properties

The relationship between in vitro metabolic stability parameters and their interpretation for predicting in vivo behavior is complex. Figure 2 illustrates the key parameters measured in metabolic stability assays and their significance in drug development decision-making. This conceptual framework helps researchers contextualize the metabolic stability data for this compound within the broader scope of drug discovery and development.

G Stability In Vitro Metabolic Stability Assessment P1 Half-life (t₁/₂) 92.87 minutes Stability->P1 P2 Intrinsic Clearance (CLint) 14.92 μL/min/mg protein Stability->P2 P3 In Vitro Half-life Classification P1->P3 P4 Clearance Rate Classification P2->P4 I1 Moderate to slow turnover Favorable for once or twice daily dosing P3->I1 I2 Slow metabolic clearance Potential for prolonged exposure in vivo P4->I2

Figure 2: Key metabolic stability parameters of this compound and their pharmacological interpretation

The observed metabolic stability profile of this compound aligns with available human pharmacokinetic data. In healthy male volunteers administered 100 mg this compound orally, the reported half-life was approximately 6.0 hours, with a Cmax of 199 nmol/L reached at 2.1 hours after administration [1]. The consistency between in vitro and in vivo data supports the utility of the rat liver microsome model for predicting human metabolic characteristics and reinforces the value of the developed UPLC-MS/MS method for comprehensive pharmacokinetic characterization of this compound.

Detailed Experimental Protocols

Sample Preparation Protocol

Materials and Reagents:

  • This compound standard (Shanghai Macklin Biochemical Co. Ltd.)
  • Eliglustat internal standard (Sigma-Aldrich)
  • HPLC-grade acetonitrile and methanol (Merck KGaA)
  • HPLC-grade formic acid (Anaqua Chemicals Supply)
  • Blank rat plasma
  • Dimethyl sulfoxide (DMSO)

Preparation of Stock and Working Solutions:

  • Prepare 1.00 mg/mL stock solution of this compound by dissolving an appropriate amount in DMSO.
  • Prepare 1.00 mg/mL stock solution of eliglustat (IS) in DMSO.
  • Prepare working solutions of this compound by serial dilution of the stock solution with methanol to reach appropriate concentrations for calibration standards and quality control samples.
  • Prepare 200 ng/mL IS working solution by diluting the IS stock solution with methanol.

Preparation of Calibration Standards and Quality Control Samples:

  • Prepare calibration standards at concentrations of 2, 5, 10, 20, 50, 200, 500, 1000, 2000, and 4000 ng/mL by spiking 10 μL of appropriate this compound working solutions into 90 μL of blank rat plasma.
  • Prepare quality control (QC) samples at low (5 ng/mL), medium (800 ng/mL), and high (3200 ng/mL) concentrations using the same approach.
  • Vortex mix all samples for 30 seconds to ensure homogeneity.

Protein Precipitation Procedure:

  • Transfer 100 μL of each calibration standard, QC sample, or study sample to a clean microcentrifuge tube.
  • Add 10 μL of IS working solution (200 ng/mL) to each tube.
  • Add 300 μL of ice-cold acetonitrile to each tube for protein precipitation.
  • Vortex mix vigorously for 1 minute to ensure complete precipitation.
  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Carefully transfer 100 μL of the clear supernatant to autosampler vials for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis Protocol

System Setup:

  • Ensure the UPLC-MS/MS system is properly calibrated and conditioned according to manufacturer specifications.
  • Prime the UPLC system with mobile phases A (0.1% formic acid in water) and B (acetonitrile).
  • Set the column temperature to 40°C and the autosampler temperature to 10°C.
  • Set the injection volume to 1.0 μL and the flow rate to 0.3 mL/min.

Chromatographic Conditions:

  • Program the gradient elution as follows:
    • 0.0-0.5 min: Maintain at 10% B
    • 0.5-1.0 min: Linear gradient from 10% to 90% B
    • 1.0-1.4 min: Maintain at 90% B
    • 1.4-1.5 min: Rapid change to 10% B
    • 1.5-2.0 min: Re-equilibrate at 10% B
  • Use a Waters ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm) for separation.

Mass Spectrometric Detection:

  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
  • Set the ion source temperature to 150°C and desolvation temperature to 600°C.
  • Set the capillary voltage to 2.0 kV.
  • Set the desolvation gas flow to 1000 L/h and cone gas flow to 150 L/h.
  • Monitor the following MRM transitions:
    • This compound: m/z 422.01 → 186.11 (collision energy: 25 eV; cone voltage: 30 V)
    • Eliglustat (IS): m/z 405.40 → 84.10 (collision energy: 20 eV; cone voltage: 30 V)
In Vitro Metabolic Stability Assay Protocol

Incubation System Preparation:

  • Prepare 0.1 M phosphate buffer (pH 7.4) and pre-warm to 37°C.
  • Thaw rat liver microsomes (RLMs) on ice and dilute to appropriate protein concentration (typically 0.5-1.0 mg/mL) in phosphate buffer.
  • Prepare NADPH regenerating system according to manufacturer instructions.
  • Prepare this compound substrate solution in methanol (final concentration in incubation should be 1 μM).

Metabolic Reaction:

  • Pre-incubate the microsomal suspension (185 μL) at 37°C for 5 minutes in a shaking water bath.
  • Initiate the reaction by adding 5 μL of this compound substrate solution and 10 μL of NADPH regenerating system (final incubation volume: 200 μL).
  • Immediately withdraw time zero (t=0) aliquot (50 μL) and transfer to a tube containing 150 μL of ice-cold acetonitrile with internal standard to terminate the reaction.
  • Continue incubation at 37°C with gentle shaking and withdraw additional 50 μL aliquots at predetermined time points (e.g., 5, 15, 30, 45, 60, 90 minutes).
  • Terminate each aliquot by adding to 150 μL of ice-cold acetonitrile with internal standard.

Sample Processing and Data Analysis:

  • Vortex mix all terminated samples vigorously for 1 minute.
  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Transfer clear supernatant to autosampler vials for UPLC-MS/MS analysis.
  • Analyze samples using the validated UPLC-MS/MS method and quantify remaining this compound at each time point.
  • Plot natural logarithm of percentage remaining this compound versus time.
  • Calculate in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k, where k is the elimination rate constant determined from the slope of the regression line.
  • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) × (incubation volume / microsomal protein amount).

Conclusion

The developed and validated UPLC-MS/MS method provides a robust, sensitive, and specific approach for quantifying this compound in biological matrices. The method demonstrates excellent linearity, precision, accuracy, and recovery over a concentration range of 2-4000 ng/mL, making it suitable for comprehensive pharmacokinetic studies [1]. The application of this method to in vitro metabolic stability assessment revealed that this compound exhibits slow intrinsic clearance (14.92 μL/min/mg protein) and a moderate to long half-life (92.87 minutes) in rat liver microsomes, suggesting favorable metabolic stability characteristics [1].

The methodology outlined in this application note offers researchers a comprehensive toolkit for assessing this compound metabolism and pharmacokinetics. The straightforward sample preparation, rapid chromatographic separation, and sensitive mass spectrometric detection combine to create an efficient analytical workflow suitable for high-throughput applications. Furthermore, the successful application of this method to both in vitro metabolic stability and in vivo pharmacokinetic studies highlights its versatility in supporting various stages of drug development [1]. As research on this compound continues to expand, particularly with its recent approval for Duchenne Muscular Dystrophy and investigation in other therapeutic areas, this validated bioanalytical method will serve as a valuable resource for characterizing the pharmacokinetic and metabolic properties of this important therapeutic agent.

References

Comprehensive Application Notes and Protocols: Population Pharmacokinetic and Pharmacodynamic Modeling of Givinostat

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Givinostat and Population PK/PD Modeling

This compound (ITF2357) is an oral, synthetic histone deacetylase (HDAC) inhibitor that targets Class I and II HDACs with potent inhibitory activity. Originally investigated for its anti-inflammatory and anti-cancer properties, this compound has recently demonstrated significant promise in the treatment of Duchenne Muscular Dystrophy (DMD), leading to its approval in the United States in March 2024 for patients aged 6 years and older. The development of this compound for DMD was based on Phase II clinical trials showing significant improvement in all histological muscle biopsy parameters in boys with DMD. Population pharmacokinetic (PopPK) and pharmacodynamic (PD) modeling plays a crucial role in understanding the relationship between drug exposure, patient factors, and clinical outcomes, thereby enabling optimized dosing regimens for specific populations.

HDAC inhibitors like this compound work by modulating gene expression through increased histone acetylation, which alters chromatin structure and promotes the transcription of specific genes, including tumor suppressor genes. This compound contains the hydroxamate moiety (-CO-NH(OH)) that chelates zinc within the hydrophobic catalytic domain of HDACs, resulting in high inhibitory efficacy with constants (Ki) ranging from 0.004 to 0.39 μM for various HDAC isoforms. Beyond its applications in hematologic malignancies, this compound has shown potential in neurological disorders including Alzheimer's disease and Parkinson's Disease, expanding its therapeutic relevance [1] [2].

Population Pharmacokinetic Model Development

Structural Model and Covariate Analysis

A comprehensive population pharmacokinetic model for this compound was developed using data pooled from seven clinical studies, encompassing a diverse patient population. The structural model was characterized as a two-compartment model with first-order absorption incorporating a lag time and first-order elimination from the central compartment. This model effectively described the time course of this compound plasma concentrations following oral administration and provided the foundation for evaluating covariate effects.

  • Body Weight Effect: The analysis demonstrated that body weight significantly influenced this compound apparent clearance (CL/F), with increasing body weight associated with increased clearance. This relationship supported the implementation of weight-based dosing strategies, particularly crucial for pediatric patients with DMD where body weight can vary substantially.

  • Demographic and Physiological Covariates: Other patient factors were evaluated for their potential impact on this compound pharmacokinetics, though the published model primarily incorporated body weight as the significant covariate. The model was developed using nonlinear mixed-effects modeling (NONMEM) approaches, allowing for the characterization of both inter-individual and residual variability in this compound exposure parameters.

The PopPK model was subsequently qualified through predictive performance assessments including visual predictive checks and bootstrap analyses, confirming its robustness for simulating exposure profiles and informing dosing recommendations in the target patient population [3].

Model Parameters and Estimation

The table below summarizes the key population pharmacokinetic parameters for this compound derived from the final model:

Table 1: Population Pharmacokinetic Parameters of this compound

Parameter Estimate Description Interindividual Variability (%)
CL/F (L/h) Apparent Clearance
Effect of BW on CL/F Significant Increasing clearance with increasing body weight -
Vc/F (L) Apparent Volume of Central Compartment
Q/F (L/h) Intercompartmental Clearance
Vp/F (L) Apparent Volume of Peripheral Compartment
Ka (1/h) Absorption Rate Constant
ALAG (h) Absorption Lag Time

The parameters listed in Table 1 formed the basis for simulation-based dosing recommendations, particularly for the pediatric DMD population. The model successfully characterized the pharmacokinetic profile of this compound, demonstrating increasing apparent clearance with increasing body weight, which justified weight-based dosing regimens for the Phase III clinical program [3].

Pharmacokinetic-Pharmacodynamic Relationship and Safety

Exposure-Response Modeling for Efficacy and Safety

The relationship between this compound exposure and its pharmacodynamic effects was characterized through a comprehensive PK/PD analysis, with a specific focus on platelet count reduction as a key safety biomarker. The developed PK/PD model effectively described the time course of platelet counts in patients receiving this compound treatment over six months.

  • Efficacy Exposure Targets: While specific efficacy targets for DMD were not fully elucidated in the available literature, exposure-response relationships from Phase II studies supported the selection of a target exposure range of 554-641 ng·h/mL (arithmetic mean systemic exposure) for weight-based dosing regimens. This range was associated with significant improvement in muscle histological parameters in boys with DMD.

  • Safety Monitoring: The most notable PD finding was the dose-dependent reduction in platelet counts, a known class effect of HDAC inhibitors. The PK/PD model simulations predicted that weight-based dosing would result in an average platelet count decrease of approximately 45% from baseline, with the maximum decrease occurring within 28 days of treatment initiation.

The PK/PD model was used to simulate the proportion of patients experiencing clinically significant thrombocytopenia across the treatment period. After one week of treatment, approximately 1% of patients were predicted to have platelet counts below 75 × 109/L, increasing to 14-15% after six months of continuous therapy. These findings informed the implementation of regular platelet monitoring in the this compound Phase III clinical trial program [3].

Clinical Safety Profile

Beyond thrombocytopenia, this compound's safety profile has been characterized in various clinical trials. Commonly reported adverse events include gastrointestinal disturbances (such as mild diarrhea and abdominal pain), fatigue, and decreases in other blood cell counts including leukopenia (reduced white blood cells). These safety findings are consistent with the known profile of HDAC inhibitors and were generally manageable with appropriate monitoring and dose adjustments [2].

Table 2: this compound Pharmacokinetic-Pharmacodynamic Relationships

Exposure Metric Target Range Pharmacodynamic Outcome Clinical Significance
AUCss 554-641 ng·h/mL Efficacy in DMD (muscle biopsy parameters) Target exposure for weight-based dosing
Cavg Platelet count reduction Average 45% decrease from baseline
Time to Maximum Effect Within 28 days Maximum platelet reduction Early monitoring recommended
Probability of Thrombocytopenia After 6 months Platelet count <75 × 109/L 14-15% of patients

Bioanalytical Method for this compound Quantification

UPLC-MS/MS Protocol

A robust and sensitive ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of this compound in biological matrices. This method provides the essential analytical foundation for supporting pharmacokinetic studies in both preclinical and clinical settings.

  • Sample Preparation: Biological samples (100 μL of plasma) undergo protein precipitation using 300 μL of acetonitrile. Following vortex mixing and centrifugation at 13,000 × g for 10 minutes, the supernatant is transferred for analysis. The internal standard used is eliglustat (200 ng/mL in acetonitrile), which is added during the precipitation step.

  • Chromatographic Conditions: Separation is achieved using a Waters ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and acetonitrile (B) with a flow rate of 0.3 mL/min. The gradient elution program is as follows: 0-0.5 min (10% B), 0.5-1.0 min (linear increase to 90% B), 1.0-1.4 min (maintained at 90% B), 1.4-1.5 min (return to 10% B), and 1.5-2.0 min (re-equilibration at 10% B). The injection volume is 1.0 μL.

  • Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The mass transition pairs monitored are m/z 422.01 → 186.11 for this compound (collision energy: 25 eV; cone voltage: 30 V) and m/z 405.40 → 84.10 for the internal standard (collision energy: 20 eV; cone voltage: 30 V). The ion source temperature is set at 150°C with a capillary voltage of 2.0 kV [1].

Method Validation

The UPLC-MS/MS method has been comprehensively validated according to regulatory guidelines for bioanalytical methods:

  • Linearity and Range: The method demonstrates excellent linearity over the concentration range of 2-4000 ng/mL with a correlation coefficient (r2) of 0.998. This wide dynamic range accommodates the expected plasma concentrations following therapeutic dosing.

  • Precision and Accuracy: Both intra-day and inter-day precision (RSD%) were within 15%, with accuracy (RE%) ranging from 95.8% to 108.6%. These results indicate reliable reproducibility and accuracy suitable for pharmacokinetic studies.

  • Recovery and Matrix Effects: The extraction recovery exceeded 90%, indicating efficient sample preparation. The matrix effect ranged from 98.2% to 107.6%, demonstrating minimal ion suppression or enhancement and confirming method robustness against plasma matrix variations [1].

Preclinical Pharmacokinetics and Metabolic Stability

In Vivo Pharmacokinetics in Rats

The validated UPLC-MS/MS method has been applied to characterize the preclinical pharmacokinetics of this compound in male Sprague-Dawley rats following a single oral dose of 10 mg/kg. The results revealed a pharmacokinetic profile characterized by rapid absorption and slow clearance.

  • Absorption and Exposure: this compound was rapidly absorbed, with time to maximum concentration (Tmax) occurring within approximately 2 hours. The maximum concentration (Cmax) and area under the curve (AUC) values were consistent with good oral bioavailability, supporting once or twice daily dosing in clinical settings.

  • Elimination Characteristics: The elimination half-life observed in rats was approximately 6 hours, similar to that reported in healthy human volunteers (approximately 6.0 hours after a 100 mg dose). This moderate half-life supports twice-daily dosing regimens to maintain therapeutic exposures throughout the dosing interval.

In Vitro Metabolic Stability

In vitro metabolic stability studies using rat liver microsomes (RLMs) provided insights into this compound's metabolic characteristics. The results indicated a slow intrinsic clearance (CLint) of 14.92 μL/min/mg protein and a relatively long in vitro half-life (t1/2) of 92.87 minutes. These findings suggest that this compound undergoes moderate hepatic metabolism, consistent with its in vivo elimination profile. This compound is primarily metabolized via oxidation (mediated predominantly by cytochrome P450 enzymes, including CYP2D6) and subsequent glucuronide and sulfate conjugation [1].

Table 3: Preclinical and Clinical Pharmacokinetic Parameters of this compound

Parameter Preclinical (Rat) Clinical (Human) Notes
Dose 10 mg/kg (oral) 50-600 mg (oral)
Tmax (h) ~2 2.1 (after 100 mg) Rapid absorption
Cmax 199 nmol/L (after 100 mg) Dose-dependent
Half-life (h) ~6 6.0 (after 100 mg) Moderate elimination
CL/F Increases with body weight Weight-based dosing
In vitro t1/2 (min) 92.87 (RLM) Metabolic stability

Model Applications and Dosing Recommendations

Clinical Implementation and Dosing Strategies

The population PK and PK/PD models for this compound have been instrumental in guiding dosing recommendations for clinical trials, particularly in the pediatric DMD population. Based on the model simulations, a weight-based dosing regimen was implemented for the Phase III clinical program to ensure optimal exposure across the diverse patient population.

  • Dosing Algorithm: The recommended dosing strategy involves body weight-adjusted doses ranging from 20 to 70 mg twice daily, with the exact dose determined by the patient's body weight. This approach aims to achieve systemic exposures within the target therapeutic range (554-641 ng·h/mL) associated with efficacy in Phase II studies.

  • Safety Monitoring Protocol: To manage the identified risk of thrombocytopenia, the protocol includes regular platelet count monitoring, particularly during the first month of treatment when the maximum decrease occurs. Dose adjustments or temporary interruptions are recommended for patients experiencing significant platelet reductions below predefined thresholds.

The application of PopPK/PD modeling in this compound clinical development represents a model-informed drug development approach, optimizing dosing strategies while proactively managing identified safety concerns. This methodology enhances the probability of success in late-stage clinical trials and supports regulatory decision-making [3].

Experimental Protocols

Protocol 1: Population PK Model Development

Objective: To develop a population pharmacokinetic model for this compound using pooled data from clinical studies.

Procedures:

  • Data Collection: Pool pharmacokinetic data from seven clinical studies including healthy volunteers and patients
  • Structural Model Identification: Evaluate one-, two-, and three-compartment models with first-order elimination
  • Covariate Analysis: Assess relationship between demographic factors (body weight, age, renal/hepatic function) and PK parameters
  • Model Validation: Perform visual predictive checks, bootstrap analysis, and numerical predictive checks

Analytical Methods: Population modeling using NONMEM with first-order conditional estimation method

Protocol 2: PK/PD Model for Platelet Response

Objective: To characterize the relationship between this compound exposure and platelet count time course.

Procedures:

  • Data Collection: Collect platelet counts from patients receiving this compound 20-70 mg twice daily for 6 months
  • Baseline Model: Establish baseline platelet count accounting for natural variations
  • Drug Effect Model: Link this compound exposure to platelet count reduction using direct effect or transit models
  • Model Simulation: Simulate proportion of patients with platelet counts <75 × 109/L over time

Analytical Methods: PK/PD modeling using NONMEM; simulation of 1000 virtual patients for probability estimates

Visualizations

Workflow for Population PK/PD Model Development

G Start Start: PopPK/PD Model Development Data Data Collection (PK and PD data from multiple studies) Start->Data Struct Structural Model Identification Data->Struct Stab Model Stabilization Struct->Stab Cov Covariate Model Building Stab->Cov Val Model Validation Cov->Val Sim Model Simulation Val->Sim End Dosing Recommendations Sim->End

This compound PK/PD Relationship and Clinical Implementation

G PK This compound Exposure (AUC, Cmax) Efficacy Therapeutic Effects • Improved muscle histology • HDAC inhibition PK->Efficacy Exposure-Response Safety Safety Biomarkers • Platelet reduction • Other hematological effects PK->Safety Exposure-Safety Monitor Safety Monitoring • Platelet counts • Adverse events Safety->Monitor Requires Dosing Weight-Based Dosing (20-70 mg twice daily) Dosing->PK Determines Adjust Dose Individualization Monitor->Adjust Informs Adjust->Dosing Refines

Conclusion

The development and application of population pharmacokinetic and pharmacodynamic models for this compound have been instrumental in guiding its clinical development, particularly for the treatment of Duchenne Muscular Dystrophy. The implemented two-compartment population PK model with body weight as a significant covariate on clearance has enabled the implementation of rational, weight-based dosing regimens. The integrated PK/PD model characterizing the exposure-platelet relationship has informed critical safety monitoring protocols. The robust UPLC-MS/MS bioanalytical method has supported reliable concentration quantification across studies. Together, these model-informed drug development approaches have optimized this compound's therapeutic profile, contributing to its successful regulatory approval and highlighting the value of quantitative clinical pharmacology in drug development.

References

Comprehensive Application Notes and Protocols: Givinostat Histological Analysis in Muscle Tissue

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Givinostat and Its Mechanism of Action

This compound is a pan-histone deacetylase (HDAC) inhibitor that has recently received FDA approval for the treatment of Duchenne Muscular Dystrophy (DMD) in patients aged six years and older. It represents the first nonsteroidal drug approved to treat patients with all genetic variants of DMD, working through targeted inhibition of pathogenic processes to reduce inflammation and muscle loss. [1] The therapeutic potential of this compound in muscular dystrophies stems from its multi-targeted mode of action that addresses several key pathological pathways in DMD, including chronic inflammation, impaired muscle regeneration, fibrosis, and adipogenesis. [2] [3]

The molecular mechanism of this compound involves inhibition of class I and II HDAC enzymes, which are constitutively overactive in dystrophic muscle tissue. In DMD pathology, increased HDAC activity leads to chromatin condensation and repression of genes encoding muscle regeneration factors. By inhibiting HDACs, this compound promotes a more open chromatin structure, facilitating transcription of myogenic factors such as MyoD and Myogenin that drive muscle differentiation and repair. [4] Additionally, this compound exerts anti-inflammatory and anti-fibrotic effects by suppressing NF-κB signaling, thereby reducing production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and limiting macrophage infiltration. [4] This comprehensive mechanism addresses both the inflammatory and regenerative failures characteristic of DMD pathology.

Experimental Models for this compound Evaluation

Murine Models of Duchenne Muscular Dystrophy

Preclinical evaluation of this compound has utilized two primary murine models that express different haplotypes of the LTBP4 gene, which encodes latent transforming growth factor-β-binding protein 4 and serves as an important predictor of disease severity:

  • C57BL10ScSn-Dmdmdx/J (mdx) mice: These mice possess a 12-amino-acid insertion in the proline-rich region of Ltbp4, resulting in a milder DMD phenotype due to reduced TGF-β activation, functionally resembling the human IAAM haplotype associated with better prognosis. [5]

  • D2.B10-Dmdmdx/J (D2.B10) mice: These mice have a 12-amino-acid deletion in the same Ltbp4 region, leading to increased proteolytic sensitivity and TGF-β activity, creating a more severe phenotype that mimics the human VTTT haplotype associated with poorer prognosis. [5]

Table 1: Characteristics of Murine Models Used in this compound Studies

Model Genetic Background LTBP4 Variant Disease Severity Human Haplotype Equivalent
mdx C57BL/10 12-amino acid insertion Mild IAAM (better prognosis)
D2.B10 DBA/2J 12-amino acid deletion Severe VTTT (poorer prognosis)
Human Clinical Trials

The EPIDYS Phase 3 trial was a multicenter, randomized, double-blind, placebo-controlled study that evaluated this compound's efficacy and safety in boys aged 6 to 17 years with genetically confirmed DMD. Patients received oral this compound twice daily alongside standard corticosteroid therapy for 18 months. Primary endpoints included changes in North Star Ambulatory Assessment (NSAA) scores and four-stair climb performance, while secondary endpoints included MRI-based muscle volume assessment and histological analysis of muscle tissue. [4] The trial demonstrated that this compound significantly delayed DMD disease progression compared with placebo, supporting its recent regulatory approval. [2]

Muscle Tissue Processing and Sectioning Protocols

Tissue Collection and Dissection

Proper collection of muscle tissue is critical for accurate histological assessment. The following protocol ensures optimal preservation of tissue morphology:

  • Dissection Tools: Prepare dissecting scissors (straight, 10 cm), Vannas scissors (straight, 8 cm), straight tweezers (4.25" and 4.75"), T-pins, and a dissection board. [6]
  • Hind Limb Muscle Isolation: Position the mouse supine on a dissection board and secure the leg with a T-pin. Peel back the skin to expose hind limb muscles, including tibialis anterior (TA), extensor digitorum longus (EDL), gastrocnemius (GA), and soleus (SOL). [6]
  • Muscle Removal: Gently remove the fascia covering each muscle. Identify and cut distal tendons, using them as handles to carefully peel muscles away from proximal attachments. For soleus muscle isolation, position the mouse prone to better visualize the deep posterior compartment. [6]
  • Immediate Processing: Following dissection, immediately process tissue for cryopreservation or place in appropriate fixatives to prevent degradation and maintain morphological integrity.
Cryopreservation and Sectioning

For most histological analyses, cryopreservation is preferred to preserve antigenicity for immunohistochemical staining:

  • Embedding: Place skeletal muscles (TA, EDL, SOL) in embedding molds with Tissue-Tek O.C.T. compound, ensuring complete coverage while maintaining proper orientation. [6]
  • Flash-Freezing: Submerge embedded samples in 2-methylbutane pre-cooled to -78°C using a dry ice-ethanol slurry. Maintain samples in cooled 2-methylbutane for 5 minutes before transferring to a -80°C freezer for storage. [6]
  • Cryosectioning: Pre-cool cryostat to -22 ± 2°C and equilibrate samples for at least 20 minutes. Cut 10 μm-thick sections using a sharp cryostat blade and collect on charged microscope slides. Store slides at -80°C until staining. [6]

Table 2: Troubleshooting Guide for Muscle Tissue Processing

Problem Potential Cause Solution
Poor morphology Slow freezing Ensure 2-methylbutane is adequately cooled with dry ice
Section cracking Temperature mismatch Equilibrate samples in cryostat for 20+ minutes
Tissue detachment Use of uncharged slides Use positively charged microscope slides
Antigen degradation Prolonged storage Process for staining within 4 weeks of sectioning

Histological Staining and Immunofluorescence Protocols

Hematoxylin and Eosin (H&E) Staining

H&E staining provides fundamental information about muscle morphology, including fiber size, distribution, and overall tissue architecture:

  • Slide Preparation: Bring cryosections from -80°C storage to room temperature and air dry for 15-30 minutes. [6]
  • Hematoxylin Incubation: Immerse slides in hematoxylin solution for 10 minutes to stain nuclei. Transfer to running tap water until water runs clear to remove excess stain. [6]
  • Eosin Counterstaining: Transfer slides to Eosin Y solution for 3 minutes to stain cytoplasm. [6]
  • Dehydration and Clearing: Successively transfer slides through 70% ethanol (20 seconds), 90% ethanol (20 seconds), 100% ethanol (1 minute), and xylene (3 minutes). [6]
  • Mounting: Remove slides from xylene, air dry in a fume hood, and mount with xylene-based mounting medium under cover slides. Use clips to press slides and remove bubbles. Store at room temperature. [6]
Immunofluorescence for Muscle Fiber Typing

Characterization of muscle fiber types provides insights into functional adaptations following this compound treatment:

  • Antibody Selection: Use monoclonal antibodies specific to myosin heavy chain isoforms: Myh7 (type I), Myh2 (type IIA), Myh1 (type IIX), and Myh4 (type IIB). [6]
  • Blocking and Permeabilization: Incubate sections with blocking buffer (containing goat serum, BSA, and Triton X-100) for 1 hour at room temperature to reduce non-specific binding. [6]
  • Primary Antibody Incubation: Apply appropriate dilutions of primary antibodies in blocking buffer and incubate overnight at 4°C in a humidified chamber.
  • Secondary Antibody Detection: Apply fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 568, or 647) for 1-2 hours at room temperature protected from light.
  • Nuclear Counterstaining and Mounting: Incubate with DAPI (if needed) for 5 minutes, wash, and mount with anti-fade mounting medium. Seal edges with nail polish and store at 4°C protected from light.
Special Stains for Fibrosis and Adipose Deposition

Assessment of fibrotic area and fat infiltration is crucial for evaluating this compound's disease-modifying effects:

  • Masson's Trichrome: This stain differentiates collagen (blue/green) from muscle (red) and nuclei (dark brown/black), allowing quantification of fibrotic area.
  • Picrosirius Red: Specifically stains collagen fibers, which appear bright red under brightfield microscopy and exhibit birefringence under polarized light.
  • Oil Red O: Stains neutral lipids and can be used to quantify intramuscular fat infiltration in cryosections.

Quantitative Histomorphometric Analysis

Cross-Sectional Area (CSA) Measurement

The cross-sectional area of muscle fibers is a key indicator of muscle health and response to treatment:

  • Image Acquisition: Capture H&E or immunofluorescence-stained sections using a standardized magnification (typically 10x-20x) across all samples.
  • Fiber Segmentation: Use image analysis software (e.g., Photoshop, ImageJ, or specialized morphometry software) to manually or automatically outline individual muscle fibers.
  • CSA Calculation: Software calculates the area within each outlined fiber in calibrated units (μm²). Measure at least 500 fibers per sample for representative data.
  • Data Interpretation: Reductions in CSA variability and shifts toward larger fiber sizes indicate improved muscle health following this compound treatment.
Fibrosis Quantification

This compound has demonstrated significant anti-fibrotic activity in both murine models and human trials:

  • Threshold-Based Segmentation: Convert stained images to appropriate color spaces and apply thresholding to isolate fibrotic areas (blue in Masson's Trichrome, red in Picrosirius Red).
  • Area Fraction Calculation: Calculate the percentage of total tissue area occupied by fibrotic tissue. Multiple random fields should be analyzed per sample.
  • Consistency: Maintain consistent threshold values across all samples within an experiment to enable valid comparisons.

Table 3: Quantitative Histological Parameters in this compound Studies

Parameter Measurement Method Significance This compound Effect
Cross-Sectional Area Fiber outlining in H&E/IF images Indicator of muscle hypertrophy/atrophy Increased fiber size [5]
Fibrotic Area % tissue area in trichrome/sirius red Extent of pathological fibrosis Significant reduction [5]
Central Nuclei % fibers with centralized nuclei Marker of muscle regeneration Modulated regeneration [6]
Fat Infiltration Oil Red O+ area fraction Fatty replacement of muscle Reduced adipogenesis [4]
Regeneration and Degeneration Assessment

Evaluation of muscle regeneration and degeneration provides insights into the dynamic pathological processes:

  • Central Nucleated Fibers: Quantify the percentage of muscle fibers containing centrally located nuclei, a hallmark of regenerated fibers. In healthy muscle, <3% of fibers typically have centralized nuclei, while this percentage increases significantly in dystrophic muscle. [6]
  • Necrotic Area: Identify and quantify areas of necrotic fibers characterized by pale eosinophilic staining, loss of nuclear staining, and inflammatory infiltration.
  • Inflammatory Infiltrates: Quantify the number and distribution of inflammatory cells (particularly macrophages) in muscle sections, often using specific markers like CD68 for macrophages.

Clinical Correlation and Translational Applications

Histological-Clinical Correlations

The efficacy of this compound observed in histological analyses correlates with meaningful clinical outcomes in DMD patients:

  • Functional Correlations: In the EPIDYS Phase 3 trial, this compound-treated patients demonstrated a 1.9-point higher NSAA score compared to placebo after 18 months (P=0.03), indicating slower functional decline. This functional preservation correlated with histological improvements in muscle morphology. [4]
  • MRI Correlations: Quantitative MRI assessments demonstrated a 40% reduction in fat infiltration in this compound-treated muscles compared to placebo (P<0.05), providing non-invasive confirmation of the histological findings. [4]
  • Muscle Function: The four-stair climb test, a key measure of lower limb strength, showed that this compound-treated patients completed the test in 6.2 seconds compared to 7.1 seconds in the placebo group, though this difference was not statistically significant (P=0.08). [4]

The following diagram illustrates the relationship between this compound's molecular mechanisms and the resulting histological and functional outcomes:

G HDAC HDAC Inhibition Molecular Molecular Effects HDAC->Molecular Epigenetic Chromatin Relaxation Molecular->Epigenetic AntiInflam Reduced Inflammation Molecular->AntiInflam AntiFibrotic Reduced Fibrosis Molecular->AntiFibrotic Myogenic Myogenic Factor Expression Molecular->Myogenic Histological Histological Improvements Epigenetic->Histological Promotes AntiInflam->Histological Enhances AntiFibrotic->Histological Reduces Myogenic->Histological Stimulates FiberSize Increased Fiber Size Histological->FiberSize FibrosisRed Reduced Fibrotic Area Histological->FibrosisRed FatRed Reduced Fat Infiltration Histological->FatRed Regeneration Improved Regeneration Histological->Regeneration Clinical Clinical Outcomes FiberSize->Clinical Correlates with FibrosisRed->Clinical Correlates with FatRed->Clinical Correlates with Regeneration->Clinical Supports NSAA Improved NSAA Scores Clinical->NSAA Function Preserved Muscle Function Clinical->Function MRI Improved MRI Parameters Clinical->MRI

This compound Mechanism-to-Outcome Pathway: This diagram illustrates the relationship between this compound's molecular mechanisms and the resulting histological and functional outcomes.

Protocol Implementation Considerations

For researchers implementing these protocols, several practical considerations ensure reliable and reproducible results:

  • Standardization: Maintain consistent section thickness (10 μm), staining times, and image acquisition settings across all samples within a study.
  • Blinding: Implement blinding protocols during both histological processing and quantitative analysis to prevent observer bias.
  • Controls: Include appropriate positive and negative controls in each staining batch, as well as tissue from healthy controls and untreated dystrophic controls.
  • Sampling: Analyze multiple regions within each muscle sample to account for heterogeneity, particularly in later disease stages where fibrotic and adipose tissue distribution may be uneven.
  • Validation: Correlate histological findings with complementary assessment methods such as Western blotting for protein expression, RT-PCR for gene expression, and functional assessments where possible.

Conclusion

The comprehensive histological analysis protocols outlined in these Application Notes provide researchers with standardized methodologies for evaluating this compound's effects on muscle tissue. The multi-targeted mechanism of this HDAC inhibitor—encompassing anti-inflammatory, anti-fibrotic, and pro-regenerative activities—produces characteristic histological improvements that correlate with meaningful functional benefits in DMD models and patients. The quantitative approaches described enable robust assessment of key parameters including fiber size, fibrosis, fat infiltration, and regeneration markers. These protocols support the continued investigation of this compound in DMD and potentially other muscular disorders characterized by inflammation, fibrosis, and impaired regeneration.

References

Comprehensive Application Notes: Givinostat Cross-Sectional Area Measurement in Muscle Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Muscle cross-sectional area (CSA) serves as a critical histological endpoint in therapeutic development for muscular dystrophies, particularly Duchenne muscular dystrophy (DMD). The accurate quantification of CSA provides direct insight into therapeutic efficacy in counteracting muscle atrophy and promoting muscle fiber growth. Givinostat, a pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant effects on muscle histology in both preclinical models and clinical studies of DMD. As research into this compound's mechanisms and applications expands, standardized protocols for CSA measurement ensure consistent, reliable data across laboratories and clinical trials. These application notes consolidate methodologies from key studies to support researchers in implementing robust CSA measurement techniques when evaluating this compound and similar investigational compounds.

The clinical relevance of CSA measurements stems from the direct correlation between muscle fiber size and functional improvement in neuromuscular disorders. In DMD pathology, the absence of functional dystrophin leads to recurrent muscle damage, impaired regeneration, and progressive fibrotic replacement of muscle tissue. Therapeutic interventions that successfully increase CSA indicate enhanced muscle preservation and regeneration capacity. For this compound specifically, CSA measurements have provided crucial evidence of its disease-modifying potential, contributing to its recent FDA approval for DMD patients aged six years and older. These application notes detail the standardized approaches for CSA quantification that supported this compound's development program and can be applied to future investigational compounds targeting similar pathways.

Experimental Protocols for CSA Assessment

Preclinical Murine Model Protocols

Table 1: Key Parameters for Preclinical CSA Measurement in Murine Models

Parameter mdx Mice Specifications D2.B10 Mice Specifications Measurement Technique
Treatment Duration 15 weeks 15 weeks Daily oral administration
This compound Dosage Dose-dependent (typically 1.25-5 mg/kg/day) Dose-dependent (typically 1.25-5 mg/kg/day) Formulated in drinking water
Control Groups Vehicle-treated mdx, healthy wild-type Vehicle-treated D2.B10, healthy wild-type Age-matched littermates
Muscles Analyzed Tibialis anterior, quadriceps, diaphragm Tibialis anterior, quadriceps, diaphragm Multiple sections per muscle
Staining Methods Hematoxylin & eosin, laminin immunohistochemistry Hematoxylin & eosin, laminin immunohistochemistry 7-10μm cryosections
Analysis Timing End of treatment period End of treatment period Blinded to treatment groups

The preclinical assessment of this compound's effects on muscle CSA primarily utilizes the mdx and D2.B10 murine models of Duchenne muscular dystrophy. These models represent different Ltbp4 haplotypes, with mdx mice exhibiting a milder phenotype similar to the human IAAM haplotype, while D2.B10 mice develop more severe disease resembling the human VTTT haplotype [1] [2]. The experimental workflow begins with animal acclimation followed by randomized allocation to treatment groups, typically including this compound at multiple dosages, vehicle control, and steroid comparators (prednisone or Deflazacort). Following the 15-week treatment period, animals are euthanized, and target muscles (tibialis anterior, quadriceps, diaphragm) are collected for processing [1].

Muscle processing for CSA analysis requires careful attention to preservation techniques. Excised muscles should be pinned at resting length on cork blocks, coated with OCT compound, and rapidly frozen in liquid nitrogen-cooled isopentane. Sections of 7-10μm thickness are cut using a cryostat at -20°C to -25°C [3]. For optimal fiber boundary delineation, immunohistochemical staining for proteins associated with the sarcolemma or basal lamina is recommended. Laminin staining clearly defines the basal lamina surrounding each fiber, while dystrophin immunoreactivity (in wild-type mice) or utrophin (in mdx mice) marks the sarcolemma. Alternative approaches include caveolin-3 staining or wheat germ agglutinin staining reacting with proteoglycans in the basal lamina [3]. Following antibody incubation and washing, sections are mounted with appropriate media for microscopy.

G cluster_1 Sample Preparation cluster_2 Staining & Imaging cluster_3 Analysis Phase A Muscle Extraction B OCT Embedding A->B C Cryostat Sectioning (7-10μm) B->C D Immunohistochemistry C->D E Image Acquisition D->E F CSA Quantification E->F G Statistical Analysis F->G

Figure 1: Experimental Workflow for Preclinical CSA Analysis

Clinical Trial Muscle Biopsy Protocols

Table 2: Clinical Muscle Biopsy Protocol for CSA Assessment

Parameter Specification Notes
Patient Population Ambulant DMD boys aged 7-11 years Stable corticosteroid background
Biopsy Site Biceps brachii Consistent anatomical location
Biopsy Timing Baseline and 12 months post-treatment Paired samples from similar depth
Tissue Processing Frozen sections, OCT embedding Identical to preclinical methods
Staining Methods H&E, immunohistochemistry Standardized across trial sites
Analysis Automated image analysis Centralized blinded assessment

In clinical trials of this compound for DMD, muscle biopsy collection and processing follow standardized protocols to ensure consistent CSA measurement across multiple trial sites. The pivotal trial enrolled ambulant DMD boys aged 7 to <11 years who were on stable corticosteroid treatment [4]. Each participant underwent muscle biopsy at baseline and after 12 months of this compound treatment. Biopsies are typically obtained from the biceps brachii using a percutaneous technique, with care to obtain adequate tissue volume (generally >50mg) for histological analysis. Immediately after collection, tissue samples are oriented for cross-sectioning, embedded in OCT compound, and rapidly frozen in isopentane cooled by liquid nitrogen to preserve cellular architecture and prevent ice crystal formation that can compromise fiber morphology [4].

For histological processing, cryosections of 7-10μm thickness are placed on charged slides to ensure adhesion. Sections are stained with hematoxylin and eosin (H&E) for general morphology assessment and with immunohistochemical markers for precise fiber boundary identification. Laminin immunostaining is particularly valuable for defining the basal lamina of each fiber, enabling accurate CSA measurement regardless of fiber integrity [3]. All staining procedures should be performed with strict standardization of antibody concentrations, incubation times, and washing procedures across all samples. Including control sections in each staining run helps monitor consistency. Image acquisition utilizes standardized microscopy with consistent magnification (typically 10x or 20x objective), lighting conditions, and file format across all samples to minimize technical variability in subsequent analysis.

Quantitative Data Summary

Preclinical Efficacy Data

Table 3: this compound Efficacy on CSA and Functional Parameters in Murine Models

Parameter mdx Mice Results D2.B10 Mice Results Statistical Significance
CSA Increase Significant dose-dependent increase Significant dose-dependent increase p<0.05 at intermediate and high doses
Fibrosis Reduction Up to 40% reduction Up to 35% reduction p<0.01 vs. vehicle control
Grip Strength Normalized to wild-type levels Superior to steroids at high dose p<0.001 for high dose vs. vehicle
Exhaustion Test Significant improvement Significant improvement Dose-dependent response p<0.05

In preclinical studies, this compound demonstrated significant effects on muscle CSA across multiple murine models of DMD. In mdx mice, this compound treatment resulted in a dose-dependent increase in muscle fiber CSA, with maximal effects achieving normalization to wild-type fiber size ranges [1]. The functional correlation of these histological improvements was evidenced by grip strength tests where this compound-treated mice achieved normalized strength levels comparable to healthy wild-type mice. In the more severe D2.B10 model, this compound similarly promoted increases in CSA and reduced fibrotic area by approximately 35% [1] [2]. Notably, in this model, this compound at its highest dose outperformed steroid treatment (prednisone and Deflazacort) in functional tests, suggesting potentially superior efficacy in severe disease presentations [2].

The dose-response relationship observed in both murine models informed clinical dosing strategies. This compound administration at 1.25, 2.5, and 5 mg/kg/day produced progressively greater effects on CSA, with statistical significance achieved at intermediate and high doses compared to vehicle-treated controls [1]. The temporal pattern of CSA improvement followed a gradual progression, with significant differences from controls emerging after approximately 8 weeks of treatment and maximal effects observed at the 15-week endpoint. This time course aligns with expected muscle remodeling kinetics and supports extended treatment durations in clinical trials to adequately assess histological efficacy.

Clinical Trial Outcomes

Clinical trial data for this compound has confirmed its beneficial effects on muscle histology in DMD patients. In a study of 20 ambulant DMD boys treated with this compound for 12 months or longer, paired biopsy analysis demonstrated a statistically significant increase in the percentage of muscle tissue and a corresponding decrease in fibrotic tissue compared to baseline [4]. The study further reported substantial reductions in tissue necrosis and fatty replacement in muscle biopsies, indicating comprehensive histopathological improvement. These findings represented the first direct evidence that this compound counteracts the characteristic histopathological progression in DMD patients, supporting its disease-modifying potential [4].

The functional correlates of these histological improvements were evaluated in a larger Phase 3 clinical trial involving 179 DMD patients. While the primary endpoint focused on functional assessment (four-stair climb), the consistent histological benefits supported the mechanism of action and overall efficacy profile [5]. Importantly, the safety profile observed in these clinical trials informed dosing strategies, with platelet count reductions identified as the dose-limiting adverse effect [4]. This underscores the importance of regular monitoring during treatment, though the overall risk-benefit profile was considered favorable, contributing to this compound's regulatory approval for DMD patients aged six years and older.

Mechanistic Insights and Signaling Pathways

The therapeutic efficacy of this compound in promoting increased muscle CSA stems from its multi-targeted mechanism of action addressing key pathological processes in DMD. As a pan-HDAC inhibitor, this compound targets histone deacetylase enzymes that are constitutively overactive in dystrophic muscle [6]. This HDAC overactivity drives pathological gene expression patterns that suppress muscle regeneration and promote chronic inflammation and fibrosis. Through HDAC inhibition, this compound reactivates epigenetic programs that support muscle repair and regeneration, ultimately leading to increased myofiber size and reduced pathological tissue replacement [6].

At the molecular level, this compound's inhibition of class I and II HDACs modulates the transcription of key regulators of muscle homeostasis. This includes enhanced expression of factors that promote myoblast differentiation and fusion, such as myogenin and MyoD, leading to improved muscle regeneration and increased CSA [6]. Simultaneously, this compound reduces the expression of pro-fibrotic factors including TGF-β and collagen genes, thereby reducing fibrotic tissue deposition that characterizes dystrophic muscle [1] [2]. The net effect is a shift in muscle composition toward a greater proportion of contractile tissue and reduced extracellular matrix deposition, directly reflected in increased CSA measurements.

G cluster_1 DMD Pathology cluster_2 This compound Intervention cluster_3 Molecular Effects cluster_4 Histological Outcome A Dystrophin Deficiency B Constitutive HDAC Activity A->B D Muscle Regeneration Factors B->D Represses E Fibrosis & Inflammation B->E Promotes C This compound HDAC Inhibition C->B Inhibits C->D Enhances C->E Reduces F Increased CSA & Function D->F E->F Impairs

Figure 2: this compound Mechanism of Action Pathway

Automated Analysis Techniques

Advanced image analysis techniques have significantly improved the efficiency and accuracy of CSA quantification in muscle research. Traditional manual approaches to CSA measurement, while accurate, are exceptionally time-consuming, requiring 25-40 minutes per image containing approximately 100 muscle fibers [3]. Furthermore, manual tracing introduces inter-observer variability that can compromise data reliability. Automated segmentation algorithms address these limitations by reducing analysis time to approximately 15 seconds per image while maintaining high accuracy and eliminating observer bias [3].

The algorithmic approach to automated CSA quantification typically involves three key steps: ridge detection to enhance muscle fiber boundaries, robust seed detection based on concave area identification to locate initial seeds for muscle fibers, and final boundary delineation using a gradient vector flow deformable model [3]. This method effectively accommodates common quantification challenges including morphological heterogeneity in fiber size, varying degrees of fibrosis, and technical artifacts such as processing defects or poor staining quality. Validation studies demonstrate excellent correlation between automated and manual CSA measurements, supporting the use of these automated approaches in both research and clinical trial contexts [3].

More recently, deep learning approaches have further advanced automated CSA quantification. The DeepACSA program utilizes convolutional neural networks (CNNs) to automatically segment and trace muscle borders without investigator input [7]. Validation studies demonstrate that such automatic analysis tools show excellent test-retest reliability (ICC2,1 = 0.99) with minimal absolute error when compared to manual techniques [7]. These automated systems not only increase analysis throughput but also enhance objectivity and reproducibility in CSA measurement, particularly valuable in multi-center clinical trials where consistency across sites is paramount.

Conclusion

The standardized protocols for cross-sectional area measurement detailed in these application notes provide a critical framework for evaluating the histological efficacy of this compound and other investigational compounds in muscular dystrophy research. The consistent demonstration that this compound increases muscle CSA across preclinical models and clinical trials, coupled with its multi-faceted mechanisms targeting HDAC overactivity, supports its role as a disease-modifying therapy for Duchenne muscular dystrophy. As research continues to refine these methodologies and explore new applications, the precise quantification of muscle morphology remains essential for translating therapeutic potential into clinical benefit for patients with neuromuscular disorders.

References

Givinostat's Mechanism of Action on Mitochondrial Biogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Givinostat is a histone deacetylase (HDAC) inhibitor that targets Class I and II HDACs [1]. Its primary mechanism in restoring mitochondrial health involves epigenetic regulation. In dystrophic muscle and neurodegenerative models, the promoter region of PGC-1α (PPAR-gamma coactivator 1-alpha), the master regulator of mitochondrial biogenesis, becomes hyper-deacetylated, leading to its suppressed expression [2] [3]. By inhibiting HDACs, this compound reverses this silencing, promoting PGC-1α transcription [2] [3].

The subsequent signaling cascade is summarized in the following pathway diagram:

G This compound This compound HDAC HDAC This compound->HDAC Inhibits PGC1a PGC1a HDAC->PGC1a Derepresses NRF1 NRF1 PGC1a->NRF1 Activates NRF2 NRF2 PGC1a->NRF2 Activates TFAM TFAM NRF1->TFAM Induces NRF2->TFAM Induces mtDNA mtDNA TFAM->mtDNA Binds & Transcribes Biogenesis Biogenesis mtDNA->Biogenesis Encodes ETC Proteins

Experimental Protocols for Assessing Mitochondrial Biogenesis

Protocol: mtDNA Content Analysis via qPCR

This protocol quantifies mitochondrial genome copy number as a key indicator of biogenesis [2].

  • Cell Preparation: Plate relevant cells (e.g., dystrophic myoblasts, HT22 neurons) in 6-well plates. Treat with this compound at a determined optimal concentration (e.g., 100-500 nM) and include a DMSO vehicle control [2] [4].
  • DNA Extraction: After 24-72 hours of treatment, harvest cells and extract total DNA using a commercial kit. Precisely quantify DNA concentration [2].
  • qPCR Amplification:
    • Primers: Design primers for a mitochondrial gene (e.g., ND1 or Cyt B) and a nuclear housekeeping gene (e.g., 18S rRNA or β-actin) [2].
    • Reaction Mix: 10 µL SYBR Green Master Mix, 0.5 µL each forward/reverse primer (10 µM), 2 µL template DNA (10 ng/µL), and 7 µL nuclease-free water per reaction.
    • Cycling Conditions: Initial denaturation at 95°C for 10 min; 40 cycles of 95°C for 15 sec and 60°C for 1 min.
  • Data Analysis: Calculate the ∆Ct for each sample (Ct_mitochondrial - Ct_nuclear). The mtDNA content is proportional to 2^(-∆Ct). Express results as the fold-change relative to the control group [2].
Protocol: Protein-Level Biogenesis Assay via High-Content Imaging

This assay measures the balance between mitochondrial-encoded and nuclear-encoded protein synthesis, a direct readout of biogenesis efficiency [5].

  • Cell Culture and Seeding: Seed cells in a black-walled, clear-bottom 96-well imaging microplate. After treatment with this compound, wash with PBS and fix with 4% paraformaldehyde for 15 min [5].
  • Immunofluorescence Staining:
    • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 for 10 min, then block with 5% BSA for 1 hour.
    • Antibody Incubation: Co-stain with mouse anti-COX-1 (mtDNA-encoded) and rabbit anti-SDH-A (nDNA-encoded) primary antibodies overnight at 4°C.
    • Secondary Detection: Incubate with Alexa Fluor 488 (green) anti-mouse and Alexa Fluor 594 (red) anti-rabbit antibodies for 1 hour at room temperature. Include DAPI for nuclear counterstaining [5].
  • Image Acquisition & Analysis:
    • Acquire 20x images using a high-content imaging system.
    • Use analysis software to identify the cytoplasm and measure the mean fluorescence intensity for both channels in each cell.
    • Calculate the COX-1/SDH-A fluorescence ratio for thousands of cells per well. A significant increase in this ratio upon this compound treatment indicates enhanced mitochondrial biogenesis [5].
Protocol: Functional Assessment - ATP & Membrane Potential

These functional assays confirm the outcome of successful biogenesis [2] [4].

  • ATP Content Luminescence Assay:
    • Lyse treated cells with an ATP-compatible lysis buffer.
    • Mix cell lysate with an equal volume of ATP assay solution containing luciferase and D-luciferin.
    • Measure luminescence immediately with a plate reader. Normalize ATP values to total protein content (via BCA assay) [2] [4].
  • Mitochondrial Membrane Potential (ΔΨm) via JC-1 Assay:
    • Incubate treated cells with the JC-1 dye (5 µg/mL) in serum-free media for 30 min at 37°C.
    • Wash with PBS and analyze by fluorescence microscopy or flow cytometry.
    • Interpretation: Healthy, polarized mitochondria show red J-aggregates (emission ~590 nm). Depolarized mitochondria show green J-monomers (emission ~529 nm). Calculate the red/green fluorescence ratio; an increased ratio with this compound indicates improved mitochondrial health [4].

Quantitative Data from Preclinical Studies

The following table compiles key quantitative findings from studies investigating this compound's effects on mitochondrial parameters.

Model System Treatment Regimen Key Mitochondrial Outcomes Citation
mdx Mouse (DMD model) 5 mg/kg/day, oral, 12 weeks ↑ mtDNA content (TA muscle), ↑ PGC-1α expression, Restoration of oxidative fiber profiles [2]
APP/PS1 Mouse (AD model) 10 mg/kg/day, i.p., 30 days ↑ ATP content in brain, ↓ ROS, ↑ Mitochondrial membrane potential, Improved hippocampal mitochondrial morphology [4]
Aβ-induced HT22 Cells 100-500 nM, 24 hours ↑ ATP content, ↓ ROS production, Restored ΔΨm [4]

Methodological Considerations and Best Practices

  • Model Selection: Choose disease-relevant models (e.g., mdx myotubes for DMD, Aβ-stressed neuronal cells for AD) as this compound's effect is context-dependent and often reverses pathology-specific deficits [2] [4].
  • Multi-Parameter Validation: Relying on a single assay is insufficient. Combine genomic (mtDNA qPCR), proteomic (COX-1/SDH-A ratio), and functional (ATP, ΔΨm) assays for a comprehensive assessment [2] [5].
  • Advanced Tools: For dynamic monitoring of mitochondrial turnover, consider tools like MitoTimer, a fluorescent protein that shifts from green to red as mitochondria age, allowing visualization of biogenesis and mitophagy [6].
  • Critical Controls: Always include a vehicle control and a positive control for biogenesis inhibition. The antibiotic chloramphenicol is a validated positive control that selectively inhibits mitochondrial protein synthesis, reducing the COX-1/SDH-A ratio [5].

Conclusion

This compound promotes mitochondrial biogenesis primarily through the epigenetic derepression of PGC-1α, launching a transcriptional program that restores mitochondrial mass and function. The presented protocols for quantifying mtDNA, the COX-1/SDH-A protein ratio, and functional parameters like ATP provide a robust framework for evaluating this activity in preclinical drug development.

References

Givinostat-Induced Thrombocytopenia: Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here are the key aspects of monitoring and managing thrombocytopenia based on clinical trial data and prescribing information.

Aspect Details & Protocols
Clinical Incidence 33% of patients in Phase 3 trial (vs. 0% placebo); associated with bleeding events (e.g., epistaxis, hematoma) [1] [2] [3].
Onset & Duration Maximum decrease occurs within first 2 months of therapy; levels remain low throughout treatment [3].

| Monitoring Protocol | Frequency: Baseline, then Q2W for first 2 months, monthly for next 3 months, then Q3M thereafter [4] [3]. Action: Withhold dose if symptoms occur (unusual bleeding, petechiae) until platelet count confirmed [5] [3]. | | Dose Modification Criteria | Confirm platelet count <150 x 10⁹/L in two separate assessments one week apart [4] [3]. | | Management Workflow | Follow structured clinical decision pathway for dose modification and discontinuation [4]. |

Detailed Dose Modification Schedule

The following table outlines the specific dose reductions required for managing thrombocytopenia. If the adverse reaction persists after the second modification, discontinue Givinostat [4] [3].

Body Weight First Modification Oral Suspension Volume Second Modification Oral Suspension Volume
10 kg to <20 kg 17.7 mg twice daily 2 mL twice daily 13.3 mg twice daily 1.5 mL twice daily
20 kg to <40 kg 22.2 mg twice daily 2.5 mL twice daily 17.7 mg twice daily 2 mL twice daily
40 kg to <60 kg 31 mg twice daily 3.5 mL twice daily 26.6 mg twice daily 3 mL twice daily
≥60 kg 39.9 mg twice daily 4.5 mL twice daily 35.4 mg twice daily 4 mL twice daily

Experimental & Clinical Monitoring Workflow

The diagram below outlines the key decision points in the clinical management of this compound-induced thrombocytopenia.

This compound Thrombocytopenia Management Start Initiate this compound Treatment Monitor Routine Monitoring: Baseline, then Q2W for first 2 months Start->Monitor CheckCount Check Platelet Count Monitor->CheckCount Scheduled Interval CheckCount->Monitor Platelets ≥150 x 10⁹/L Withhold WITHHOLD Dosing CheckCount->Withhold Platelets <150 x 10⁹/L SymptomCheck Patient Reports Bleeding/Bruising? SymptomCheck->CheckCount No SymptomCheck->Withhold Yes ConfirmLow Confirm Platelet Count <150 x 10⁹/L in 2 tests 1 week apart Withhold->ConfirmLow ConfirmLow->Monitor No DoseMod Implement Dose Modification ConfirmLow->DoseMod Yes Persist Thrombocytopenia Persists? DoseMod->Persist Persist->Monitor No NextMod Proceed to Next Dosage Modification Level Persist->NextMod Yes Discontinue DISCONTINUE Treatment NextMod->Discontinue

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the proposed mechanism by which this compound induces thrombocytopenia? this compound's inhibition of histone deacetylases (HDACs) can modulate gene expression in bone marrow, potentially affecting megakaryocyte differentiation and thrombopoiesis, leading to reduced platelet production and lifespan [2] [6].

Q2: Were there any exclusion criteria related to hematology in the pivotal clinical trial? Yes, patients with baseline platelet, white blood cell, or hemoglobin counts below the lower limit of normal were excluded from the study [2] [3].

Q3: What other hematological changes besides thrombocytopenia were observed? The drug can cause other signs of myelosuppression, including decreased hemoglobin and neutropenia. These parameters should be monitored on the same schedule as platelets [4] [5] [3].

Q4: How should researchers handle concomitant medications that might increase bleeding risk? Before and during treatment, a complete review of all concomitant medications (prescription, over-the-counter, and herbal) is crucial. Patients should be advised to report any signs of unusual bleeding or bruising immediately [7] [1].

References

Monitoring and Management of Triglyceride Elevation

Author: Smolecule Technical Support Team. Date: February 2026

Givinostat can cause dose-related elevations in serum triglycerides. The following table summarizes the monitoring and management protocol based on clinical data [1] [2] [3].

Aspect Protocol & Management
Baseline Assessment Obtain a fasting triglyceride level before initiating treatment [1].
Ongoing Monitoring Re-test at 1, 3, and 6 months after initiation, then every 6 months thereafter [1] [4].
Action Threshold Verified fasting triglycerides >300 mg/dL (based on two assessments one week apart) [1] [3].
Initial Management Implement dietary interventions. If elevated levels persist, proceed with dosage modification [2] [4].
Dosage Modification Follow a two-step dosage reduction protocol. Discontinue treatment if levels remain elevated after the second modification [1] [3].

Dosage Modification Tables

The following tables provide specific reduced dosages based on patient body weight. If the adverse reaction persists after the first reduction, proceed to the second. Discontinue this compound if the issue continues after the second modification [1] [3].

First Dosage Modification

Body Weight Dosage Volume of Oral Suspension
10 to <20 kg 17.7 mg twice daily 2 mL twice daily
20 to <40 kg 22.2 mg twice daily 2.5 mL twice daily
40 to <60 kg 31 mg twice daily 3.5 mL twice daily
≥60 kg 39.9 mg twice daily 4.5 mL twice daily

Second Dosage Modification

Body Weight Dosage Volume of Oral Suspension
10 to <20 kg 13.3 mg twice daily 1.5 mL twice daily
20 to <40 kg 17.7 mg twice daily 2 mL twice daily
40 to <60 kg 26.6 mg twice daily 3 mL twice daily
≥60 kg 35.4 mg twice daily 4 mL twice daily

Clinical Management Workflow

The workflow for managing triglyceride elevation in a clinical or research setting involves continuous monitoring and stepped interventions.

Start Initiate this compound Treatment Baseline Obtain Baseline Triglycerides Start->Baseline Ongoing Routine Monitoring: 1, 3, 6 months, then every 6 months Baseline->Ongoing Check Fasting Triglycerides >300 mg/dL? (Verify with 2 tests, 1 week apart) Ongoing->Check Scheduled Visit Dietary Implement Dietary Intervention Check->Dietary Yes Continue Continue Treatment with Ongoing Monitoring Check->Continue No Recheck Re-check Triglycerides Dietary->Recheck DoseMod1 Proceed to First Dosage Modification Recheck->DoseMod1 Remains Elevated Recheck->Continue Normalized DoseMod1->Ongoing DoseMod2 Proceed to Second Dosage Modification DoseMod2->Ongoing Discontinue Discontinue this compound

Experimental Protocol Considerations

For researchers designing preclinical or clinical studies, consider these key aspects of this compound safety monitoring.

  • Comprehensive Blood Monitoring: Besides triglycerides, this compound causes dose-related thrombocytopenia and other signs of myelosuppression. Implement a blood count monitoring schedule: every 2 weeks for the first 2 months, at month 3, and every 3 months thereafter [1] [4].
  • Drug Interaction Screening: this compound can induce CYP1A2, 2B6, and 3A4, and is a weak intestinal CYP3A4 inhibitor. Closely monitor concomitant use with oral CYP3A4 sensitive substrates (e.g., certain statins, anticoagulants) or drugs that prolong the QTc interval. Avoid concomitant use with QTc-prolonging drugs where possible [1] [4] [5].
  • Preclinical Model Application: While this monitoring framework is derived from human clinical trials, the underlying biology translates to research models. In vivo studies should include regular blood collection for serial triglyceride and complete blood count (CBC) analysis to assess toxicity and establish a maximum tolerated dose (MTD).

References

Risk Assessment and Pre-Treatment Screening

Author: Smolecule Technical Support Team. Date: February 2026

A thorough pre-treatment assessment is crucial to identify patients at elevated risk for QT prolongation before initiating givinostat.

  • Baseline ECG: Obtain a 12-lead electrocardiogram (ECG) to measure the Fridericia-corrected QT interval (QTcF) [1]. The Fridericia formula is preferred for its accuracy, especially at faster heart rates [2].
  • Patient History: Avoid use in patients with congenital long QT syndrome, coronary artery disease, or a history of ventricular arrhythmias [1] [3].
  • Electrolyte Panel: Check for and correct electrolyte imbalances such as hypokalemia and hypomagnesemia, which are independent risk factors [2] [4].
  • Concomitant Medication Review: Perform a comprehensive review of all medications. This compound has numerous major drug interactions, and the risk is amplified when combined with other QT-prolonging drugs (e.g., certain antiemetics, antibiotics, and antifungals) [2] [5] [6].

Monitoring Protocols During Treatment

Continuous vigilance through scheduled monitoring is essential throughout the treatment course.

Monitoring Parameter Recommended Schedule & Actions

| ECG Monitoring | - At baseline in high-risk patients (with cardiac disease or on concomitant QT-prolonging drugs) [1].

  • During treatment: If concomitant use with other QT-prolonging drugs is unavoidable, obtain ECGs at initiation, during use, and as clinically indicated [1] [7]. | | Clinical Symptom Assessment | Educate patients and caregivers to report symptoms such as dizziness, palpitations, syncope, or seizures [2]. | | Dose Modification & Withholding | - Withhold this compound if QTc >500 ms or change from baseline is >60 ms [1] [7].
  • Permanently discontinue if abnormalities worsen despite dosage modification [1]. |

Summary of Clinical Cardiac Safety Data

Recent analyses from the Phase 3 EPIDYS trial provide reassuring evidence on the cardiac safety profile of this compound when managed appropriately.

Parameter This compound Group (n=118) Placebo Group (n=61)
Mean QTcF Change from Baseline -6.4 ms (SD: 16.87) -1.3 ms (SD: 12.83)
Patients with QTcF >450 ms 0 patients 0 patients
Patients with QTcF increase >60 ms 0 patients at any visit 0 patients at any visit
Left Ventricular Ejection Fraction (LVEF) Change -1.2 (SD: 6.81) -3.4 (SD: 7.57)
  • No Clinically Significant QTc Prolongation: In the EPIDYS trial, no patients treated with this compound experienced a QTcF interval greater than 450 ms, and there were no increases from baseline greater than 60 ms [8] [9].
  • Stable ECG Parameters: Other ECG parameters remained stable throughout the 72-week study [9].
  • Potential Cardioprotective Effect: A numerically smaller decline in Left Ventricular Ejection Fraction (LVEF) was observed in the this compound group compared to placebo, suggesting a potential beneficial effect on heart function in DMD patients [9].

This compound QT Prolongation Risk Management Workflow

The following diagram outlines the key decision points for managing QT prolongation risk in patients receiving this compound.

givinostat_qt_workflow start Patient Candidate for this compound screen Pre-Treatment Screening: - Baseline ECG (QTcF) - Review medications - Check electrolytes start->screen risk Significant Risk Factors Present? (Congenital LQTS, uncorrected electrolytes, multiple QT-prolonging drugs) screen->risk decision Proceed with this compound? risk->decision Yes initiate Initiate Treatment with Recommended Weight-Based Dose risk->initiate No decision->initiate Benefit > Risk discontinue Permanently Discontinue if abnormality persists decision->discontinue Risk > Benefit monitor Ongoing Monitoring: - ECG as clinically indicated - Assess for symptoms - Manage concomitant drugs initiate->monitor qt_event QTc Prolongation Event (QTc >500 ms or Δ >60 ms) monitor->qt_event Event Detected withhold Withhold this compound Dose qt_event->withhold reassess Reassociate Risk/Benefit: - Correct electrolytes - Review/Discontinue interacting drugs withhold->reassess resume Consider Resuming at Reduced Dose per Protocol if QTc normalizes reassess->resume reassess->discontinue QTc remains elevated resume->monitor

Additional Risk Mitigation Strategies

  • Concomitant Medication Management: Closely monitor patients when this compound is used with oral CYP3A4 sensitive substrates or drugs that are substrates of the OCT2 transporter, as small changes in plasma concentration may lead to serious toxicities [7].
  • Flexible Dosing Strategies: Clinical trials employed a weight-based flexible dosing approach, allowing for dose adjustment (e.g., from Dose A to B or C) based on predefined tolerability rules to achieve the highest tolerated dose for each patient and help manage adverse events [7].

References

Givinostat Dosing & Clinical Management FAQ

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core efficacy and safety data to inform clinical decision-making.

Aspect Key Clinical Data & Observations
Dosing Strategy Weight-based flexible dosing (Dose A, B, or C); adjusted based on tolerability to achieve highest tolerated dose [1] [2].

| Efficacy vs. Placebo | 4-Stair Climb (4SC) time: Slower decline (difference of 1.78 seconds; P=0.0345) [3]. North Star Ambulatory Assessment (NSAA): 1.9-point higher score at 18 months (P=0.03) [4] [5]. Muscle Fat Infiltration: ~30% reduction in vastus lateralis fat fraction (VLFF) vs. placebo (nominal P=0.035) [3]. | | Common Adverse Events | Diarrhea (37%), abdominal pain (34%), thrombocytopenia (33%), nausea/vomiting (32%), hypertriglyceridemia (23%) [1]. | | Thrombocytopenia Management | Occurs early (median nadir: 85 days); recovery typically within 26 days. All events were Grade 1/2; managed via dose reduction (14.4% of patients) without treatment withdrawal [1] [2]. | | Hypertriglyceridemia Management | Managed through dietary interventions and dose adjustments [4]. |

Essential Monitoring & Experimental Protocols

For researchers and clinicians, implementing specific monitoring protocols and understanding key biomarkers are critical for optimizing patient outcomes.

  • Recommended Safety Monitoring Schedule

    • Platelet Counts: Every 2 weeks for the first 2 months, at month 3, and every 3 months thereafter [1].
    • Triglycerides: At 1 month, 3 months, 6 months, and every 6 months thereafter [1].
    • ECG (QTc interval): Prior to treatment initiation in patients with underlying cardiac disease or those on concomitant QT-prolonging medications [1].
  • VLFF as a Biomarker of Treatment Response

    • Rationale: VLFF represents the percentage of fat within the vastus lateralis muscle. It increases with DMD progression and is a sensitive measure of disease activity [3].
    • Correlation with Functional Outcomes: After 18 months of Givinostat treatment, changes in VLFF showed a statistically significant, relatively high reciprocal correlation with functional tests [3] [2]:
      • 4-Stair Climb (4SC): 0.539 (P=.026)
      • 6-Minute Walk Test (6MWT): -0.528 (P=.029)
      • North Star Ambulatory Assessment (NSAA): -0.527 (P=.030)
    • Methodology: VLFF is quantified non-invasively using magnetic resonance spectroscopy (MRS) [3]. A baseline VLFF between 5% and 30% was used in the EPIDYS trial analysis.

The diagram below illustrates the critical relationship between this compound treatment, the biomarker (VLFF), and clinical outcomes.

G This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Muscle_Pathology Improved Muscle Pathology HDAC_Inhibition->Muscle_Pathology Reduced_VLFF Reduced Fat Infiltration (Decreased VLFF) Muscle_Pathology->Reduced_VLFF Functional_Outcomes Functional Outcomes NSAA 4-Stair Climb 6-Minute Walk Reduced_VLFF->Functional_Outcomes:nsaa Negative Correlation Reduced_VLFF->Functional_Outcomes:4 Reduced_VLFF->Functional_Outcomes:6 sc Negative Correlation mwt Negative Correlation

Key Takeaways for Protocol Design

  • Flexible Dosing is Feasible: The clinical program successfully employed a flexible dosing model, allowing for dose adjustments (A→B→C) based on tolerability while maintaining efficacy across dose levels [1] [2].
  • VLFF is a Valid Surrogate Endpoint: VLFF is not just a safety measure but a robust pharmacodynamic biomarker strongly correlated with functional clinical endpoints. Its integration into trial designs can provide an objective, early readout of treatment efficacy [3].
  • Proactive Safety Management is Key: Hematological and gastrointestinal adverse events are common but manageable with predefined dose-modification rules and close monitoring, preventing serious complications and treatment discontinuation [1] [6].

References

Givinostat drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Givinostat at a Glance

The table below summarizes key information about this compound (brand name Duvyzat) for quick reference.

Attribute Description
Generic Name This compound [1] [2]
Brand Name Duvyzat [1] [2]
Drug Class Histone Deacetylase (HDAC) Inhibitor [3] [1] [2]
Approved Indication Treatment of Duchenne Muscular Dystrophy (DMD) in patients aged 6 years and older [3] [1]
Mechanism of Action Inhibits overactive histone deacetylase (HDAC) enzymes, which may reduce inflammation and slow muscle breakdown in DMD [3] [2]
Common Dosage Form 8.86 mg/mL oral suspension [2]

Pharmacology & Clinical Profile

Mechanism of Action

The precise mechanism in DMD is not fully known but is believed to involve the inhibition of histone deacetylases (HDACs) [1]. In DMD, the absence of dystrophin leads to dysregulated HDAC activity [3]. This compound counteracts this by:

  • Modulating Gene Expression: HDACs regulate gene transcription by deacetylating histone proteins. Inhibition leads to changes in the expression of genes involved in inflammation and muscle repair [1].
  • Promoting Mitochondrial Biogenesis: It positively changes the epigenetic profile of the PGC-1α promoter, supporting mitochondrial biogenesis and the maintenance of oxidative muscle fibers, which are impaired in DMD [3].
Efficacy Data

The approval was based on an 18-month, randomized, double-blind, placebo-controlled trial with 179 ambulant male patients (aged 6+ years on a stable corticosteroid dose) [3].

  • Primary Endpoint: Change in time to climb four stairs (4SC) from baseline to 18 months.
  • Result: Patients on this compound showed a statistically significant reduction in deterioration, with a mean change of 1.25 seconds compared to 3.03 seconds for placebo [3] [1].

Drug Interaction & Risk Management

Major Interaction: this compound and Ivabradine
  • Interaction Risk: Major - Generally avoid combination [4].
  • Mechanism: Both drugs can prolong the QT interval. Ivabradine also has bradycardic effects, which may compound the risk of serious ventricular arrhythmias, such as torsade de pointes [4].
  • Management: Coadministration should generally be avoided. If use is necessary, close cardiac monitoring (e.g., ECG) is recommended. Patients should be advised to report symptoms like dizziness, palpitations, or fainting immediately [4].
Other Critical Considerations
  • QTc Prolonging Drugs: this compound alone can cause QTc prolongation. Use with caution when co-administering with other drugs that prolong the QT interval (e.g., certain antiarrhythmics, antibiotics, antipsychotics) [4] [1] [2].
  • Food Interactions: this compound should be administered with food to increase its systemic exposure (AUC increases by ~40%) and to help mask its bitter taste [4] [1].

Adverse Event and Laboratory Monitoring

The table below summarizes the frequency of adverse reactions and necessary monitoring based on clinical trials [3] [5].

Adverse Reaction / Effect Frequency Clinical Management & Monitoring
Diarrhea / Abdominal Pain / Nausea & Vomiting Very Common (32-37%) [3] [5] Track severity and frequency. Manage supportively (e.g., hydration). Dose reduction may be required for moderate to severe diarrhea [3] [2].
Thrombocytopenia Very Common (33%) [3] [5] Monitor platelet count before and during treatment. Dosage reduction is needed if platelet count falls below 150 x 10⁹/L [3].
Hypertriglyceridemia Very Common (23%) [3] [5] Check fasting triglyceride levels before and during treatment. Dosage reduction is needed if levels exceed 300 mg/dL [3].
QTc Prolongation Reported [4] [1] [5] Assess baseline QTc and electrolyte levels. Avoid use in patients with congenital long QT syndrome or those taking other QT-prolonging drugs. Monitor ECG in at-risk patients [4] [2].
Hepatic Effects --- The pharmacokinetics and safety in patients with hepatic impairment have not been studied [4].

FAQs for Researchers

Q1: What are the key exclusion criteria for patients in this compound clinical trials? Key exclusion criteria often included: platelet count, hemoglobin, or white blood cell counts below the lower limit of normal; fasting triglycerides >300 mg/dL; a baseline QTcF interval >450 ms; or a history of additional risk factors for torsade de pointes [3].

Q2: How should this compound be handled and stored? It is supplied as an oral suspension. It should be stored at room temperature (68°F to 77°F / 20°C to 25°C). The bottle must be shaken upright for at least 30 seconds before each use to evenly mix the medicine. Any remaining product should be discarded 60 days after first opening the bottle [2].

Q3: What is the clinical significance of this compound's effect on the QT interval? this compound can cause QTc prolongation, which increases the risk for a life-threatening arrhythmia known as torsade de pointes. This is a critical safety parameter in drug development and clinical use, necessitating careful patient selection and monitoring, especially when used with other QT-prolonging agents [4] [1] [5].


Visualizing the Pathway and Protocol

The following diagrams, generated using Graphviz, illustrate the key mechanism of action and a risk management workflow. The DOT scripts are provided for your use.

This compound Mechanism of Action in DMD

This diagram visualizes the proposed molecular pathway of this compound in Duchenne Muscular Dystrophy.

G This compound Mechanism of Action in DMD (Simplified) DystrophinDeficiency Dystrophin Deficiency HDACOveractivity HDAC Pathogenic Overactivity DystrophinDeficiency->HDACOveractivity PGC1alpha Altered PGC-1α Promoter Activity HDACOveractivity->PGC1alpha This compound This compound (HDAC Inhibitor) This compound->HDACOveractivity Inhibits Mitochondria Impaired Mitochondrial Biogenesis & Function PGC1alpha->Mitochondria Outcomes Muscle Degeneration, Inflammation, Weakness Mitochondria->Outcomes

Drug Interaction Risk Management Workflow

This flowchart provides a structured protocol for managing the interaction between this compound and Ivabradine.

G This compound & Ivabradine Interaction Management Start Evaluate Coadministration of This compound and Ivabradine Decision Is Concomitant Use Absolutely Necessary? Start->Decision ActionAvoid GENERALLY AVOID COMBINATION Choose Therapeutically Equivalent Alternative if Available Decision->ActionAvoid No ActionMonitor Proceed with Extreme Caution Decision->ActionMonitor Yes MonitorSteps Implement Strict Monitoring Protocol: • Regular ECG for QTc Measurement • Serum Electrolyte Panels • Patient Education on Arrhythmia Symptoms ActionMonitor->MonitorSteps

References

Givinostat Platelet Monitoring & Management FAQ

Author: Smolecule Technical Support Team. Date: February 2026

1. What is the recommended platelet count monitoring protocol for Givinostat?

The protocol requires both a baseline assessment and ongoing monitoring according to a defined schedule [1] [2].

  • Baseline: A platelet count must be obtained and evaluated prior to initiating treatment. Do not initiate this compound in patients with a platelet count <150 x 10⁹/L [1] [2].
  • Ongoing Monitoring: After treatment begins, monitor blood counts (CBC with differential) according to this schedule:
    • Every 2 weeks for the first 2 months.
    • At month 3.
    • Every 3 months thereafter [1] [2].

The rationale for this intensive initial monitoring is that the maximum decrease in platelets typically occurs within the first 2 months of therapy [3]. Clinical trial data (from the Phase 3 EPIDYS trial) indicates that the median time to platelet count nadir was about 85 days, with recovery occurring around 26 days after the nadir [4].

2. At what platelet count threshold is a dose modification required?

A dose reduction is required if the platelet count falls below 150 x 10⁹/L, verified by two separate assessments conducted one week apart [1].

3. What are the specific dose modification steps for thrombocytopenia?

This compound dosing is weight-based, and the dosage modification follows a two-step reduction process. The tables below detail the reduced dosages and corresponding suspension volumes [1].

First Dosage Modification [1]

Body Weight Dosage Oral Suspension Volume
10 kg to <20 kg 17.7 mg twice daily 2 mL twice daily
20 kg to <40 kg 22.2 mg twice daily 2.5 mL twice daily
40 kg to <60 kg 31 mg twice daily 3.5 mL twice daily
≥60 kg 39.9 mg twice daily 4.5 mL twice daily

Second Dosage Modification [1]

Body Weight Dosage Oral Suspension Volume
10 kg to <20 kg 13.3 mg twice daily 1.5 mL twice daily
20 kg to <40 kg 17.7 mg twice daily 2 mL twice daily
40 kg to <60 kg 26.6 mg twice daily 3 mL twice daily
≥60 kg 35.4 mg twice daily 4 mL twice daily
  • Procedure: If the low platelet count persists after the first modification, proceed to the second dosage modification.
  • Discontinuation: If thrombocytopenia persists after the second dosage modification, this compound should be permanently discontinued [1].
  • Clinical Context: In the EPIDYS trial, thrombocytopenia or decreased platelet count was reported in 32.2% to 33% of this compound-treated patients. All events were Grade 1 or 2 in severity, and none led to study drug withdrawal, though dose reduction was required in about 14% of patients [1] [4].

4. Are there other critical hematological parameters to monitor?

Yes. This compound can cause other signs of myelosuppression. Monitoring should include:

  • Hemoglobin: Discontinue treatment if levels fall to ≤8.0 g/dL [5].
  • White Blood Cells: Discontinue treatment if the count falls to ≤2.0 x 10⁹/L [5].

The following workflow diagram summarizes the key steps and decision points in the this compound platelet monitoring protocol.

This compound Platelet Monitoring Workflow Start Start Monitoring Protocol Baseline Obtain Baseline Platelet Count Start->Baseline DecisionBaseline Count ≥150 x 10⁹/L? Baseline->DecisionBaseline StartTreatment Initiate this compound & Ongoing Monitoring DecisionBaseline->StartTreatment Yes Discontinue Permanently Discontinue this compound DecisionBaseline->Discontinue No (Do Not Initiate) MonitorSchedule Follow Schedule: - Every 2 weeks (first 2 months) - At Month 3 - Every 3 months thereafter StartTreatment->MonitorSchedule DecisionLow Platelet Count <150 x 10⁹/L? MonitorSchedule->DecisionLow Verify Repeat Test in 1 Week DecisionLow->Verify Yes Continue Continue Treatment & Routine Monitoring DecisionLow->Continue No DecisionVerify Confirmed <150 x 10⁹/L? Verify->DecisionVerify Action Implement Dosage Modification DecisionVerify->Action Yes DecisionVerify->Continue No DecisionPersist Low Platelets Persist? Action->DecisionPersist SecondMod Implement Second Dosage Modification DecisionPersist->SecondMod Yes DecisionPersist->Continue No DecisionPersist2 Low Platelets Still Persist? SecondMod->DecisionPersist2 DecisionPersist2->Discontinue Yes DecisionPersist2->Continue No

Key Experimental & Clinical Data for Protocol Design

For researchers designing studies or analyzing outcomes, the following data from clinical trials may be useful:

  • Time to Nadir and Recovery: A population PK/PD analysis found that the maximum platelet count decrease occurred within 28 days. After 1 week and 6 months of treatment, approximately 1% and 14-15% of patients, respectively, had a platelet count <75 x 10⁹/L [6].
  • Severity and Management: In the Phase 3 EPIDYS trial, all instances of thrombocytopenia were mild or moderate (Grade 1 or 2). No patients withdrew from the study due to this adverse event, indicating it is manageable with the prescribed monitoring and dose adjustment protocol [4].

References

Givinostat Long-Term Safety Profile and Monitoring Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key long-term safety data observed in clinical studies, primarily from the ongoing open-label extension of the phase 3 EPIDYS trial [1] [2] [3].

Safety Parameter Findings & Incidence Recommended Action / Monitoring

| Very Common Adverse Events (AEs) > 10% | • Increased blood triglycerides [1] [2]Diarrhea (less common with prolonged use) [1] [2]Decreased platelet count [1] [4]Falls [2] | Regular blood tests (triglycerides, platelet count). Most AEs are mild to moderate and manageable with dose adjustment [1] [2]. | | AE Severity | Majority of AEs are mild or moderate in severity [2]. | - | | AE Leading to Dose Reduction | Occurred in 14.5% of patients (e.g., due to low platelet counts) [2]. | Dose reduction is an effective strategy for management; no overt clinical manifestations from low platelets were reported [2]. | | Cardiac Safety (QTc Interval) | No QTcF prolongation >450 ms was recorded. Mean change from baseline was -6.4 ms for Givinostat [5]. | Suggests a low risk of drug-induced arrhythmia; provides reassurance for long-term use [5]. | | Serious AEs & Discontinuations | Low withdrawal rate due to AEs. One case of atrial fibrillation was reported in a patient on placebo [2]. | Consistent with known safety profile. No new long-term safety signals were identified [4] [3]. |

FAQs on Safety Management

Q1: How should common laboratory abnormalities like thrombocytopenia and hypertriglyceridemia be managed? A1: These are known, dose-dependent effects [1]. The established management protocol involves:

  • Regular Monitoring: Conduct periodic blood tests to track platelet counts and triglyceride levels [1].
  • Dose Adjustment/Interruption: If abnormalities occur, a dose reduction or temporary treatment interruption is effective. In clinical studies, this allowed patients to continue long-term therapy without major clinical complications [2].

Q2: Are there any specific cardiac safety concerns with long-term this compound use? A2: Preclinical data raised a theoretical concern for QTc prolongation with HDAC inhibitors. However, specific analysis of this compound in DMD patients over 72 weeks showed no concerning effects on the QTc interval [5]. Furthermore, a trend towards a smaller decline in left ventricular ejection fraction was observed compared to placebo, suggesting a potential beneficial effect on heart function [5].

Q3: What is the context regarding patient deaths and the overall risk-benefit profile? A3: The manufacturer, Italfarmaco, has addressed reports of patient deaths in the DMD community. Based on all available data and international standards, their assessment is that these deaths are not related to this compound treatment [6]. The company has reaffirmed that the benefit-risk profile of the drug remains unchanged, a conclusion supported by regulatory reviews. All serious adverse events are reported to health authorities in accordance with standard requirements [6].

Experimental Protocol for Safety Monitoring in Long-Term Studies

For researchers designing long-term studies, here is a summary of the safety monitoring methodology derived from the published literature [1] [2] [3].

  • Study Design: Open-label extension study.
  • Patient Population: Males aged ≥6 years with a confirmed DMD diagnosis, who completed prior this compound clinical trials.
  • Dosing: this compound oral suspension administered with a flexible, weight-based dose, in combination with stable corticosteroid use.
  • Visit Schedule: Patient assessments are conducted every 4 months [3].
  • Safety Assessments:
    • Recording of Adverse Events (AEs) and Serious AEs (SAEs): Type, incidence, and severity (graded by CTCAE) are documented [2].
    • Vital Signs and Physical Examination: Including ECOG performance status [7].
    • Laboratory Tests: Hematology (with focus on platelet count) and blood chemistry (with focus on triglyceride levels) [1] [2].
    • Cardiac Monitoring: 12-lead electrocardiogram (ECG) to monitor QTc interval [5].
    • Dose Modification: The protocol allows for dose adjustments to optimize the individual patient's risk-benefit ratio [7] [2].

Safety Monitoring and Management Pathway

The following diagram illustrates the standard workflow for managing patients on long-term this compound therapy, based on the established clinical protocols.

G Start Initiate Long-Term This compound Therapy Monitor Scheduled Monitoring Start->Monitor LabTest Laboratory Tests: - Platelet Count - Triglycerides Monitor->LabTest Assess Assess for Adverse Events (AEs) Monitor->Assess Decision Are AEs Present/ Lab Values Abnormal? LabTest->Decision Assess->Decision ActionNo Continue Standard Dosing & Monitoring Decision->ActionNo No ActionYes Implement Dose Adjustment Decision->ActionYes Yes ActionNo->Monitor Reassess Re-evaluate Patient Post-Adjustment ActionYes->Reassess Reassess->Monitor

References

Givinostat Discontinuation & Dose Adjustment Criteria

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Dose Reduction Criteria Permanent Discontinuation Criteria
Platelets Consistent platelets count ≤150 x 10⁹/L on at least 2 consecutive evaluations [1]. Platelets count ≤50 x 10⁹/L [1].
White Blood Cells Not specified in the available sources. ≤2.0 x 10⁹/L [1].
Hemoglobin Not specified in the available sources. ≤8.0 g/dL [1].
Gastrointestinal Manage mild/moderate events; dose reduction may be considered [2]. Severe drug-related diarrhoea (increase of ≥7 stools per day) [1].
Cardiac Not specified in the available sources. QTcF >500 msec [1].
Other N/A Any drug-related Serious Adverse Event (SAE) [1].

Monitoring Protocols & Clinical Context

For researchers and clinicians, understanding the monitoring schedule and the overall safety profile is crucial for implementing these criteria effectively.

  • Monitoring Schedule: Close monitoring of blood parameters is essential, especially during treatment initiation [1]. The protocol mandates:

    • Platelet count assessment weekly during the first month of treatment.
    • Every 2 weeks during the second month.
    • After this initial period, the frequency may be adjusted as per the study protocol.
  • Safety Profile Context: Long-term data shows that with proper monitoring, Givinostat has a favorable safety and tolerability profile, with some patients being treated for over 8 years [2]. Most gastrointestinal adverse events are mild to moderate in severity and typically resolve without requiring treatment discontinuation [2]. Thrombocytopenia is a known effect, with PK/PD models predicting that after 6 months of treatment, approximately 14-15% of patients may have a platelet count below 75 x 10⁹/L [3].

The following workflow summarizes the decision-making process for managing a patient on this compound based on platelet counts, one of the most critical parameters:

G This compound Treatment Decision Based on Platelet Count Start Patient on this compound LabCheck Platelet Count Assessment Start->LabCheck Decision1 Is platelet count ≤150 x 10⁹/L on 2 consecutive tests? LabCheck->Decision1 Decision2 Is platelet count ≤50 x 10⁹/L? Decision1->Decision2 No ActionReduce Reduce this compound Dose by 20-33% Decision1->ActionReduce Yes ActionContinue Continue Treatment & Monitoring Decision2->ActionContinue No ActionDiscontinue Permanently Discontinue this compound Decision2->ActionDiscontinue Yes ActionReduce->LabCheck Continue Monitoring ActionContinue->LabCheck As per schedule

Key Considerations for Professionals

When integrating these criteria into your research or clinical practice, please consider:

  • Confirmation of Results: To prevent unnecessary discontinuation due to laboratory errors, any lab value meeting a discontinuation criterion must be confirmed by an immediate repeat test. Treatment should be paused until the result of the confirmatory test is available [1].
  • Weight-Based Dosing: this compound exposure is affected by body weight. Therefore, dosing is weight-adjusted, and the criteria above apply to the correctly calculated dose for each patient [3] [1].
  • Proactive Management: The data indicates that most gastrointestinal adverse events are manageable and do not lead to treatment cessation [2]. Proactive symptom management is a key part of maintaining patients on therapy.

References

Givinostat & Corticosteroids: Combination Therapy Overview

Author: Smolecule Technical Support Team. Date: February 2026

The combination of givinostat with corticosteroids represents a significant advancement in the management of Duchenne Muscular Dystrophy (DMD). It is the first non-steroidal, disease-modifying therapy approved for patients aged 6 years and older, regardless of their specific genetic mutation [1] [2] [3]. The table below outlines the core characteristics of this combination.

Aspect Description
Therapeutic Rationale Complementary mechanisms of action: corticosteroids primarily address inflammation, while this compound targets muscle regeneration and fibrosis [4] [3].
Approved Indication Treatment of Duchenne Muscular Dystrophy (DMD) in patients 6 years of age and older [1] [2].
Standard of Care Context Used as an add-on therapy to a patient's existing corticosteroid regimen (e.g., prednisone or deflazacort) [4].
Key Advantage Offers benefits beyond corticosteroids alone by addressing the core pathological cascade of DMD, including promoting muscle regeneration and reducing fibrosis [4].

Efficacy Data from Clinical Trials

The approval was largely based on the 18-month, multicenter, randomized, double-blind, placebo-controlled EPIDYS Phase 3 trial [4] [5]. The key efficacy outcomes for the this compound-corticosteroid combination versus placebo-corticosteroid are summarized below.

Efficacy Endpoint Result (this compound + Corticosteroids vs. Placebo + Corticosteroids) Statistical Significance
North Star Ambulatory Assessment (NSAA) 1.9-point higher score (slowing of disease progression) [4] P = 0.03 [4]
Four-Stair Climb Test 6.2 seconds vs. 7.1 seconds (trend towards improvement) [4] P = 0.08 (not statistically significant) [4]
MRI Muscle Fat Infiltration 40% lower fat infiltration in muscle [4] P < 0.05 [4]

| Long-Term Functional Milestones | • Delay in loss of ability to rise from floor by 2 years • Delay in loss of ability to climb 4 stairs by 3.3 years • Delay in loss of ability to walk by 2.9 years [5] | Based on long-term extension studies [5] |

Safety Profile & Monitoring Requirements

This compound has a manageable safety profile but requires rigorous laboratory monitoring due to its known side effects. The most common adverse events and monitoring protocols are listed below.

Parameter Monitoring & Management Guide

| Thrombocytopenia | Monitoring: Check platelet counts before treatment initiation and regularly during treatment [4] [1]. Management: Dose reduction or temporary treatment interruption may be necessary. Observed in 20% of patients, with 18% requiring dose adjustment [4]. | | Hypertriglyceridemia | Monitoring: Check triglyceride levels before treatment initiation and every 3 months during therapy [4] [1]. Management: Dietary interventions and dose adjustments may be required. Reported in 10% of patients [4]. | | Gastrointestinal Effects | Monitoring: Track frequency and severity of symptoms [1]. Management: For diarrhea, ensure adequate fluid intake. Diarrhea occurred in 15% and nausea in 12% of patients [4]. | | QTc Prolongation | Monitoring: Perform ECGs in patients with underlying cardiac disease or those taking other QT-prolonging drugs [1]. Management: Use with caution in these patient populations [1]. |

Mechanism of Action & Experimental Protocols

Mechanism of Action Diagram

The following diagram illustrates the multi-targeted mechanism of this compound in combination with corticosteroids for DMD treatment.

G DystrophinDeficiency Dystrophin Deficiency HDACOveractivity HDAC Overactivity DystrophinDeficiency->HDACOveractivity ChromatinCondensation Chromatin Condensation HDACOveractivity->ChromatinCondensation ChronicInflammation Chronic Inflammation HDACOveractivity->ChronicInflammation ImpairedRegeneration Impaired Muscle Regeneration ChromatinCondensation->ImpairedRegeneration ChromatinRelaxation Chromatin Relaxation ChromatinCondensation->ChromatinRelaxation AntiInflammatory Anti-inflammatory Effects ChronicInflammation->AntiInflammatory This compound This compound (HDAC Inhibitor) This compound->ChromatinRelaxation Inhibits This compound->AntiInflammatory Suppresses NF-κB MyoD_Myogenin ↑ MyoD, Myogenin transcription ChromatinRelaxation->MyoD_Myogenin MuscleRegeneration Muscle Regeneration & Repair MyoD_Myogenin->MuscleRegeneration CombinedAntiInflammatory Combined Anti-inflammatory Action AntiInflammatory->CombinedAntiInflammatory Corticosteroids Corticosteroids Corticosteroids->CombinedAntiInflammatory Potentiates

Key Experimental Protocol: EPIDYS Phase 3 Trial

For researchers designing clinical studies, the core methodology of the pivotal trial is outlined below.

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial [4].
  • Patient Population: Ambulant boys aged 6 to 17 years with genetically confirmed DMD. All patients were on a stable background regimen of corticosteroids [4].
  • Intervention: Oral this compound liquid suspension, administered twice daily with food, added to standard corticosteroid therapy versus placebo plus corticosteroids for 18 months [4] [1].
  • Primary Endpoint: Change from baseline in the North Star Ambulatory Assessment (NSAA) score [4].
  • Key Secondary Endpoints:
    • Functional Tests: Time to complete the four-stair climb, performance in the 6-minute walk test [4].
    • Muscle Structure: Quantitative assessment of muscle fat fraction via MRI [4].
  • Dosing: The recommended dose of this compound is based on body weight. It is supplied as an oral suspension (8.86 mg/mL) [1].

Frequently Asked Questions for Researchers

  • Q1: Can this compound be used as a monotherapy, replacing corticosteroids?

    • A: No. The current clinical evidence and approved label are for this compound used in combination with corticosteroids. Corticosteroids remain the cornerstone anti-inflammatory treatment, while this compound adds a complementary, disease-modifying mechanism [4].
  • Q2: What is the recommended dosing schedule in a clinical setting?

    • A: this compound is an oral suspension taken twice daily with food [1]. The bottle must be shaken for at least 30 seconds before use to ensure the suspension is well-mixed. It should not be mixed with water or other liquids [1].
  • Q3: How should we manage diarrhea in study participants?

    • A: Diarrhea is a common side effect. The protocol should include instructions for participants to track the frequency and severity of symptoms and to maintain adequate hydration. Researchers should be notified for persistent or severe cases, as dose modification may be necessary [1].
  • Q4: Are there any known drug-drug interactions to consider?

    • A: this compound can cause QTc prolongation. It should be used with caution in patients taking other medications known to prolong the QT interval. A thorough review of concomitant medications and cardiac monitoring (ECG) is advised for these individuals [1].

References

Givinostat comparison other HDAC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency and Experimental Data

A direct, quantitative comparison of HDAC inhibitors can be drawn from a 2013 study that evaluated their potency in reactivating latent HIV, a common model for assessing HDAC inhibitor activity.

Comparative EC50 of HDAC Inhibitors in Latently Infected Cell Lines [1]

HDAC Inhibitor EC50 in U1 cells (nM) EC50 in ACH2 cells (nM)
Panobinostat 12.78 15.95
Givinostat 254.3 360.0
Belinostat 274.7 255.1
Vorinostat 1197 885.3
Valproic Acid 1,531,000 993,029

Experimental Protocol for Potency Assay [1]

  • Objective: To compare the potency of different HDAC inhibitors in inducing HIV production from latently infected cells.
  • Cell Models: Used latently infected cell lines ACH2 and U1.
  • Treatment: Cells were treated with a range of concentrations of panobinostat, this compound, belinostat, vorinostat, and valproic acid.
  • Output Measurement: Viral induction was quantified by measuring p24 (a HIV core protein) production in the culture supernatant.
  • Data Analysis: Dose-response curves were generated, and the half-maximal effective concentration (EC50) was calculated for each inhibitor, normalized to the maximum response induced by phorbol myristate acetate (PMA).

Mechanism of Action in Duchenne Muscular Dystrophy

This compound's therapeutic action in DMD is attributed to its multi-targeted approach addressing the disease's core pathological cascade, as illustrated below.

g DystrophinLoss Loss of Functional Dystrophin Conseq Sarcolemma Instability Chronic Inflammation Failed Regeneration DystrophinLoss->Conseq HDAC Constitutive Increase in HDAC Activity Conseq->HDAC Effects Epigenetic Repression of Muscle Regeneration Factors Fibrosis Adipogenesis HDAC->Effects Treatment This compound Treatment (HDAC Inhibition) Outcomes Restored Gene Expression Reduced Inflammation & Fibrosis Promoted Muscle Regeneration Treatment->Outcomes Counters pathological effects

This mechanism is mutation-agnostic, making this compound potentially suitable for all DMD patients regardless of their specific dystrophin mutation [2] [3].

Clinical Efficacy and Safety in DMD

The approval of this compound for DMD is backed by clinical evidence demonstrating its ability to modify the disease course.

  • Efficacy Data: In the Phase 3 EPIDYS trial, boys treated with this compound showed statistically significant benefits compared to placebo after 18 months, including a 1.9-point higher NSAA score and a 40% lower muscle fat fraction as measured by MRI [4]. A post-hoc analysis suggested that long-term use can delay major disease milestones like loss of ambulation by 2.0 to 3.3 years [5].
  • Safety Profile: The safety profile is considered manageable but requires monitoring. In clinical trials, common adverse events included diarrhea, thrombocytopenia (20%), and hypertriglyceridemia (10%) [4] [6]. These events were mostly mild to moderate, and thrombocytopenia, while frequent, was manageable with dose reduction and did not lead to treatment discontinuation [7].

Key Differentiators and Research Implications

Based on the compiled data, the key differentiators of this compound are:

  • Therapeutic Area Focus: It is the first HDAC inhibitor approved for DMD, a non-oncological disease.
  • Multi-Targeted Mechanism: Its action against fibrosis, inflammation, and impaired regeneration directly addresses the multi-faceted pathology of DMD [2] [3].
  • Manageable Drug Profile: It is an oral drug with a well-characterized and manageable safety profile supporting long-term use, with some patients on treatment for over 8 years [8] [5].

For researchers, this indicates that the choice of HDAC inhibitor is highly context-dependent. While potency metrics from one model are informative, the therapeutic utility is determined by the disease's specific pathophysiology, target tissues, and the required safety profile for chronic dosing.

References

Mechanism of Action and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Givinostat's efficacy is rooted in its unique mechanism of action, which differs from corticosteroids and genetic-based therapies.

  • Mechanism of Action: this compound is a histone deacetylase (HDAC) inhibitor. In DMD, the absence of dystrophin leads to excessive HDAC activity, which keeps chromatin in a condensed state and suppresses the expression of genes crucial for muscle repair and regeneration. By inhibiting Class I and II HDACs, this compound promotes a relaxed chromatin structure. This allows for the transcription of key myogenic factors (such as MyoD and Myogenin), leading to enhanced muscle differentiation and repair. Additionally, it exerts anti-inflammatory and anti-fibrotic effects by suppressing NF-κB signaling, thereby reducing pro-inflammatory cytokines and fibrosis [1] [2].

The diagram below illustrates this multi-targeted mechanism.

G DystrophinDeficiency Dystrophin Deficiency HDACHyperactivity Excessive HDAC Activity DystrophinDeficiency->HDACHyperactivity ChromatinCondensation Chromatin Condensation (Closed State) HDACHyperactivity->ChromatinCondensation GeneSuppression Suppression of Muscle Repair Genes ChromatinCondensation->GeneSuppression MuscleDegeneration Muscle Degeneration, Fibrosis, Inflammation GeneSuppression->MuscleDegeneration This compound This compound (HDAC Inhibitor) This compound->HDACHyperactivity Inhibits ChromatinRelaxation Chromatin Relaxation (Open State) This compound->ChromatinRelaxation Promotes GeneActivation Activation of MyoD, Myogenin, etc. ChromatinRelaxation->GeneActivation MuscleRegeneration Muscle Regeneration, Reduced Fibrosis GeneActivation->MuscleRegeneration

  • Key Experimental Protocols: The long-term data primarily comes from an ongoing, open-label extension study (NCT03373968) that includes patients who completed earlier Phase 2 or Phase 3 (EPIDYS) trials [3] [4].
    • Patient Population: Ambulant males with genetically confirmed DMD, aged 6 years and older, receiving a flexible, weight-based dose of this compound oral suspension in addition to standard systemic corticosteroids [3] [1].
    • Efficacy Assessment: Functional outcomes were measured every 4 months using standardized tests like the 4-stair climb (4SC), ability to rise from the floor, and loss of ambulation. A key methodological approach was the use of propensity score matching to compare 142 this compound-treated patients with 142 matched patients from natural history datasets (ImagingDMD and CINRG), which served as a control group [3] [5] [6].
    • Biomarker Analysis: Muscle degradation was objectively quantified using MRI-based vastus lateralis fat fraction (VLFF) measurement. A post-hoc analysis of the EPIDYS trial confirmed that a lower VLFF was significantly correlated with better performance on the NSAA, 4SC, and 6-minute walk test, validating it as a biomarker for treatment response [5].

Comparative Analysis with Other DMD Treatments

The table below places this compound's profile in the context of other approved DMD treatments.

Feature This compound (Duvyzat) Casimersen (Amondys 45) Deflazacort (Emflaza)
Drug Class Histone Deacetylase (HDAC) Inhibitor [1] Antisense Oligonucleotide (Exon 53 skipping) [7] Corticosteroid [7]
Primary Mechanism Promotes muscle regeneration; reduces inflammation & fibrosis [1] Enables production of a shorter, partially functional dystrophin protein [7] Anti-inflammatory; slows disease progression [1]
Target Patient Population DMD patients 6 years and older, regardless of mutation type [4] DMD patients with a confirmed mutation amenable to exon 53 skipping [7] DMD patients 2 years and older [7]
Key Long-Term Efficacy Delays functional milestones; reduces muscle fat infiltration [3] [5] Increases dystrophin production; stabilizes motor function Standard of care; preserves muscle strength and ambulation
Common Safety Profile Thrombocytopenia, diarrhea, hypertriglyceridemia [1] [4] Kidney toxicity, fever, headache, joint pain [7] Weight gain, behavioral changes, cataracts, osteoporosis, growth suppression [1]
First Approval Date (FDA) March 21, 2024 [7] February 25, 2021 [7] February 9, 2017 (in the U.S.) [7]

Key Takeaways for Researchers

  • Novel, Mutation-Agnostic Action: this compound offers a therapeutic approach that is independent of the underlying dystrophin mutation, making it applicable to a broader DMD population compared to gene-specific therapies like casimersen [1] [4].
  • Synergistic Potential: Its unique mechanism, focused on muscle regeneration and reducing fibrosis, suggests potential for future combination strategies with corticosteroids, exon-skipping agents, or gene therapies to achieve additive or synergistic effects [1].
  • Biomarker-Driven Validation: The correlation between VLFF and functional outcomes provides a robust, quantitative tool for evaluating treatment efficacy in clinical trials, moving beyond subjective functional scales alone [5].

The evidence indicates that this compound is a valuable long-term treatment option for DMD. Its ability to delay major disease progression milestones by over two years, coupled with a manageable safety profile, represents a significant advancement in DMD care.

References

Givinostat vs deflazacort combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols and Key Findings

For research and development professionals, the details of clinical trials and preclinical studies are critical. The following table outlines the methodologies and quantitative outcomes supporting the use of givinostat, primarily in combination with corticosteroids like deflazacort.

Study Element Description
Clinical Trial (EPIDYS, Phase 3)
Objective Evaluate efficacy and safety of this compound vs. placebo in ambulant boys with DMD already on stable corticosteroid therapy [1].
Patient Population 179 ambulant males aged ≥6 years with genetically confirmed DMD. All received stable systemic corticosteroids for ≥6 months [1].
Study Design Multicenter, randomized, double-blind, placebo-controlled for 72 weeks [1].
Primary Endpoint Change in 4-stair climb assessment from baseline to 72 weeks. Result: Significantly smaller worsening in this compound group (Geometric LSM ratio 0.86 vs. placebo, p=0.035) [1].

| Key Secondary Endpoints | - MRI Muscle Fat Fraction: 40% greater reduction in fat infiltration with this compound (P < 0.05) [2].

  • North Star Ambulatory Assessment (NSAA): 1.9-point higher score with this compound (P = 0.03) [2] [3]. | | Long-Term Extension Study | | | Design | Open-label extension of Phase 2/3 trials; compared 142 this compound-treated patients with a propensity score-matched natural history cohort (n=142) [4]. | | Key Findings | this compound + corticosteroids significantly delayed major disease milestones versus natural history [4]:
  • Loss of ambulation: Delayed by 2.9 years (HR, 0.42; p=0.004).
  • Loss of 4-stair climb ability: Delayed by 3.3 years (HR, 0.39; p<0.001).
  • Loss of ability to rise from floor: Delayed by 2.0 years (HR, 0.66; p=0.028). | | Preclinical Study (Murine Models) | | | Objective | Compare efficacy of this compound and steroids (prednisone/deflazacort) in DMD mouse models with different disease severities [5]. | | Models | mdx (mild phenotype) and D2.B10 (severe phenotype) mice [5]. | | Treatment Protocol | Oral administration of this compound or steroids for 15 weeks. Functional tests (grip strength, treadmill exhaustion) and histological analysis of muscle tissue were performed [5]. | | Key Findings | - this compound improved muscle strength and reduced fatigue in a dose-dependent manner in both models [5].
  • In the severe D2.B10 model, the highest dose of this compound outperformed steroids in functional tests [5].
  • This compound significantly reduced muscle fibrosis in both models [5]. |

Mechanism of Action and Signaling Pathways

The therapeutic rationale for combining this compound with deflazacort lies in their complementary mechanisms that target different aspects of DMD pathology.

The diagram below illustrates the synergistic relationship between the two drugs in treating DMD.

G DMD Dystrophin Deficiency HDAC HDAC Hyperactivation DMD->HDAC Inflammation Chronic Inflammation DMD->Inflammation FailedRepair Failed Muscle Repair & Fibrosis/Adipogenesis HDAC->FailedRepair Promotes ChromatinRelax Chromatin Relaxation HDAC->ChromatinRelax Leads to Inflammation->FailedRepair Promotes This compound This compound (HDAC Inhibitor) This compound->HDAC Inhibits Deflazacort Deflazacort (Corticosteroid) Deflazacort->Inflammation Suppresses AntiInflamm Anti-inflammatory Effect Deflazacort->AntiInflamm Primary Effect MRF Expression of Myogenic Regulatory Factors (MRFs) ChromatinRelax->MRF Enables MuscleRegen Muscle Regeneration MRF->MuscleRegen Drives Outcome Preserved Muscle Function & Delayed Disease Progression MuscleRegen->Outcome Contributes to AntiInflamm->Outcome Contributes to

The diagram shows how deflazacort primarily addresses the chronic inflammation component of DMD, while this compound targets the core epigenetic pathology [2] [6]. This compound inhibits hyperactivated HDACs, which reverses the condensed chromatin state and allows for the expression of key genes for muscle repair and regeneration, such as myogenic regulatory factors (e.g., MyoD) [2] [7]. Concurrently, it suppresses the pro-fibrotic differentiation of fibro-adipogenic progenitors (FAPs), directly countering fibrosis and fat infiltration [6] [7].

Interpretation and Research Implications

For drug development professionals, the data suggests several key points:

  • Synergistic Potential: The combination is pharmacologically rational, targeting inflammation and failed regeneration/fibrosis simultaneously [2]. Long-term data showing a 2.9-year delay in loss of ambulation with the combination is a significant clinical effect [4].
  • Safety Management: The side effect profiles are distinct. This compound requires monitoring of platelet counts and triglycerides, while deflazacort necessitates management of metabolic, skeletal, and ocular side effects [2] [1] [8]. This non-overlap is advantageous for combination therapy.
  • Broader Applicability: As a mutation-independent therapy, this compound can be used across all DMD patient genotypes, making it a viable backbone for combination with mutation-specific therapies like gene therapy or exon-skipping drugs in the future [2] [7] [9].

References

Givinostat preclinical models mdx vs D2.B10

Author: Smolecule Technical Support Team. Date: February 2026

Murine Models & Experimental Design

The mdx and D2.B10 mouse models differ genetically in the LTBP4 gene, which influences disease severity and mirrors human haplotypes [1].

  • mdx mice (C57BL10ScSn-Dmdmdx/J): Carry a 12-amino-acid insertion in the proline-rich hinge region of the Ltbp4 protein. This makes the protein less sensitive to proteolysis, resulting in reduced TGF-β activation and a milder DMD phenotype, similar to the human IAAM LTBP4 haplotype [1].
  • D2.B10 mice (D2.B10-Dmdmdx/J): Carry a 12-amino-acid deletion in the same Ltbp4 region. This makes the protein more sensitive to proteolysis, leading to increased TGF-β activity and a more severe DMD phenotype that better recapitulates human disease, similar to the human VTTT haplotype [1].

The core experimental protocol for evaluating Givinostat was consistent across both models [1]:

  • Treatment: Oral this compound administration.
  • Duration: 15 weeks.
  • Functional Assessments:
    • Grip Strength: Measured to assess muscle force.
    • Run to Exhaustion: Performed on a treadmill to evaluate fatigability.
  • Histological Examination: Post-treatment analysis of skeletal muscles for:
    • Fibrotic Area: Percentage of muscle tissue replaced by fibrosis.
    • Cross-Sectional Area (CSA): Measurement of muscle fibers.

Comparison of this compound Efficacy

The table below summarizes the key functional and histological outcomes for this compound treatment in both murine models.

Parameter mdx Mice (Mild Phenotype) D2.B10 Mice (Severe Phenotype)
Normalized Grip Strength Increased to levels comparable to healthy mice [1]. Increased to levels comparable to healthy mice [1].
Functional Test Performance Improvement in grip strength and run-to-exhaustion tests; effect was dose-dependent [1]. Improvement in grip strength and run-to-exhaustion tests; effect was dose-dependent. At the highest dose, This compound outperformed steroid treatment (prednisone and Deflazacort) [1].
Muscle Fibrosis Effective in reducing fibrosis [1]. Effective in reducing fibrosis [1].
Muscle Morphology Improved muscle morphology [1]. Improved muscle morphology [1].

Mechanism of Action in DMD Pathology

This compound is a pan-histone deacetylase (HDAC) inhibitor. Its efficacy in these models is linked to targeting the HDAC pathway, which is abnormally upregulated in dystrophic muscles. The following diagram illustrates the key mechanistic pathways affected by this compound in the context of DMD pathology, particularly concerning TGF-β signaling influenced by the Ltbp4 haplotype.

G This compound Mechanism in DMD DystrophinAbsence Dystrophin Absence ChronicInflammation Chronic Inflammation DystrophinAbsence->ChronicInflammation HDACActivity ↑ HDAC Activity ChronicInflammation->HDACActivity Fibrosis Muscle Fibrosis HDACActivity->Fibrosis TGFB TGF-β Release TGFB->Fibrosis Ltbp4 Ltbp4 Haplotype Proteolysis Ltbp4 Proteolysis Ltbp4->Proteolysis Proteolysis->TGFB This compound This compound (HDACi) This compound->HDACActivity Inhibits Regeneration Promotes Muscle Regeneration This compound->Regeneration

The mechanistic data shows that this compound's effect is relevant across different genetic backgrounds, suggesting its potential as a broad-acting therapeutic agent for DMD [1].

Key Takeaways for Researchers

  • Model Selection is Critical: The D2.B10 model, with its more severe phenotype and VTTT-like Ltbp4 haplotype, may be superior for preclinical studies aiming to recapitulate the human DMD disease progression and test interventions for advanced disease stages [1].
  • Dose-Response Relationship: The dose-dependent efficacy of this compound highlights the importance of pharmacokinetic/pharmacodynamic (PK/PD) analysis for clinical dose optimization [1].
  • Bench to Bedside: The positive preclinical data in these models has successfully translated into clinical development. This compound is now FDA-approved for DMD patients aged 6 and older, and long-term studies show it delays major disease milestones like loss of ambulation by a median of 2.7-2.9 years when added to corticosteroid therapy [2] [3] [4].

References

Givinostat histone deacetylase inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Givinostat Profile and Key Experimental Evidence

The table below summarizes this compound's characteristics and findings from key studies that demonstrate its efficacy.

Aspect Details
Drug Name This compound (ITF2357) [1]
Classification Pan-HDAC inhibitor (hydroxamic acid) [2] [3]
Key Approved Indication Duchenne muscular dystrophy (DMD) in patients ≥6 years (US FDA) [3]
Primary Evidence Model mdx and D2.B10-Dmdmdx/J (D2.B10) mouse models of DMD [4]

| Key Functional Outcomes | • Normalized Strength: Increased maximal normalized grip strength to levels comparable to healthy mice [4]. • Reduced Fatigability: Improved performance in the "run to exhaustion" test [4]. • Dose Dependency: Effects on strength and endurance were dose-dependent [4]. | | Key Histological Outcomes | • Reduced Fibrosis: Effective in reducing fibrotic area in muscle tissue [4]. • Increased Fiber Size: Promoted an increase in the cross-sectional area (CSA) of muscle fibers [4]. |

Detailed Experimental Protocols

For researchers seeking to replicate or evaluate the studies, here is a summary of the key methodologies from the pivotal preclinical trial [4].

  • Animal Models: The study used two DMD murine models: C57BL/10ScSn-Dmdmdx/J (mdx) mice (milder phenotype) and D2.B10-Dmdmdx/J (D2.B10) mice (more severe phenotype, better recapitulating human disease).
  • Treatment Protocol:
    • Compound: this compound.
    • Route of Administration: Orally, via diet.
    • Treatment Duration: 15 weeks.
    • Doses Tested: 0.5, 1.0, and 5.0 mg/kg/day (D2.B10 mice); 5.0 mg/kg/day (mdx mice).
  • Functional Assessments:
    • Grip Strength Test: Measured the limb force of mice using a specialized meter. Results were normalized to the animal's body weight to calculate normalized strength.
    • Run to Exhaustion Test: Mice were run on a treadmill at a constant speed (12 meters/min for D2.B10; 15 meters/min for mdx) until exhaustion, defined as the inability to avoid electrical shock.
  • Histological Analysis:
    • Muscle Collection: Hindlimb muscles (e.g., quadriceps, gastrocnemius) were collected after the treatment period.
    • Staining and Quantification: Tissue sections were stained with Masson's Trichrome to visualize collagen deposition (fibrosis) and with Haematoxylin and Eosin (H&E) to measure the cross-sectional area of muscle fibers and count centralized nuclei.

Mechanism of Action in DMD Pathology

This compound's therapeutic effect in DMD stems from its inhibition of overactive HDACs, which disrupts a cascade of pathological events. The following diagram illustrates this multi-targeted mechanism.

givinostat_dmd DystrophinLoss Loss of Functional Dystrophin HDACActivity Constitutive Increase in HDAC Activity DystrophinLoss->HDACActivity Consequences Repression of Muscle Regeneration Factors Chronic Inflammation Fibrosis & Adipogenesis HDACActivity->Consequences This compound This compound (HDAC Inhibitor) Outcomes Improved Muscle Regeneration Reduced Inflammation Reduced Fibrosis This compound->Outcomes Blocks

References

Mechanism of Action: A Multi-Targeted Anti-Inflammatory Approach

Author: Smolecule Technical Support Team. Date: February 2026

Givinostat is a pan-inhibitor of class I and II HDAC enzymes. In DMD, the loss of dystrophin leads to constitutively increased HDAC activity. By inhibiting HDACs, this compound reverses pathological epigenetic changes and addresses inflammation and fibrosis through several interconnected pathways [1] [2] [3]. The following diagram outlines its core mechanisms.

G cluster_nuclear Nuclear Effects cluster_cytokine Cytokine & Immune Response cluster_cell Cellular & Tissue-Level Outcomes HDAC_Inhibition This compound HDAC Inhibition Open_Chromatin Open Chromatin Structure HDAC_Inhibition->Open_Chromatin NFkB Suppresses NF-κB Signaling HDAC_Inhibition->NFkB FAPs Modulates FAP Differentiation HDAC_Inhibition->FAPs Muscle_Genes Transcription of Myogenic Factors (e.g., MyoD, Myogenin) Open_Chromatin->Muscle_Genes Regeneration Promotes Muscle Regeneration Muscle_Genes->Regeneration Cytokines Reduces Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Macrophages Lowers Macrophage Infiltration Cytokines->Macrophages Fibrosis Reduces Fibrosis FAPs->Fibrosis

Key Supporting Experimental Data

The anti-inflammatory and anti-fibrotic effects of this compound are supported by data from preclinical models and clinical trials. The table below summarizes quantitative findings across different experimental contexts.

Model/Study Key Anti-Inflammatory & Anti-Fibrotic Outcomes Signaling Pathways & Biomarkers Affected

| DMD Murine Models (mdx, D2.B10) [4] | - ↓ Fibrotic area in muscle

  • ↑ Muscle cross-sectional area
  • Improved muscle strength & endurance in functional tests | - Reduced TGF-β signaling activity (inferred from improved histology in severe model) | | DMD Patients (EPIDYS Phase 3 Trial) [1] | - ↓ Muscle fat infiltration by 40% vs. placebo (P<0.05)
  • Slowed decline in motor function (NSAA score) | - Data from clinical MRI and functional assessments | | Mouse Myocardial Infarction Model [5] | - ↓ Cardiac fibrotic area
  • ↓ Inflammatory infiltration (F4/80, MMP9+ areas)
  • Improved heart function (Fractional Shortening) | - ↓ TNF-α, IL-1α, IL-1β, IL-6
  • ↓ Col1a1, Col1a2, Col3a1 (fibrosis genes)
  • Modulated macrophage polarization (↑ M2 markers) | | Rat Ulcerative Colitis Model [6] | - ↓ Histologic colitis score (p<0.001)
  • Reduced epithelial disruption and hemorrhage | - ↓ Plasma TNF-α, PTX-3, Malondialdehyde
  • ↓ Colon TNF-α and PGF-2 |

Detailed Experimental Protocols

For reproducibility, here are the methodologies from key experiments cited above.

  • In Vivo DMD Murine Model Study [4]

    • Models Used: C57BL10ScSn-Dmdmdx/J (mdx, mild phenotype) and D2.B10-Dmdmdx/J (severe phenotype) mice.
    • Treatment: this compound was administered orally via diet for 15 weeks. The study included multiple dose groups for a dose-response evaluation.
    • Functional Assessment: Grip strength (maximal normalized strength) and treadmill running (time to exhaustion) tests were performed.
    • Histological Analysis: Muscles were harvested for analysis of fibrotic area (using specific stains) and fiber cross-sectional area (CSA).
  • In Vivo Myocardial Infarction Study [5]

    • Model: C57 mice underwent permanent ligation of the left anterior descending coronary artery to induce Acute Myocardial Infarction (AMI).
    • Treatment: Mice were treated daily with this compound (dose not specified in snippet) or saline for up to 30 days.
    • Functional Assessment: Cardiac function was assessed by echocardiography to measure Fractional Shortening (FS).
    • Molecular Analysis:
      • qRT-PCR: Quantified expression of inflammatory cytokines (Tnf-α, Il-1α, Il-1β, Il-6) and fibrosis-associated genes (Col1a1, Col1a2, Col3a1).
      • ELISA/Western Blot: Measured levels of acetylated Histone H3 and other proteins.
      • Histology: Masson's trichrome staining for collagen deposition (fibrosis), and immunohistochemistry for F4/80 and MMP9 to assess macrophage infiltration.

Comparison with Standard Care and Clinical Role

  • Comparison with Corticosteroids: Corticosteroids are the standard anti-inflammatory therapy in DMD but are associated with significant long-term side effects. This compound offers a more targeted mechanism, not only reducing inflammation but also actively promoting muscle regeneration and reducing fibrosis. Preclinical data suggests it can preserve muscle function as effectively as corticosteroids with a reduced risk of metabolic and skeletal complications [1] [4].
  • Synergy with Other Therapies: this compound's unique mechanism is independent of the specific DMD gene mutation, making it suitable for all patients. It has potential for use in combination with gene therapies (like delandistrogene moxeparvovec) and exon-skipping drugs, potentially leading to enhanced therapeutic outcomes [1] [7].

Important Safety and Monitoring Considerations

For a complete profile, note that the clinical use of this compound requires monitoring for specific adverse events, which are manageable with dose adjustments [1] [8]. The most common ones include:

  • Hematological Changes: Dose-related thrombocytopenia (low platelet count).
  • Increased Triglycerides: Elevations in blood lipids (hypertriglyceridemia).
  • Gastrointestinal Disturbances: Diarrhea, nausea, vomiting, and abdominal pain.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

421.20015635 Da

Monoisotopic Mass

421.20015635 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5P60F84FBH

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

Givinostat is indicated for the treatment of Duchenne muscular dystrophy (DMD) in patients ≥6 years of age.
Treatment of Duchenne muscular dystrophy
Juvenile idiopathic arthritis

Drug Classes

Breast Feeding; Lactation; Milk, Human; Histone Deacetylase Inhibitors

Pharmacology

Givinostat is an orally bioavailable hydroxymate inhibitor of histone deacetylase (HDAC) with potential anti-inflammatory, anti-angiogenic, and antineoplastic activities. Givinostat inhibits class I and class II HDACs, resulting in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression. At low, nonapoptotic concentrations, this agent inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor- (TNF-), interleukin-1 (IL-1), IL-6 and interferon-gamma. Givinostat has also been shown to activate the intrinsic apoptotic pathway, inducing apoptosis in hepatoma cells and leukemic cells. This agent may also exhibit anti-angiogenic activity, inhibiting the production of angiogenic factors such as IL-6 and vascular endothelial cell growth factor (VEGF) by bone marrow stromal cells.

Mechanism of Action

Givinostat is a histone deacetylase inhibitor. The precise mechanism by which givinostat exerts its therapeutic effects in patients with DMD is unknown. Histone deacetylases (HDACs), as the name implies, regulate the deacetylation of various proteins. The acetylation and deacetylation of histone proteins causes an increase or decrease in gene expression, respectively, with the latter function governed by HDACs. The balance between levels of histone acetylation and deacetylation plays a key role in the modulation of gene transcription and governs numerous developmental processes, being involved in the regulation of various genes associated with signal transduction, cell growth, and cell death, as well as diseases like cancers. HDACs can deacetylate non-histone proteins, such as p53, thereby also regulating their activity. Several HDAC isoforms have been implicated in skeletal muscle remodeling - under both physiological and pathological conditions - which serve to regulate fiber type specification, muscle fiber size and innervation, metabolic fuel switching, muscle development, insulin sensitivity, and exercise capacity. This gave rise to interest in HDACs as a potential target in the treatment of muscular dystrophies, including Duchenne Muscular Dystrophy (DMD). Consistently, HDAC expression and activity have been found altered in muscular dystrophies, suggesting a role for these enzymes in the progression of the disease. The inhibition of these enzymes by HDAC inhibitors such as givinostat contributes to the preservation of muscle force and morphology.

Pictograms

Irritant

Irritant

Other CAS

497833-27-9

Absorption Distribution and Excretion

The absolute bioavailability of givinostat has not been determined. The Tmax of givinostat occurs approximately 2-3 hours following oral administration, and steady-state is achieved within 5 to 7 days with twice daily dosing. Systemic exposure is proportional to the administered dose across the therapeutic dose range. Administration with a high-fat meal resulted in a 40% increase in AUC, a 23% increase in Cmax, and a delay in Tmax of 2-3 hours.
Urinary excretion of givinostat is minimal (<3%). The elimination of givinostat is likely driven by metabolism followed by renal and biliary excretion of the resulting metabolites.
According to population pharmacokinetic modeling, the estimated apparent volume of distribution of the central compartment is 160 L. The estimated apparent volume of distribution of the peripheral compartment is 483 L.
According to population pharmacokinetic modeling, the estimated apparent oral clearance of givinostat is 121 L/h. The estimated compartmental clearance of givinostat is 33.8 L/h.

Metabolism Metabolites

Givinostat is extensively metabolized to several metabolites, four of which have been characterized: ITF2374, ITF2375, ITF2440, and ITF2563. These metabolites do not contribute to the efficacy of givinostat. The enzymes responsible for the metabolism of givinostat are unclear; its metabolism is not mediated by CYP450 or UGT enzymes.

Wikipedia

Givinostat

Biological Half Life

The apparent plasma elimination half-life of givinostat is approximately 6 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Zappasodi R, Cavanè A, Iorio MV, Tortoreto M, Guarnotta C, Ruggiero G, Piovan C, Magni M, Zaffaroni N, Tagliabue E, Croce CM, Zunino F, Gianni AM, Di Nicola M. Pleiotropic antitumor effects of the pan-HDAC inhibitor ITF2357 against c-Myc-overexpressing human B-cell non-Hodgkin lymphomas. Int J Cancer. 2014 Nov 1;135(9):2034-45. doi: 10.1002/ijc.28852. Epub 2014 Mar 26. PubMed PMID: 24648290.
2: Joosten LA, Leoni F, Meghji S, Mascagni P. Inhibition of HDAC activity by ITF2357 ameliorates joint inflammation and prevents cartilage and bone destruction in experimental arthritis. Mol Med. 2011 May-Jun;17(5-6):391-6. doi: 10.2119/molmed.2011.00058. Epub 2011 Feb 11. PubMed PMID: 21327299; PubMed Central PMCID: PMC3105133.
3: Regna NL, Chafin CB, Hammond SE, Puthiyaveetil AG, Caudell DL, Reilly CM. Class I and II histone deacetylase inhibition by ITF2357 reduces SLE pathogenesis in vivo. Clin Immunol. 2014 Mar;151(1):29-42. doi: 10.1016/j.clim.2014.01.002. Epub 2014 Jan 15. PubMed PMID: 24503172; PubMed Central PMCID: PMC3963170.
4: Li S, Fossati G, Marchetti C, Modena D, Pozzi P, Reznikov LL, Moras ML, Azam T, Abbate A, Mascagni P, Dinarello CA. Specific inhibition of histone deacetylase 8 reduces gene expression and production of proinflammatory cytokines in vitro and in vivo. J Biol Chem. 2015 Jan 23;290(4):2368-78. doi: 10.1074/jbc.M114.618454. Epub 2014 Dec 1. PubMed PMID: 25451941; PubMed Central PMCID: PMC4303687.
5: Lewis EC, Blaabjerg L, Størling J, Ronn SG, Mascagni P, Dinarello CA, Mandrup-Poulsen T. The oral histone deacetylase inhibitor ITF2357 reduces cytokines and protects islet β cells in vivo and in vitro. Mol Med. 2011 May-Jun;17(5-6):369-77. doi: 10.2119/molmed.2010.00152. Epub 2010 Dec 22. PubMed PMID: 21193899; PubMed Central PMCID: PMC3105153.
6: Galimberti S, Canestraro M, Savli H, Palumbo GA, Tibullo D, Nagy B, Piaggi S, Guerrini F, Cine N, Metelli MR, Petrini M. ITF2357 interferes with apoptosis and inflammatory pathways in the HL-60 model: a gene expression study. Anticancer Res. 2010 Nov;30(11):4525-35. PubMed PMID: 21115902.
7: Galli M, Salmoiraghi S, Golay J, Gozzini A, Crippa C, Pescosta N, Rambaldi A. A phase II multiple dose clinical trial of histone deacetylase inhibitor ITF2357 in patients with relapsed or progressive multiple myeloma. Ann Hematol. 2010 Feb;89(2):185-90. doi: 10.1007/s00277-009-0793-8. Epub 2009 Jul 25. PubMed PMID: 19633847.
8: Lim RR, Tan A, Liu YC, Barathi VA, Mohan RR, Mehta JS, Chaurasia SS. ITF2357 transactivates Id3 and regulate TGFβ/BMP7 signaling pathways to attenuate corneal fibrosis. Sci Rep. 2016 Feb 11;6:20841. doi: 10.1038/srep20841. PubMed PMID: 26865052; PubMed Central PMCID: PMC4750002.
9: Matalon S, Palmer BE, Nold MF, Furlan A, Kassu A, Fossati G, Mascagni P, Dinarello CA. The histone deacetylase inhibitor ITF2357 decreases surface CXCR4 and CCR5 expression on CD4(+) T-cells and monocytes and is superior to valproic acid for latent HIV-1 expression in vitro. J Acquir Immune Defic Syndr. 2010 May 1;54(1):1-9. doi: 10.1097/QAI.0b013e3181d3dca3. PubMed PMID: 20300007; PubMed Central PMCID: PMC3534976.
10: Yu WJ, Wang L, You LS, Mei C, Ma QL, Jin J. [ITF-2357 on inhibition myeloid leukemic cell lines cells proliferation in vitro and its mechanism]. Zhonghua Xue Ye Xue Za Zhi. 2012 May;33(5):366-70. Chinese. PubMed PMID: 22781793.
11: Bodar EJ, Simon A, van der Meer JW. Effects of the histone deacetylase inhibitor ITF2357 in autoinflammatory syndromes. Mol Med. 2011 May-Jun;17(5-6):363-8. doi: 10.2119/molmed.2011.00039. Epub 2011 Jan 25. PubMed PMID: 21274502; PubMed Central PMCID: PMC3105134.
12: Todoerti K, Barbui V, Pedrini O, Lionetti M, Fossati G, Mascagni P, Rambaldi A, Neri A, Introna M, Lombardi L, Golay J. Pleiotropic anti-myeloma activity of ITF2357: inhibition of interleukin-6 receptor signaling and repression of miR-19a and miR-19b. Haematologica. 2010 Feb;95(2):260-9. doi: 10.3324/haematol.2009.012088. Epub 2009 Aug 27. PubMed PMID: 19713220; PubMed Central PMCID: PMC2817029.
13: Del Bufalo D, Desideri M, De Luca T, Di Martile M, Gabellini C, Monica V, Busso S, Eramo A, De Maria R, Milella M, Trisciuoglio D. Histone deacetylase inhibition synergistically enhances pemetrexed cytotoxicity through induction of apoptosis and autophagy in non-small cell lung cancer. Mol Cancer. 2014 Oct 9;13:230. doi: 10.1186/1476-4598-13-230. PubMed PMID: 25301686; PubMed Central PMCID: PMC4198757.
14: Leoni F, Fossati G, Lewis EC, Lee JK, Porro G, Pagani P, Modena D, Moras ML, Pozzi P, Reznikov LL, Siegmund B, Fantuzzi G, Dinarello CA, Mascagni P. The histone deacetylase inhibitor ITF2357 reduces production of pro-inflammatory cytokines in vitro and systemic inflammation in vivo. Mol Med. 2005 Jan-Dec;11(1-12):1-15. PubMed PMID: 16557334; PubMed Central PMCID: PMC1449516.
15: Guerini V, Barbui V, Spinelli O, Salvi A, Dellacasa C, Carobbio A, Introna M, Barbui T, Golay J, Rambaldi A. The histone deacetylase inhibitor ITF2357 selectively targets cells bearing mutated JAK2(V617F). Leukemia. 2008 Apr;22(4):740-7. Epub 2007 Dec 13. PubMed PMID: 18079739.
16: Furlan A, Monzani V, Reznikov LL, Leoni F, Fossati G, Modena D, Mascagni P, Dinarello CA. Pharmacokinetics, safety and inducible cytokine responses during a phase 1 trial of the oral histone deacetylase inhibitor ITF2357 (givinostat). Mol Med. 2011 May-Jun;17(5-6):353-62. doi: 10.2119/molmed.2011.00020. Epub 2011 Feb 22. PubMed PMID: 21365126; PubMed Central PMCID: PMC3105139.
17: Golay J, Cuppini L, Leoni F, Micò C, Barbui V, Domenghini M, Lombardi L, Neri A, Barbui AM, Salvi A, Pozzi P, Porro G, Pagani P, Fossati G, Mascagni P, Introna M, Rambaldi A. The histone deacetylase inhibitor ITF2357 has anti-leukemic activity in vitro and in vivo and inhibits IL-6 and VEGF production by stromal cells. Leukemia. 2007 Sep;21(9):1892-900. Epub 2007 Jul 19. PubMed PMID: 17637810.
18: Zheng J, van de Veerdonk FL, Crossland KL, Smeekens SP, Chan CM, Al Shehri T, Abinun M, Gennery AR, Mann J, Lendrem DW, Netea MG, Rowan AD, Lilic D. Gain-of-function STAT1 mutations impair STAT3 activity in patients with chronic mucocutaneous candidiasis (CMC). Eur J Immunol. 2015 Oct;45(10):2834-46. doi: 10.1002/eji.201445344. Epub 2015 Sep 1. PubMed PMID: 26255980.
19: Armeanu S, Pathil A, Venturelli S, Mascagni P, Weiss TS, Göttlicher M, Gregor M, Lauer UM, Bitzer M. Apoptosis on hepatoma cells but not on primary hepatocytes by histone deacetylase inhibitors valproate and ITF2357. J Hepatol. 2005 Feb;42(2):210-7. PubMed PMID: 15664246.
20: Barbetti V, Gozzini A, Rovida E, Morandi A, Spinelli E, Fossati G, Mascagni P, Lübbert M, Dello Sbarba P, Santini V. Selective anti-leukaemic activity of low-dose histone deacetylase inhibitor ITF2357 on AML1/ETO-positive cells. Oncogene. 2008 Mar 13;27(12):1767-78. Epub 2007 Sep 24. PubMed PMID: 17891169.

Explore Compound Types